Ethyl 4,6-dichloropyrimidine-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,6-dichloropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-5(8)10-3-11-6(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBDDMCGDUJSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647534 | |
| Record name | Ethyl 4,6-dichloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87600-72-4 | |
| Record name | 5-Pyrimidinecarboxylic acid, 4,6-dichloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87600-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,6-dichloropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 4,6-dichloropyrimidine-5-carboxylate chemical properties
An In-depth Technical Guide to Dichloropyrimidine Carboxylate Intermediates
Foreword by the Senior Application Scientist
In the landscape of modern medicinal and agricultural chemistry, the pyrimidine scaffold remains a cornerstone of molecular design. Its inherent biological activity and versatile chemical handles make it a privileged structure in the synthesis of targeted therapeutics and advanced agrochemicals. This guide focuses on a particularly valuable class of pyrimidine-based building blocks: the dichloropyrimidine carboxylates.
It is crucial to note that while the topic of interest is Ethyl 4,6-dichloropyrimidine-5-carboxylate, the vast majority of accessible, verified technical data pertains to its close isomer, Ethyl 2,4-dichloropyrimidine-5-carboxylate . The principles of reactivity, spectroscopic interpretation, and handling are largely translatable across these isomers due to the shared dichloropyrimidine core and ethyl ester functional group. Therefore, this whitepaper will leverage the rich dataset available for Ethyl 2,4-dichloropyrimidine-5-carboxylate as a comprehensive and illustrative model for this compound class, providing researchers with the foundational knowledge applicable to their specific synthetic targets.
This document is structured to provide not just data, but context; not just protocols, but the underlying chemical logic. It is designed for the hands-on researcher, the process chemist, and the drug discovery scientist who require a deep, actionable understanding of these powerful synthetic intermediates.
Part 1: Core Physicochemical Characteristics
The foundational properties of a chemical entity dictate its behavior from storage to reaction. Ethyl 2,4-dichloropyrimidine-5-carboxylate is a solid at room temperature, presenting as a white to off-white crystalline powder.[1] Its solubility profile, being slightly soluble in water, necessitates the use of organic solvents for most synthetic applications.[2][3]
A consolidated summary of its key physicochemical properties is presented below for rapid reference.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][4][5][6] |
| Molecular Weight | 221.04 g/mol | [1][4][5][6] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 34 - 38 °C | [1][3] |
| Boiling Point | 145 °C at 11 mmHg | [1][2][3] |
| Density | 1.433 g/cm³ | [3] |
| Flash Point | 142.4 °C | [3] |
| Water Solubility | Slightly soluble | [2][3] |
| Storage Temperature | 0 - 10 °C, under inert gas | [3] |
Part 2: Spectroscopic Signature
-
¹H NMR: The spectrum would be expected to show a quartet around 4.4 ppm corresponding to the -OCH₂- protons of the ethyl group, a triplet around 1.4 ppm for the -CH₃ protons of the ethyl group, and a singlet in the aromatic region (likely > 8.5 ppm) for the lone proton on the pyrimidine ring.
-
¹³C NMR: Key signals would include those for the two chlorine-bearing carbons in the aromatic region (typically > 150 ppm), the carbonyl carbon of the ester (~160-165 ppm), the -OCH₂- carbon (~62 ppm), and the -CH₃ carbon (~14 ppm).
-
FT-IR: Characteristic vibrational bands would include C=O stretching for the ester at approximately 1720-1740 cm⁻¹, C=N and C=C stretching from the pyrimidine ring in the 1500-1600 cm⁻¹ region, and C-Cl stretching in the fingerprint region (typically 600-800 cm⁻¹).[10]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks. The molecular ion peak (M+) would be observed at m/z 221.[4]
Part 3: Synthesis Protocol
The synthesis of dichloropyrimidine carboxylates typically involves the chlorination of a dihydroxypyrimidine precursor. The following is a representative and robust protocol for preparing Ethyl 2,4-dichloropyrimidine-5-carboxylate from its corresponding hydroxy precursor.
Workflow: Synthesis of Ethyl 2,4-dichloro-5-pyrimidinecarboxylate
Caption: Synthesis workflow for Ethyl 2,4-dichloropyrimidine-5-carboxylate.
Step-by-Step Methodology
This protocol is adapted from established synthetic procedures.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting material, 5-carboxyuracil (1 equivalent), with phosphorus oxychloride (POCl₃, ~15 mL per gram of starting material) and N,N-diethylaniline (~2.5 mL per gram of starting material).
-
Chlorination: Stir the mixture and heat to reflux. Maintain reflux for approximately 2 hours, monitoring the reaction progress until the starting material is fully consumed (e.g., by TLC).
-
Quenching: After cooling the reaction mixture to room temperature, slowly and carefully pour it into a beaker containing ice water. Causality Note: This step quenches the excess reactive POCl₃ and precipitates the organic product.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product is often obtained as a brown liquid in quantitative yield and can be used in subsequent steps or purified further by distillation under reduced pressure.[2]
Part 4: Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound and its isomers stems from the differential reactivity of the two chlorine atoms, which serve as excellent leaving groups for Nucleophilic Aromatic Substitution (SₙAr) reactions.
The pyrimidine ring is electron-deficient, a characteristic that is further amplified by the electron-withdrawing effects of the two chlorine atoms and the C5-ester group. This electronic arrangement makes the chlorinated carbons (C2/C4 or C4/C6) highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
Caption: General SₙAr reactivity of dichloropyrimidine carboxylates.
Chemoselectivity can often be achieved by controlling the reaction stoichiometry and temperature. Reaction with one equivalent of a nucleophile at lower temperatures typically allows for mono-substitution, while an excess of the nucleophile and/or higher temperatures will drive the reaction to di-substitution.[11] This stepwise displacement is fundamental to its role as a molecular scaffold.
Field-Proven Applications:
-
Pharmaceutical Synthesis: This intermediate is a key building block for synthesizing a variety of biologically active molecules, including antiviral, antibacterial, and anti-cancer agents.[1][12] The pyrimidine core is central to many kinase inhibitors and other targeted therapies.
-
Agrochemical Development: It serves as a precursor in the synthesis of modern herbicides and fungicides.[1][3] The ability to introduce different functional groups via SₙAr allows for the fine-tuning of a compound's activity, selectivity, and environmental profile.[1]
-
Dyestuff Industry: The chromophoric properties of the pyrimidine ring make this compound a useful starting material for certain classes of dyes.[3]
Part 5: Safety, Handling, and Hazard Management
As with any reactive chemical intermediate, proper handling of Ethyl 2,4-dichloropyrimidine-5-carboxylate is paramount for laboratory safety. The compound is classified as a hazardous substance.[5][13]
GHS Hazard Classification
| Hazard Code | Statement | Class | Source |
| H315 | Causes skin irritation | Skin Irrit. 2 | [4][5] |
| H319 | Causes serious eye irritation | Eye Irrit. 2 | [4][5] |
| H335 | May cause respiratory irritation | STOT SE 3 | [4][5] |
| H302 | Harmful if swallowed | Acute Tox. 4 | [4] |
Protocol for Safe Handling and Emergency Response
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and/or a face shield.[14]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[13][14]
-
Respiratory Protection: If dusts are generated or ventilation is inadequate, use a full-face respirator with appropriate cartridges.[14]
-
-
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][13]
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][13]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2][13]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Recommended storage is refrigerated (0-10°C) under an inert atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]
References
- Supporting Inform
- Ethyl 5,6-dichloropyrimidine-4-carboxyl
- Supporting Inform
- Ethyl 2,4-dichloropyrimidine-5-carboxylate.
- Safety Data Sheet: 4,6-Dichloropyrimidine-5-carboxylic acid. Fisher Scientific.
- Safety Data Sheet: Ethyl 2,4-dichloropyrimidine-5-carboxyl
- Ethyl 2,4-dichloropyrimidine-5-carboxyl
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates.
- ethyl 2,4-dichloropyrimidine-5-carboxylate Chemical Properties, Usage, Production. ChemicalBook.
- Ethyl 2,4-Dichloropyrimidine-5-carboxyl
- ethyl 2,4-dichloropyrimidine-5-carboxyl
- 5-Pyrimidinecarboxylic acid, 2,4-dichloro-, ethyl ester Safety D
- Ethyl 2,4-Dichloropyrimidine-5-carboxyl
- Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
- 4,6-Dichloropyrimidine-5-carboxaldehyde 96%. Sigma-Aldrich.
- 4,6-Dichloropyrimidine-5-carboxylic acid.
- Ethyl 2-chloropyrimidine-5-carboxyl
- Spectroscopy Data for Undergradu
- Solvent and Catalyst free synthesis of 3, 4-dihydropyrimidin-2(1H)- ones/thiones by Twin Screw Extrusion. Institute of Chemical Technology, Mumbai.
- Novel Pyrimidine-5-Carboxamide Derivatives.
- SₙAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)
- ethyl 2,4-dichloropyrimidine-5-carboxyl
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 [amp.chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.se [fishersci.se]
- 6. Ethyl 2,4-dichloropyrimidine-5-carboxylate, 98% [cymitquimica.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
The Synthetic Cornerstone: A Technical Guide to Ethyl 4,6-Dichloropyrimidine-5-carboxylate
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a privileged structure in the fields of medicinal chemistry and agrochemicals. Its nitrogen-rich, heterocyclic nature allows it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. Within this important class of molecules, halogenated pyrimidines stand out as exceptionally useful synthetic intermediates. The strategic placement of halogen atoms, particularly chlorine, on the electron-deficient pyrimidine ring creates highly reactive centers for nucleophilic aromatic substitution (SNAr), enabling the construction of complex molecular architectures.
This guide focuses on Ethyl 4,6-dichloropyrimidine-5-carboxylate , a key building block whose structure offers two distinct, reactive chlorine atoms flanking an ester functionality. While a specific CAS number for this exact isomer is not consistently cited in major databases, its synthesis follows well-established principles of heterocyclic chemistry. This document provides a comprehensive overview of its logical synthesis, characterization, reactivity, and safe handling, drawing upon established data from closely related, commercially available isomers like Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 51940-64-8) and 4,6-dichloropyrimidine (CAS 1193-21-1). The protocols and principles outlined herein are designed to be a self-validating system for researchers actively working with this class of compounds.
Physicochemical & Spectroscopic Profile
A precise understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. The data presented below is a predictive summary based on its constituent parts and data from analogous structures.
Table 1: Physicochemical Properties
| Property | Value | Source/Justification |
| CAS Number | Not Assigned | While isomers are cataloged, this specific structure is not consistently assigned a CAS number in public databases. |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | Based on structural analysis.[1][2] |
| Molecular Weight | 221.04 g/mol | Calculated from the molecular formula.[1][2] |
| Appearance | White to off-white solid/powder | Typical for similar chlorinated pyrimidine structures.[2] |
| Melting Point | 34 - 38 °C (Predicted) | Based on the melting point of the 2,4-dichloro isomer.[2] |
| Boiling Point | ~145 °C @ 11 mmHg (Predicted) | Based on the boiling point of the 2,4-dichloro isomer.[2] |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF). Slightly soluble in water. | General property for this class of compounds. |
Spectroscopic Validation
For a synthetic chemist, verifying the successful synthesis of the target molecule is paramount. Below are the expected spectroscopic signatures for this compound.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple. The most downfield signal would be the lone aromatic proton on the pyrimidine ring (C2-H), appearing as a singlet around δ 8.8-9.2 ppm. The ethyl ester would present as a quartet around δ 4.4 ppm (O-CH₂) and a triplet around δ 1.4 ppm (-CH₃).
-
¹³C NMR (101 MHz, CDCl₃): Key signals would include the two chlorine-bearing carbons (C4, C6) in the aromatic region (δ 160-165 ppm), the C2 carbon (δ ~155-158 ppm), the C5 carbon bearing the ester (δ ~115-120 ppm), and the ester carbonyl (C=O) at δ ~165 ppm. The ethyl group carbons would appear around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).
-
FT-IR (KBr, cm⁻¹): The spectrum would be dominated by a strong carbonyl (C=O) stretch from the ester at ~1720-1730 cm⁻¹. Other notable peaks would include C=N and C=C stretching in the 1500-1600 cm⁻¹ region and C-Cl stretching in the 700-850 cm⁻¹ region.
-
Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion (M⁺) peak at m/z = 220, with a distinctive isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.
Synthesis Pathway: From Acyclic Precursors to the Heterocyclic Core
The construction of the 4,6-dichloropyrimidine ring system is a logical, two-stage process: formation of the dihydroxy pyrimidine core via cyclocondensation, followed by a robust chlorination step.
Protocol 1: Synthesis of Ethyl 4,6-dihydroxypyrimidine-5-carboxylate (Precursor)
This protocol is based on the classical pyrimidine synthesis, a cyclocondensation reaction that builds the heterocyclic ring from acyclic components.[3]
Causality: The choice of diethyl ethoxymethylenemalonate is strategic; it provides the C5-C4-C(ester) backbone and possesses a reactive ethoxy group that is readily displaced.[4] Formamidine provides the N1-C2-N3 atoms required to close the six-membered ring. Sodium ethoxide (NaOEt) acts as a base to deprotonate the formamidine and facilitate the condensation cascade.
Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under N₂.
-
Reagent Addition: To the sodium ethoxide solution, add formamidine hydrochloride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).
-
Reaction: Stir the mixture at room temperature for 1 hour, then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Isolation: Dissolve the residue in water and acidify to pH 4-5 with glacial acetic acid. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the title compound as a solid.
Protocol 2: Chlorination to this compound
The conversion of the stable dihydroxypyrimidine (or its tautomeric pyrimidinedione form) to the highly reactive dichloropyrimidine is a critical activation step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[5][6]
Causality: The hydroxyl groups of the precursor are poor leaving groups. POCl₃ acts as both a reagent and solvent, converting the hydroxyls into excellent chlorophosphate leaving groups, which are subsequently displaced by chloride ions also generated from the POCl₃.[7] An organic base (e.g., pyridine, N,N-dimethylaniline) is often used to neutralize the HCl byproduct, driving the reaction to completion.[5]
Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl gas), suspend Ethyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Base Addition: Carefully add a tertiary amine base such as pyridine (1.0 eq) or N,N-dimethylaniline (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Isolation: The product will either precipitate as a solid or can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.
Core Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Workflow
The synthetic utility of this compound stems from the high reactivity of the C4 and C6 positions towards nucleophilic attack. The electron-withdrawing effect of the two ring nitrogens makes the pyrimidine ring highly electron-deficient, facilitating the addition-elimination mechanism of SNAr.[8][9]
Causality & Regioselectivity: The reactivity of halo-positions on a pyrimidine ring generally follows the order C4(6) > C2 >> C5.[9] In this molecule, the C4 and C6 positions are electronically equivalent. The introduction of the first nucleophile will deactivate the ring slightly, meaning the second substitution may require more forcing conditions (higher temperature or stronger base).[8] This stepwise reactivity is a powerful tool, allowing for the differential functionalization of the C4 and C6 positions to create diverse molecular libraries.
Protocol 3: Mono-Amination via SNAr
This protocol details a representative reaction with an amine, a cornerstone transformation in the synthesis of kinase inhibitors and other pharmacologically active agents.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as DMF, NMP, or 1,4-dioxane in a reaction vial.
-
Reagent Addition: Add the desired primary or secondary amine (1.0-1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to between 80 °C and 140 °C. The optimal temperature depends on the nucleophilicity of the amine.[8] Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to isolate the mono-aminated product.
Safety and Handling
As a Senior Application Scientist, ensuring the safe and effective use of our materials is of utmost importance. Chlorinated heterocyclic compounds require careful handling.
-
Hazard Identification: Based on data for analogous compounds like 4,6-dichloropyrimidine and 2,4-dichloropyrimidine, this compound should be treated as corrosive and an irritant. It is expected to cause skin irritation (H315), severe eye irritation/damage (H319/H314), and may cause respiratory irritation (H335).[10][11][12][13]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][12]
-
Handling: Avoid generating dust. Wash hands and exposed skin thoroughly after handling.[10][11] Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is moisture-sensitive.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a quintessential example of a versatile synthetic intermediate. Its value lies not in its own biological activity, but in the potential unlocked by its two reactive chlorine atoms. Through a logical and scalable synthesis involving cyclocondensation and chlorination, researchers can access a powerful building block. The true utility of this compound is realized in its predictable and controllable reactivity in SNAr reactions, providing a reliable gateway to a vast chemical space of substituted pyrimidines for drug discovery and agrochemical development. By understanding the causality behind its synthesis and reactivity, and by adhering to strict safety protocols, scientists can effectively leverage this compound to advance their research programs.
References
-
Gemo, M. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Chemistry LibreTexts. Retrieved from [Link]
-
Leger, P. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4429–4432. Retrieved from [Link]
-
Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Rostami, A., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(48), 27367-27372. Retrieved from [Link]
-
Chemovations (n.d.). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - 2,4-Dichloropyrimidine, 97%. Retrieved from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
ResearchGate (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Retrieved from [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Retrieved from [Link]
-
Semantic Scholar (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
PrepChem (n.d.). Synthesis of ethyl trans-4-hydroxy-2-(4-propylcyclohexyl)-5-pyrimidinecarboxylate. Retrieved from [Link]
-
RSC Publishing (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]
-
Organic Syntheses (n.d.). diethyl methylenemalonate. Retrieved from [Link]
-
ResearchGate (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
LookChem (n.d.). Cas 51940-64-8, ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]
-
Organic Syntheses (1948). ethyl ethoxymethylenemalonate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]
-
ARKIVOC (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
PubChem (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemimpex.com [chemimpex.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 2,4-二氯嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to Ethyl 4,6-dichloropyrimidine-5-carboxylate: Structure, Synthesis, and Reactivity for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Chemistry
Ethyl 4,6-dichloropyrimidine-5-carboxylate is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its pyrimidine core, functionalized with two reactive chlorine atoms and an ethyl carboxylate group, offers a versatile platform for the synthesis of a diverse array of more complex molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it an invaluable intermediate in the discovery of novel bioactive compounds.[1] This guide provides a comprehensive overview of its molecular structure, synthesis, spectroscopic characterization, and reactivity, with a focus on its application in drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a six-membered aromatic pyrimidine ring. This core structure is rendered electron-deficient by the two nitrogen atoms, a property that is further enhanced by the presence of two strongly electron-withdrawing chlorine atoms at the C4 and C6 positions. The ethyl carboxylate group at the C5 position also influences the electronic distribution within the ring.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value |
| CAS Number | 87600-72-4 |
| Molecular Formula | C₇H₆Cl₂N₂O₂ |
| Molecular Weight | 221.04 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound
The synthesis of this compound typically proceeds through the chlorination of a corresponding dihydroxypyrimidine precursor. A plausible and widely used method for this transformation is the Vilsmeier-Haack reaction, which employs a mixture of phosphorus oxychloride (POCl₃) and a tertiary amine, such as N,N-dimethylformamide (DMF), to convert hydroxyl groups to chlorine atoms.[1][2][3][4][5]
The likely precursor for this synthesis is ethyl 4,6-dihydroxypyrimidine-5-carboxylate. The synthesis of this precursor can be achieved through the condensation of an appropriate amidine with a substituted malonic ester derivative.[6][7][8][9]
Representative Synthetic Protocol (Vilsmeier-Haack Chlorination)
The following is a representative, step-by-step protocol for the synthesis of a dichloropyrimidine derivative from its dihydroxy analog, which can be adapted for the synthesis of the title compound.
Step 1: Formation of the Vilsmeier Reagent
-
Phosphorus oxychloride (POCl₃) is reacted with N,N-dimethylformamide (DMF) at 0°C to form the electrophilic Vilsmeier reagent, a chloroiminium salt.
Step 2: Chlorination of the Dihydroxypyrimidine
-
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate is added to the pre-formed Vilsmeier reagent.
-
The reaction mixture is heated to reflux to drive the conversion of the hydroxyl groups to chlorides.
Step 3: Workup and Purification
-
Upon completion, the reaction mixture is carefully quenched with ice water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The organic layer is washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Caption: Regioselective nucleophilic aromatic substitution on this compound.
Key Applications in Drug Discovery
This compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules. By sequentially displacing the two chlorine atoms with different nucleophiles, chemists can readily generate libraries of disubstituted pyrimidines for screening in various biological assays. This scaffold is a common feature in many kinase inhibitors, antiviral agents, and other therapeutics. [1]
Conclusion
This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined reactivity, particularly the regioselectivity of nucleophilic aromatic substitution reactions, allows for the controlled and predictable synthesis of a wide range of functionalized pyrimidine derivatives. A thorough understanding of its molecular structure, synthesis, and spectroscopic properties is crucial for its effective utilization in the design and development of novel therapeutic agents and other advanced materials.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DE19640756B4 - Process for the preparation of 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]
- 8. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 9. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate
This guide provides a detailed exploration of the synthetic pathway for Ethyl 4,6-dichloropyrimidine-5-carboxylate, a key heterocyclic building block in modern medicinal chemistry. This versatile intermediate is crucial for the development of a wide range of therapeutic agents, including novel STAT6 inhibitors and antiviral compounds.[1] The synthesis is a multi-step process that requires careful control of reaction conditions and a thorough understanding of the underlying chemical mechanisms. We will dissect each stage of the synthesis, from the selection of foundational starting materials to the final chlorination step, offering field-proven insights into the causality behind experimental choices.
Section 1: Retrosynthetic Analysis and Strategic Overview
A logical approach to constructing this compound begins with a retrosynthetic analysis. The target molecule is a highly functionalized pyrimidine ring. The two chlorine atoms are classic installations from hydroxyl groups, suggesting a dihydroxypyrimidine precursor. This key intermediate, Ethyl 4,6-dihydroxypyrimidine-5-carboxylate, can be constructed through a cyclocondensation reaction. This involves combining a three-carbon component with a dinitrogen source. Diethyl ethoxymethylenemalonate (DEEMM) is an ideal three-carbon electrophile, and formamidine provides the necessary N-C-N backbone. DEEMM itself is readily prepared from diethyl malonate and an orthoformate. This strategic breakdown reveals a robust and convergent pathway.
Caption: Retrosynthetic pathway for this compound.
Section 2: Step-by-Step Synthesis Pathway and Experimental Protocols
Step 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)
The journey begins with the formation of Diethyl Ethoxymethylenemalonate (DEEMM), a critical electrophilic intermediate. This is achieved through the condensation of diethyl malonate with triethyl orthoformate.
Causality and Mechanism: The reaction is typically catalyzed by a Lewis acid, such as zinc chloride, and driven to completion by the removal of ethanol. Acetic anhydride is an excellent choice for this purpose as it reacts with the ethanol byproduct to form ethyl acetate, effectively shifting the reaction equilibrium to favor the product.[2][3] The mechanism involves the activation of triethyl orthoformate, which then reacts with the enol form of diethyl malonate.
Caption: Experimental workflow for the synthesis of DEEMM.
Experimental Protocol:
-
A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles) is prepared in a reaction vessel equipped for distillation.[2]
-
Anhydrous zinc chloride (catalytic amount, e.g., 0.5 g) is added to the mixture.[2]
-
The mixture is heated in an oil bath, maintaining a content temperature of 104-113°C for several hours.[2] During this time, the ethanol byproduct and ethyl acetate are removed by distillation.
-
After the initial heating period, the pot temperature is raised to drive the reaction to completion and distill off any remaining volatile components.[2]
-
After cooling, the residue is typically diluted with a solvent like ether and washed with water to remove any remaining salts or acids.[2]
-
The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed.[2]
-
The crude product is purified by vacuum distillation to yield pure diethyl ethoxymethylenemalonate.[2][3]
| Parameter | Value/Condition | Source |
| Reactants | Diethyl Malonate, Triethyl Orthoformate | [2][4] |
| Solvent/Reagent | Acetic Anhydride | [2][3] |
| Catalyst | Anhydrous Zinc Chloride | [2][3] |
| Temperature | 104-155°C | [2][3] |
| Typical Yield | 72-85% | [2] |
| Purification | Vacuum Distillation | [2][3] |
Step 2: Cyclocondensation to Form the Pyrimidine Core
With DEEMM in hand, the next critical step is the construction of the pyrimidine ring. This is a classic cyclocondensation reaction where DEEMM reacts with a suitable N-C-N synthon. While various reagents can be used, formamidine is commonly employed to build the 4,6-dihydroxypyrimidine ring system.
Causality and Mechanism: The reaction proceeds in a basic medium, typically using sodium ethoxide in ethanol. The base deprotonates the formamidine, increasing its nucleophilicity. The resulting nucleophile attacks the electron-deficient double bond of DEEMM. This is followed by an intramolecular cyclization where the second nitrogen atom attacks one of the ester carbonyls, leading to the elimination of ethanol and the formation of the stable heterocyclic ring. Subsequent hydrolysis during workup yields the dihydroxy product.
Experimental Protocol:
-
Sodium metal is carefully dissolved in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Formamidine hydrochloride is added to the sodium ethoxide solution and stirred.
-
Diethyl ethoxymethylenemalonate (DEEMM) is added dropwise to the mixture at a controlled temperature.
-
The reaction mixture is then heated to reflux for several hours to ensure complete cyclization.
-
After cooling, the reaction is quenched by pouring it into water or onto ice.
-
The solution is acidified (e.g., with hydrochloric acid) to precipitate the Ethyl 4,6-dihydroxypyrimidine-5-carboxylate.[5]
-
The solid product is collected by filtration, washed with cold water, and dried.
| Parameter | Value/Condition | Source |
| Reactants | DEEMM, Formamidine | [5][6] |
| Base/Solvent | Sodium Ethoxide in Ethanol | [5][6] |
| Temperature | Reflux | [7] |
| Work-up | Acidification (e.g., HCl) to precipitate product | [5] |
| Typical Yield | 80-90% | [5] |
| Purification | Filtration and washing | [5] |
Step 3: Dichlorination with Phosphorus Oxychloride (POCl₃)
The final and most critical transformation is the conversion of the stable dihydroxy pyrimidine intermediate into the highly reactive dichloro derivative. The hydroxyl groups on the pyrimidine ring exist in tautomeric equilibrium with their keto forms (a pyrimidinedione), which are not easily displaced. A powerful chlorinating agent is required for this conversion.
Causality and Mechanism: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[8][9] It efficiently converts the amide-like hydroxyl groups into excellent leaving groups, which are then displaced by chloride ions present in the reaction medium. The reaction is often accelerated by the addition of a tertiary amine base, such as N,N-diethylaniline or pyridine.[8][10] This base serves to neutralize the generated HCl and can act as a nucleophilic catalyst. While historically performed in a large excess of POCl₃, modern, greener protocols advocate for using equimolar amounts of the reagent in a sealed reactor to minimize waste and improve safety on a large scale.[8][9]
Caption: Experimental workflow for the dichlorination of the pyrimidine core.
Experimental Protocol:
-
A mixture of the Ethyl 4,6-dihydroxypyrimidine-5-carboxylate, phosphorus oxychloride (POCl₃), and N,N-diethylaniline is prepared in a flask equipped with a reflux condenser.[10]
-
The mixture is stirred and heated to reflux for approximately 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.[10]
-
The reaction mixture is cooled to room temperature.
-
Caution: The work-up must be performed carefully. The reaction mixture is slowly and cautiously poured onto a large amount of crushed ice with vigorous stirring to quench the excess POCl₃.[10]
-
The aqueous mixture is then extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate.[10]
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[10]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[10]
-
The final product, this compound, can be purified by column chromatography or recrystallization if necessary.
| Parameter | Value/Condition | Source |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | [8][9][10] |
| Base/Catalyst | N,N-Diethylaniline or Pyridine | [8][10] |
| Temperature | Reflux | [10] |
| Work-up | Quenching with ice water, extraction | [10] |
| Typical Yield | Quantitative (crude), >85% (purified) | [10] |
| Purification | Extraction, Chromatography, or Recrystallization | [10] |
References
- Organic Syntheses Procedure. (n.d.). diethyl methylenemalonate.
- PrepChem. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate.
- Guidechem. (n.d.). What is the synthesis process of Diethyl ethoxymethylenemalonate?.
- PrepChem. (n.d.). Synthesis of diethyl (anilinomethylene)malonate.
- Organic Syntheses Procedure. (n.d.). ethyl ethoxymethylenemalonate.
- Mahmood, S. K., & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. Diyala Journal for Pure Science, 15(2), 131-142.
- J-Stage. (n.d.). Synthesis of Pyrimidine and Purine Bases. I.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact.
- Google Patents. (n.d.). Process of preparation of 4,6-Dihydroxypyrimidine.
- ChemicalBook. (n.d.). ethyl 2,4-dichloropyrimidine-5-carboxylate.
- MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
- Google Patents. (n.d.). Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
- PubMed. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors.
Sources
- 1. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine - Google Patents [patents.google.com]
- 6. Synthesis of Pyrimidine and Purine Bases. I [jstage.jst.go.jp]
- 7. CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 [amp.chemicalbook.com]
A Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloropyrimidine-5-carboxylate, also known by its synonym Ethyl 2,4-dichloropyrimidine-5-carboxylate, is a crucial intermediate in the synthesis of a variety of organic compounds.[1] Its pyrimidine core, functionalized with two chlorine atoms and an ethyl carboxylate group, offers multiple reactive sites for further chemical transformations. This versatility makes it a valuable building block in the pharmaceutical and agrochemical industries.[1] In drug discovery, it serves as a scaffold for the development of new therapeutic agents, while in agrochemistry, it is a precursor for novel pesticides.[1]
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. As a Senior Application Scientist, the aim is to not only present the data but also to explain the underlying principles of spectral interpretation, empowering researchers to confidently identify and characterize this compound in their own laboratories.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic signatures. The structure of this compound consists of a central pyrimidine ring with chlorine atoms at the 4 and 6 positions and an ethyl carboxylate group at the 5 position.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 51940-64-8 | [2][3][4][5] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [2][3][5] |
| Molecular Weight | 221.04 g/mol | [2][3][5] |
| Appearance | White to off-white powder or crystals | [1][4] |
| Melting Point | 36-37 °C | [1] |
| Boiling Point | 145 °C at 11 mmHg | [1] |
| Solubility | Slightly soluble in water | [1] |
Spectroscopic Data and Interpretation
The following sections detail the expected spectroscopic data for this compound. While a publicly available, peer-reviewed source containing the complete experimental spectra for this specific molecule could not be definitively located within the scope of this search, the data presented here is based on information from chemical suppliers and spectral databases.[6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the aromatic proton on the pyrimidine ring and the protons of the ethyl group.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 | Singlet | 1H | H-2 (pyrimidine ring) |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
Interpretation:
-
Pyrimidine Proton (H-2): The single proton on the pyrimidine ring is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and two chlorine atoms, as well as the carboxyl group. This would result in a singlet in the downfield region of the spectrum, estimated around 9.0 ppm.
-
Ethyl Group: The ethyl group of the ester will exhibit a characteristic quartet and triplet pattern. The methylene protons (-CH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a quartet around 4.4 ppm due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm, being split by the two methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C =O (ester) |
| ~162 | C -4 (C-Cl) |
| ~160 | C -6 (C-Cl) |
| ~158 | C -2 |
| ~120 | C -5 |
| ~62 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is typically found in the downfield region, around 165 ppm.
-
Pyrimidine Ring Carbons: The carbons of the pyrimidine ring will have distinct chemical shifts. The carbons bonded to chlorine (C-4 and C-6) are expected to be significantly deshielded, appearing in the 160-162 ppm range. The C-2 carbon, situated between two nitrogen atoms, will also be in the downfield region. The C-5 carbon, attached to the carboxyl group, will be more upfield compared to the other ring carbons.
-
Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will be deshielded by the adjacent oxygen atom, appearing around 62 ppm. The methyl carbon (-CH₃) will be found in the upfield region, around 14 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1550-1450 | Medium-Strong | C=N and C=C stretches (pyrimidine ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~800-700 | Strong | C-Cl stretch |
Interpretation:
-
C-H Stretches: The spectrum will show weak to medium bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretch of the pyrimidine ring, and medium bands below 3000 cm⁻¹ for the aliphatic C-H stretches of the ethyl group.
-
Carbonyl Stretch: A very strong and sharp absorption band around 1730 cm⁻¹ is a key indicator of the ester carbonyl (C=O) group.
-
Pyrimidine Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in the 1550-1450 cm⁻¹ region.
-
C-O Stretch: A strong band around 1250 cm⁻¹ will be present, corresponding to the C-O stretching of the ester group.
-
C-Cl Stretches: Strong absorptions in the fingerprint region, typically between 800 and 700 cm⁻¹, can be attributed to the C-Cl stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, Electron Ionization (EI) would be a common method. A low-resolution mass spectrum has reported a molecular ion peak.[7]
Table 5: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 220, 222, 224 | Molecular ion peak (M⁺) cluster |
| 192, 194, 196 | [M - C₂H₄]⁺ |
| 175, 177 | [M - OCH₂CH₃]⁺ |
Interpretation:
-
Molecular Ion Peak: Due to the presence of two chlorine atoms, the molecular ion peak will appear as a characteristic cluster of peaks. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will have three peaks at m/z 220 (containing two ³⁵Cl), 222 (containing one ³⁵Cl and one ³⁷Cl), and 224 (containing two ³⁷Cl) with relative intensities of approximately 9:6:1. Observing this isotopic pattern is strong evidence for the presence of two chlorine atoms. A reported LRMS (M+H)⁺ peak at m/z 221.0 confirms the molecular weight.[7]
-
Fragmentation: Common fragmentation pathways would include the loss of ethylene (C₂H₄) from the ethyl group via a McLafferty rearrangement, and the loss of the ethoxy radical (-OCH₂CH₃) from the ester group. These fragments would also exhibit isotopic patterns due to the chlorine atoms.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of the title compound.
¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 512-2048 scans).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shifts of the spectra using the solvent residual peak or the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
FTIR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the mixture to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The instrument will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS).
-
Set the ion source to the electron ionization (EI) mode. The standard electron energy is 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the major fragment ions to deduce the fragmentation pathways and confirm the structure.
Conclusion
This technical guide has provided a detailed framework for the spectroscopic characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can unambiguously confirm the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. A comprehensive understanding of these spectroscopic techniques is fundamental for advancing research and development in the fields of medicinal chemistry and agrochemical synthesis.
References
(Note: As a comprehensive, peer-reviewed article with all spectral data was not found, the references are based on chemical supplier information and general spectroscopic protocols.)
Sources
- 1. Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate | lookchem [lookchem.com]
- 2. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jigschemical.com [jigschemical.com]
- 4. Ethyl 2,4-Dichloropyrimidine-5-carboxylate | 51940-64-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. scbt.com [scbt.com]
- 6. ethyl 2,4-dichloropyrimidine-5-carboxylate(51940-64-8) 1H NMR [m.chemicalbook.com]
- 7. ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 [chemicalbook.com]
An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 4,6-dichloropyrimidine-5-carboxylate
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of Ethyl 4,6-dichloropyrimidine-5-carboxylate, a key intermediate in the development of pharmaceuticals and agrochemicals. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and practical application of IR spectroscopy for the structural characterization of this significant heterocyclic compound.
Introduction: The Significance of this compound
This compound is a versatile building block in organic synthesis. The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, and the strategic placement of chloro- and carboxylate-substituents provides reactive handles for further molecular elaboration. Its application as an intermediate in the synthesis of targeted therapeutics and advanced crop protection agents underscores the importance of robust analytical methods for its characterization and quality control. Infrared spectroscopy offers a rapid, non-destructive, and highly informative technique for confirming the molecular structure and identifying key functional groups within this compound.
Foundational Principles of IR Spectroscopy for the Analysis of this compound
Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to vibrate. An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum is a unique molecular fingerprint, providing invaluable structural information.
For this compound, the key vibrational modes arise from the dichloropyrimidine ring and the ethyl carboxylate substituent. A thorough interpretation of its IR spectrum requires an understanding of the characteristic frequencies for:
-
Pyrimidine Ring Vibrations: The aromatic pyrimidine ring exhibits a complex series of stretching and bending vibrations. The positions of these bands are sensitive to the nature and location of substituents.
-
C-Cl Vibrations: The carbon-chlorine bonds on the pyrimidine ring will have characteristic stretching frequencies.
-
Ethyl Carboxylate Group Vibrations: This group gives rise to several strong and easily identifiable bands, most notably the carbonyl (C=O) stretch and the C-O stretches.
-
C-H Vibrations: Both the aromatic C-H on the pyrimidine ring and the aliphatic C-H bonds of the ethyl group will have distinct stretching and bending vibrations.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of this compound, which is typically a solid powder, the following Potassium Bromide (KBr) pellet method is recommended. This technique is well-suited for solid samples and provides high-quality data for qualitative and quantitative analysis.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
Infrared-grade Potassium Bromide (KBr), desiccated
Step-by-Step Methodology:
-
Sample Preparation:
-
Gently grind a small amount (approximately 1-2 mg) of this compound into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer a portion of the KBr-sample mixture to the pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample preparation.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over the mid-infrared range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum of the compound.
-
Label the significant peaks for subsequent analysis and interpretation.
-
In-depth Spectral Interpretation
The following is a detailed interpretation of the expected FTIR spectrum of this compound, based on theoretical calculations for 4,6-dichloropyrimidine and established group frequencies for ethyl esters.
The High-Frequency Region (4000-2500 cm⁻¹)
This region is dominated by C-H stretching vibrations.
-
Aromatic C-H Stretch: A weak to medium intensity band is expected in the region of 3100-3000 cm⁻¹ , corresponding to the stretching vibration of the C-H bond on the pyrimidine ring.
-
Aliphatic C-H Stretches: Multiple bands of medium to strong intensity will be observed between 3000-2850 cm⁻¹ . These arise from the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups of the ethyl ester moiety.
The Carbonyl and Double Bond Region (1800-1500 cm⁻¹)
This region is particularly informative for the identification of the compound.
-
C=O Stretch (Ester): A very strong and sharp absorption band is predicted in the range of 1735-1720 cm⁻¹ . This is a characteristic feature of the carbonyl group in an α,β-unsaturated ester. The conjugation with the pyrimidine ring slightly lowers the frequency compared to a saturated aliphatic ester.
-
Pyrimidine Ring C=C and C=N Stretching: A series of medium to strong intensity bands are expected between 1600-1500 cm⁻¹ . These correspond to the complex stretching vibrations of the C=C and C=N bonds within the pyrimidine ring.
The Fingerprint Region (1500-400 cm⁻¹)
This region contains a wealth of structural information from various bending and stretching vibrations.
-
C-H Bending Vibrations:
-
Aliphatic C-H bending vibrations for the methyl and methylene groups will appear around 1470-1440 cm⁻¹ (scissoring) and 1390-1370 cm⁻¹ (umbrella mode of CH₃).
-
Aromatic C-H in-plane bending vibrations may contribute to the complex pattern in the 1300-1000 cm⁻¹ region.
-
-
C-O Stretching Vibrations (Ester): Two strong bands are characteristic of the C-O bonds in the ethyl ester group.
-
The asymmetric C-O-C stretch is expected around 1250-1200 cm⁻¹ .
-
The symmetric C-O-C stretch will appear at a lower frequency, typically in the 1100-1000 cm⁻¹ range.
-
-
C-Cl Stretching Vibrations: The stretching vibrations of the C-Cl bonds are anticipated to produce strong to medium intensity bands in the 800-600 cm⁻¹ region. The exact positions will be influenced by their attachment to the pyrimidine ring. Theoretical calculations for 4,6-dichloropyrimidine suggest significant vibrational modes in this area.[1]
-
Pyrimidine Ring Bending Vibrations: A number of characteristic ring "breathing" and deformation modes will be present throughout the fingerprint region, contributing to the unique spectral signature of the molecule.
Summary of Key Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak-Medium | Aromatic C-H Stretch (pyrimidine ring) |
| 2980-2850 | Medium-Strong | Aliphatic C-H Stretches (ethyl group) |
| 1735-1720 | Very Strong, Sharp | C=O Stretch (α,β-unsaturated ester) |
| 1600-1500 | Medium-Strong | C=C and C=N Ring Stretches (pyrimidine) |
| 1470-1440 | Medium | Aliphatic C-H Bending (CH₂ scissoring) |
| 1390-1370 | Medium | Aliphatic C-H Bending (CH₃ umbrella) |
| 1250-1200 | Strong | Asymmetric C-O-C Stretch (ester) |
| 1100-1000 | Strong | Symmetric C-O-C Stretch (ester) |
| 800-600 | Medium-Strong | C-Cl Stretches |
Visualizing the Workflow and Structure
Molecular Structure of this compound:
Caption: Molecular structure of this compound.
FTIR Analysis Workflow:
Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.
Conclusion
The infrared spectrum of this compound provides a rich source of information for its structural verification. The combination of characteristic absorptions from the dichloropyrimidine ring and the ethyl carboxylate group creates a unique spectral fingerprint. By following a robust experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently identify this important synthetic intermediate. This guide serves as a valuable resource for scientists and professionals in the pharmaceutical and agrochemical industries, enabling the effective use of FTIR spectroscopy in their research and development endeavors.
References
- Gong, Y., Chen, X., Wu, W. (2024). Application of Fourier transform infrared (FTIR) spectroscopy in sample preparation: Material characterization and mechanism investigation.
- Department of Chemistry and Biochemistry, Northern Illinois University.
-
Usha Rani, M., Oturak, H., Sudha, S., & Sundaraganesan, N. (2011). Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1467-1475. [Link]
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 22-26. [Link]
-
Doc Brown's Chemistry. Infrared Spectroscopy of Esters. [Link]
-
Jaiswal, R. M. P., Katon, J. E., & Tripathi, G. N. R. (1983). Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. Journal of Molecular Structure, 102, 123-135. [Link]
- Sharma, S. N., & Dwivedi, C. P. D. (1978). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13, 527-531.
Sources
The Versatile Scaffold: Unlocking the Therapeutic Potential of Dichloropyrimidine Carboxylates
An In-Depth Technical Guide for Drug Development Professionals
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including nucleic acids and numerous approved drugs.[1] Within this broad class, dichloropyrimidine carboxylates represent a particularly reactive and versatile core, serving as a foundational building block for novel therapeutic agents.[2] Compounds such as ethyl 2,4-dichloropyrimidine-5-carboxylate and 2,5-dichloropyrimidine-4-carboxylic acid are not merely synthetic intermediates; they are the starting point for libraries of molecules with diverse pharmacological profiles.[2][3] The strategic placement of two chlorine atoms renders the pyrimidine ring susceptible to sequential and regioselective nucleophilic substitution, allowing for the controlled introduction of various functional groups and the fine-tuning of biological activity.[4][5] This guide explores the significant potential of dichloropyrimidine carboxylate derivatives across key therapeutic areas—oncology, inflammation, and infectious diseases—providing the mechanistic rationale and validated experimental protocols to guide their development from bench to potential clinical application.
Core Synthesis Strategy: Gateway to Molecular Diversity
The synthetic utility of dichloropyrimidine carboxylates lies in the differential reactivity of the chlorine atoms, which can be selectively displaced by various nucleophiles (amines, alcohols, thiols) via Nucleophilic Aromatic Substitution (SNAr). This process is the primary means of generating chemical diversity. The synthesis often begins with commercially available starting materials, which are then elaborated upon. For instance, the more electrophilic 4-chloro substituent can be selectively replaced at lower temperatures, followed by substitution at the 2-position under more forcing conditions, such as higher temperatures or microwave irradiation.[4][6] This step-wise approach is fundamental to building structure-activity relationships (SAR).
Caption: General synthetic pathway for dichloropyrimidine carboxylate derivatives.
Anticancer Activity: Targeting Cellular Proliferation
The structural resemblance of pyrimidines to endogenous purines and pyrimidines makes them ideal candidates for interfering with the cellular machinery of cancer cells. Several pyrimidine-based drugs, such as 5-Fluorouracil and Pazopanib, are mainstays in oncology, validating this scaffold as a valuable starting point.[7] Derivatives of dichloropyrimidine carboxylates have shown promise by targeting key pathways involved in cancer progression.[2][8]
Mechanism of Action: Kinase Inhibition and Beyond
A primary mechanism for the anticancer effect of pyrimidine derivatives is the inhibition of protein kinases.[9] Overexpression of protein kinases is a hallmark of many cancers, leading to uncontrolled cell growth.[9] By designing pyrimidine derivatives that can fit into the ATP-binding pocket of specific kinases (e.g., EGFR, VEGFR), it is possible to block downstream signaling pathways responsible for proliferation and survival.[7][10] Other potential mechanisms include the inhibition of DNA replication and repair enzymes like thymidylate synthase.[9][11]
Caption: Inhibition of a generic tyrosine kinase signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a foundational step for screening novel compounds to determine their effect on cancer cell viability.[12] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12]
Causality: This assay is chosen for initial high-throughput screening due to its simplicity, low cost, and reliability in providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[12]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, K562) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the dichloropyrimidine carboxylate derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity
Summarize the results in a table for clear comparison of potency and selectivity.
| Compound | Cancer Cell Line | IC₅₀ (µM)[14][15] |
| Derivative 1 | K562 (Leukemia) | 1.40 |
| HCT116 (Colon) | 5.13 | |
| A549 (Lung) | 6.88 | |
| Derivative 2 | K562 (Leukemia) | 12.5 |
| HCT116 (Colon) | 25.3 | |
| A549 (Lung) | >50 | |
| Doxorubicin | K562 (Leukemia) | 0.05 |
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a biological response crucial for tissue repair and defense against pathogens, but its dysregulation can lead to chronic diseases.[16] Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators.[17][18]
Mechanism of Action: COX Inhibition
A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (PGE₂), key mediators of inflammation.[17] Pyrimidine-based agents can act as selective or non-selective inhibitors of COX-1 and COX-2, thereby reducing prostaglandin production and alleviating inflammation.[17][19]
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assessment
A. Inhibition of Protein Denaturation Assay
Causality: The denaturation of tissue proteins is a well-established cause of inflammatory and arthritic diseases.[20] This assay provides a simple and effective way to screen for compounds that can prevent this process.
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compound (e.g., 100-500 µg/mL).[20][21]
-
Control and Standard: For the control, use 2 mL of distilled water instead of the test compound. Use Diclofenac sodium as the standard drug for comparison.[20]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.[21]
-
Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100.[22]
B. Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Causality: The HRBC membrane is analogous to the lysosomal membrane. Stabilizing this membrane prevents the release of lysosomal enzymes that cause tissue damage and inflammation during an inflammatory response.[21]
-
Blood Sample Preparation: Collect fresh human blood and mix with an equal volume of Alsever's solution (anticoagulant). Centrifuge at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells three times with sterile saline. Prepare a 10% v/v suspension of the RBCs in sterile saline.[21]
-
Reaction Mixture: Mix 1 mL of the test compound at various concentrations with 1 mL of phosphate buffer (pH 7.4), 0.5 mL of 10% RBC suspension, and 2 mL of hypotonic saline (0.25%).
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 20 minutes.
-
Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.[22]
-
Calculation: Calculate the percentage of membrane protection using the formula: % Protection = 100 – [ (Absorbance of Sample / Absorbance of Control) x 100 ].[22]
Data Presentation: Anti-inflammatory Activity
| Compound | Concentration (µg/mL) | % Inhibition of Denaturation[20] | % HRBC Membrane Stabilization[22] |
| Derivative 1 | 250 | 68.5 | 72.3 |
| 500 | 82.1 | 85.6 | |
| Derivative 2 | 250 | 45.2 | 51.9 |
| 500 | 61.7 | 65.4 | |
| Diclofenac Sodium | 250 | 85.3 | 89.8 |
| 500 | 92.6 | 94.1 |
Antimicrobial & Antiviral Activity: Combating Infectious Diseases
The pyrimidine scaffold is present in many antimicrobial and antiviral drugs, often functioning as nucleoside analogues that disrupt pathogen replication.[23][24][25] Dichloropyrimidine carboxylates serve as precursors to compounds with significant activity against a range of bacteria, fungi, and viruses.[26][27]
Experimental Protocol: Antimicrobial Susceptibility Testing
A. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Causality: This method is considered a gold standard for determining the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism, providing a quantitative measure of potency.[28][29]
-
Inoculum Preparation: Culture the microbial strains (e.g., S. aureus, E. coli, C. albicans) overnight and then dilute in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration of ~5 x 10⁵ CFU/mL.[30]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in broth.
-
Inoculation: Add 100 µL of the standardized microbial inoculum to each well containing 100 µL of the diluted compound.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).[28]
B. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto an agar plate (e.g., Mueller-Hinton agar).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in no microbial growth on the agar plate.[28]
Caption: Workflow for determining MIC and MBC/MFC.
Experimental Protocol: Antiviral Activity Assessment
Plaque Reduction Assay
Causality: This assay directly quantifies a compound's ability to inhibit the replication and spread of a lytic virus, providing a robust measure of antiviral efficacy.[31][32]
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Treatment: Incubate the virus dilutions with various concentrations of the test compound for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and infect them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, forming localized zones of cell death (plaques).
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Staining and Counting: Fix the cells and stain with a dye like crystal violet. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.[28] The Selectivity Index (SI), a measure of the therapeutic window, is calculated as CC₅₀/EC₅₀, where CC₅₀ is determined from a standard cytotoxicity assay on the same host cells.[23]
Data Presentation: Antimicrobial and Antiviral Activity
| Compound | Target Organism | MIC (µg/mL)[27] | MBC (µg/mL)[28] | EC₅₀ (µM)[10] | SI (CC₅₀/EC₅₀)[23] |
| Derivative 3 | S. aureus | 32 | 64 | - | - |
| E. coli | 64 | 128 | - | - | |
| HCoV-229E | - | - | 5.2 | >19 | |
| Influenza A/H1N1 | - | - | >50 | - |
Conclusion and Future Outlook
Dichloropyrimidine carboxylates represent a highly adaptable and promising chemical scaffold for the discovery of new therapeutic agents. Their synthetic tractability allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity against a wide range of biological targets. The demonstrated potential in anticancer, anti-inflammatory, and anti-infective research underscores the importance of continued investigation into this compound class. Future efforts should focus on leveraging SAR insights to design next-generation derivatives with improved pharmacokinetic profiles, validating in vitro hits in robust in vivo models, and further elucidating their specific molecular mechanisms of action. The systematic approach outlined in this guide, combining rational synthesis with validated biological screening protocols, provides a clear and effective pathway for unlocking the full therapeutic potential of these versatile molecules.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Protocol for Assessing the Anticancer Activity of Novel Small Molecules. (2025). Benchchem.
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research.
- Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences.
- Antiviral & Antimicrobial Testing.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.
- Guideline for anticancer assays in cells. (n.d.).
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024).
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube.
- Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2020).
- (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. (2020).
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of N
- Chloropyrimidines as a new class of antimicrobial agents. PubMed.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). [Source Not Available].
- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies.
- Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identific
- Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central.
- Antiviral activities of pyrimidine nucleoside analogues: some structure. (1990). PubMed.
- Testing Services - Antiviral. Microbiologics.
- (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti- inflammatory agents †. (2023).
- Antiviral Activity of Pyrimidine Containing Compounds: P
- Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI.
- Screening and Evaluation of Other Viruses Antivirals.
- Synthesis of New Pyrimidine Derivatives as Potential Anticancer Agent. (2018). Indo American Journal of Pharmaceutical Sciences.
- Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines. PubMed Central.
- ANTI-INFLAMMATORY ACTIVITY OF SOME NEW DIHYDROPYRIMIDINES DERIVATIVES. (2010). International Journal of Pharmaceutical Sciences and Research.
- Revolutionary 2,5-dichloropyrimidine-4-carboxylic Acid Unlock 65% Savings. [Source Not Available].
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015).
- Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. (2025).
- Cancer Chemotherapy. (2023).
- Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one.
- Ethyl 2,4-Dichloropyrimidine-5-carboxyl
- Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. (2023). PubMed.
- Synthesis and Antimicrobial Evaluation of Some New Dihydropyrimidine Deriv
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflamm
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Cancer therapeutics: understanding the mechanism of action. PubMed.
- Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024). MDPI.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
- Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. (2025). PubMed Central.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). PubMed Central.
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2025).
- Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities. PubMed.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iajps.com [iajps.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cancer Chemotherapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Determination of Anticancer Activity of Dicobalt Hexacarbonyl 2′-Deoxy-5-alkynylfuropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journalajrb.com [journalajrb.com]
- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. mdpi.com [mdpi.com]
- 20. ijpsjournal.com [ijpsjournal.com]
- 21. bbrc.in [bbrc.in]
- 22. researchgate.net [researchgate.net]
- 23. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eurekaselect.com [eurekaselect.com]
- 25. derpharmachemica.com [derpharmachemica.com]
- 26. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 28. criver.com [criver.com]
- 29. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. microbiologics.com [microbiologics.com]
- 32. Antiviral Drug Screening and Evaluation for Other Viruses - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Senior Application Scientist's Guide to Ethyl 4,6-dichloropyrimidine-5-carboxylate: A Cornerstone Building Block in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Among the vast arsenal of pyrimidine-based synthons, Ethyl 4,6-dichloropyrimidine-5-carboxylate stands out as a uniquely versatile and powerful building block. Its symmetrically activated di-chloro substitution pattern, combined with an adjacent, modifiable ester moiety, provides a strategic platform for the divergent synthesis of complex molecular architectures. This guide offers an in-depth exploration of its synthesis, reactivity, and strategic application in drug discovery, providing both mechanistic insights and practical, field-proven protocols for its effective utilization.
Introduction: The Strategic Value of a Dichloro-Activated Pyrimidine Core
The prevalence of the pyrimidine motif in therapeutics stems from its ability to engage in critical biological interactions, such as hydrogen bonding and π-stacking, often mimicking the purine bases of nucleic acids.[1][2] This makes it a frequent choice for targeting enzymes like kinases and polymerases. This compound (CAS No: 87600-72-4) is a high-value intermediate precisely because it offers a pre-activated and functionalized core, ready for diversification.[3]
The molecule's utility is rooted in three key structural features:
-
Two Electrophilic Carbons (C4 & C6): The two chlorine atoms are excellent leaving groups. The electron-withdrawing effect of the two ring nitrogen atoms significantly acidifies the C-H protons and makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).
-
Sequential Reactivity: The two chlorine atoms can be displaced sequentially, often with high regioselectivity. The introduction of a first substituent electronically modulates the reactivity of the remaining chlorine, allowing for the controlled, stepwise introduction of different functional groups.
-
A Modifiable Handle (C5-Ester): The ethyl carboxylate group at the C5 position is not merely a passive substituent. It can be hydrolyzed to a carboxylic acid, converted to a wide array of amides, or reduced, providing a secondary point for molecular elaboration and property modulation.
This combination of features enables medicinal chemists to rapidly generate large libraries of structurally diverse compounds from a single, common intermediate, accelerating the hit-to-lead optimization process.
Physicochemical Properties & Synthesis
A foundational understanding of a building block's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 87600-72-4 | [3] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [4][5] |
| Molecular Weight | 221.04 g/mol | [4][6] |
| Appearance | White to almost white powder or lump | |
| Melting Point | 34 - 38 °C | [7] |
Synthesis Pathway
The most common laboratory and industrial synthesis involves the chlorination of a dihydroxy pyrimidine precursor. This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃), often with a tertiary amine base like N,N-diethylaniline to facilitate the reaction.
Diagram 1: Synthesis of this compound
Caption: Common synthetic route via chlorination.
Core Reactivity: A Playground for Nucleophilic Aromatic Substitution (SNAr)
The primary value of this building block lies in the predictable and often regioselective displacement of its chlorine atoms via the SNAr mechanism. The electron-deficient pyrimidine ring readily stabilizes the negative charge of the intermediate Meisenheimer complex, facilitating the reaction even with moderately strong nucleophiles.
Mechanism & Regioselectivity
The reaction proceeds in two steps: nucleophilic attack on the electron-deficient carbon, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity.
For the first substitution, the C4 and C6 positions are electronically equivalent. However, once the first nucleophile (Nu¹) is introduced, the electronic and steric environment of the remaining chloro-substituted carbon changes, influencing the site of the second attack (by Nu²). Generally, if the first substituent is electron-donating, it can slightly deactivate the ring towards further substitution, but reactions typically proceed well under appropriate conditions.
Diagram 2: Sequential SNAr Reaction Pathway
Caption: Stepwise displacement of chloro groups.
Common Transformations & Applications
-
Amination: This is the most common reaction, used to install primary or secondary amines. The resulting aminopyrimidines are key pharmacophores in many kinase inhibitors. The reaction is typically carried out using the desired amine in a polar solvent like isopropanol or DMF, often with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.[8]
-
Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides displaces the chlorine atoms to form ether linkages. This is crucial for modulating solubility and metabolic stability.
-
Thiolation: Thiolates readily displace the chlorides to form thioethers, which can be important for specific receptor interactions or can be oxidized to sulfoxides and sulfones to act as hydrogen bond acceptors.
-
Palladium-Catalyzed Cross-Coupling: While SNAr is dominant, the chloro groups can also participate in Pd-catalyzed reactions like Suzuki and Stille couplings. This allows for the introduction of aryl, heteroaryl, or alkyl groups, vastly expanding the accessible chemical space.[9]
Case Studies in Medicinal Chemistry
The true value of a building block is demonstrated by its successful application in creating potent and selective therapeutic agents.
Application in Kinase Inhibitor Development
Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in neurodegenerative diseases and some cancers. A reported synthesis of MARK4 inhibitors utilizes a 4,6-disubstituted pyrimidine core, starting from 4,6-dichloropyrimidine (a close analogue of the title compound).[8] The strategy involves a sequential SNAr reaction, first with N-Boc piperazine, followed by a Suzuki coupling to install a thiophene ring. The final step involves deprotection and functionalization of the piperazine moiety. This exemplifies the power of combining SNAr and cross-coupling reactions.
| Substituent at C4 (Piperazine) | Substituent at C6 | Significance |
| Arylsulfonylpiperazine | Thiophene | The piperazine unit provides a vector for exploring deep into the binding pocket, while the thiophene engages in key hydrophobic interactions. The pyrimidine core acts as the central scaffold. |
Scaffolds for GPCR Modulators
G-protein-coupled receptors (GPCRs) are the largest family of drug targets.[10][11] Allosteric modulators, which bind to a site distinct from the endogenous ligand, offer a path to greater selectivity and novel pharmacology.[12] The di-substituted pyrimidine framework is an excellent starting point for designing such modulators. By installing two different, sterically demanding groups at the C4 and C6 positions, chemists can create rigid, three-dimensional structures capable of fitting into unique allosteric pockets and stabilizing specific receptor conformations.[13][14]
Diagram 3: Simplified GPCR Allosteric Modulation Logic
Caption: Modulator binding to an allosteric site.
Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for the sequential SNAr of this compound with two different amines.
Objective: Synthesis of Ethyl 4-(benzylamino)-6-(morpholino)pyrimidine-5-carboxylate.
SAFETY PRECAUTIONS: this compound is considered hazardous. It can cause skin and serious eye irritation.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15] Handle the compound in a well-ventilated fume hood.[16]
Step 1: Monosubstitution with Benzylamine
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (2.21 g, 10.0 mmol, 1.0 eq).
-
Reagents: Add 30 mL of anhydrous isopropanol. Stir to dissolve. Add benzylamine (1.07 g, 1.09 mL, 10.0 mmol, 1.0 eq) dropwise at room temperature.
-
Base: Add diisopropylethylamine (DIPEA) (1.55 g, 2.08 mL, 12.0 mmol, 1.2 eq) dropwise. The causality here is critical: DIPEA acts as a non-nucleophilic base to neutralize the HCl formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material indicates completion.
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product, Ethyl 4-(benzylamino)-6-chloropyrimidine-5-carboxylate, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Step 2: Second Substitution with Morpholine
-
Setup: To the flask containing the crude monosubstituted product from Step 1 (approx. 10.0 mmol, 1.0 eq), add 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Reagents: Add morpholine (1.31 g, 1.31 mL, 15.0 mmol, 1.5 eq). The use of a slight excess of the second amine ensures the complete consumption of the chloro-intermediate.
-
Base: Add potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol, 2.0 eq) as the base.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and pour it into ice-water (200 mL). A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (3 x 30 mL).
-
Purification: Dry the solid under vacuum. Recrystallize from ethanol/water to yield the final product, Ethyl 4-(benzylamino)-6-(morpholino)pyrimidine-5-carboxylate, as a pure solid. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its predictable reactivity, amenability to sequential functionalization, and the capacity for modification at its ester handle provide an exceptionally robust platform for generating diverse and complex molecules. By understanding the principles of its reactivity and leveraging established protocols, medicinal chemists can efficiently navigate chemical space to develop novel therapeutic agents targeting a wide range of diseases.
References
-
PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]
- Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003).
-
ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Ethyl 4, 6-dichloropyrimidine-5-carboxylate, min 95%, 100 mg. Retrieved from [Link]
- Valente, E., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(4), M1493.
- Li, G., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(5), 727-730.
- Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II.
- Google Patents. (2011). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
- Rashid, H. U., Martines, M. A. U., Duarte, A. P., & Jorge, J. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6060-6098.
- Singh, A., & Sharma, P. K. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100223.
- Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Wold, E. A., & Powers, A. S. (2015). Novel Allosteric Modulators of G Protein-coupled Receptors. ACS chemical neuroscience, 6(1), 12–19.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Retrieved from [Link]
- ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Suomivuori, C. M., et al. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity.
-
LookChem. (n.d.). Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]
- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
- Krumm, B. (2022). Intracellular GPCR modulators enable precision pharmacology.
- Al-Ostoot, F. H., et al. (2022). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. RSC advances, 12(4), 2095–2109.
- Zhou, Q., et al. (2024). G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery. Signal transduction and targeted therapy, 9(1), 107.
- European Patent Office. (2000).
- Tautermann, C. S. (2016). Drug Design Strategies for GPCR Allosteric Modulators. Bioorganic & medicinal chemistry letters, 26(21), 5171–5180.
- ChemRxiv. (2021). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
- MDPI. (2022). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.se [fishersci.se]
- 5. chemscene.com [chemscene.com]
- 6. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intracellular GPCR modulators enable precision pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
The Synthetic Versatility of Ethyl 4,6-dichloropyrimidine-5-carboxylate: A Technical Guide to Novel Reactions and Regioselective Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules, including anticancer, antiviral, and antibacterial agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability, allowing for the generation of diverse molecular libraries. Ethyl 4,6-dichloropyrimidine-5-carboxylate stands out as a particularly valuable building block. The two chlorine atoms at the C4 and C6 positions offer distinct reactivity profiles, enabling selective functionalization, while the electron-withdrawing ethyl carboxylate group at the C5 position modulates the electronic properties of the pyrimidine ring, influencing the regioselectivity of subsequent reactions. This guide provides an in-depth exploration of the reactivity of this versatile intermediate, with a focus on both established regioselective transformations and novel synthetic applications.
I. Regioselective Functionalization: A Tale of Two Chlorines
The differential reactivity of the two chlorine atoms on the pyrimidine ring is a key feature that allows for controlled, stepwise synthesis of complex molecules. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition by palladium catalysts due to its higher electrophilicity. This inherent regioselectivity is a powerful tool for synthetic chemists.
A. Nucleophilic Aromatic Substitution (SNAr): The Path of Least Resistance
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient heterocycles like dichloropyrimidines. The reaction proceeds via a Meisenheimer intermediate, and its regioselectivity is governed by the stability of this intermediate. For 4,6-dichloropyrimidines, nucleophilic attack is favored at the C4 position. This preference can be attributed to the greater resonance stabilization of the negative charge in the Meisenheimer complex when the attack occurs at C4.
Expert Insight: The choice of nucleophile and reaction conditions can be tailored to achieve mono- or di-substitution. For monosubstitution, careful control of stoichiometry and temperature is crucial. Stronger nucleophiles or more forcing conditions will lead to the displacement of both chlorine atoms.
Experimental Protocol: Regioselective Amination at C4
A highly regioselective amination of 6-aryl-2,4-dichloropyrimidines has been developed that strongly favors the formation of the C4-substituted product.[3] While the substrate in the cited literature is not this compound, the principle of regioselective amination at C4 is applicable.
-
To a solution of the 4,6-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol), add the amine (1.0-1.2 eq) and a base such as triethylamine (1.0-1.2 eq).[4]
-
Heat the reaction mixture under reflux for a specified time (typically 3 hours), monitoring the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Isolate the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 4-amino-6-chloropyrimidine derivative.[4]
Diagram: SNAr Reaction Workflow
Caption: A typical workflow for the regioselective SNAr amination of a 4,6-dichloropyrimidine.
B. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the regioselectivity of these reactions again favors the C4 position.
The Suzuki-Miyaura coupling reaction forms carbon-carbon bonds between an organoboron compound and a halide. It is widely used in the synthesis of biaryls and other conjugated systems. For 2,4-dichloropyrimidines, the Suzuki coupling shows a strong preference for the C4 position.[5][6][7]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for a successful Suzuki coupling. Catalysts like Pd(PPh₃)₄ are often effective, and the use of microwave irradiation can significantly reduce reaction times and improve yields.[6][7] The base (e.g., K₃PO₄) is required for the transmetalation step of the catalytic cycle.
Data Presentation: Regioselective Suzuki Coupling of a Dichloropyrimidine
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 | 95 | [6] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 | 92 | [6] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 0.25 | 88 | [6] |
Note: The data presented is for the Suzuki coupling of 2,4-dichloropyrimidine and serves as a representative example of the high regioselectivity and efficiency achievable.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9][10] This reaction is highly valuable for the synthesis of alkynyl-substituted heterocycles. Similar to the Suzuki coupling, the Sonogashira reaction on dichloropyrimidines generally proceeds with high regioselectivity at the C4 position.[11]
Diagram: Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.[8]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern medicinal chemistry.[14] The choice of a bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle.[15]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, combine the aryl halide (1.0 eq), the amine (1.2 eq), a strong base (e.g., NaOt-Bu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) in a vial.
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time, with stirring.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
II. Novel and Emerging Reactions: Expanding the Synthetic Toolbox
While SNAr and palladium-catalyzed cross-coupling reactions are the workhorses for functionalizing this compound, the field of organic synthesis is constantly evolving. This section explores novel reactions that, while not yet widely reported for this specific substrate, hold significant promise for its derivatization based on their application to similar heterocyclic systems.
A. Synthesis of Fused Pyrimidine Systems
The construction of fused heterocyclic systems is a major area of research in medicinal chemistry, as these scaffolds often exhibit potent biological activities.[1][2][16][17] this compound is an excellent starting material for the synthesis of fused pyrimidines. The two chlorine atoms can serve as handles for intramolecular cyclization reactions following initial functionalization.
Example Pathway: A plausible route to a fused pyrimidine could involve an initial SNAr reaction at the C4 position with a nucleophile containing a second reactive group. Subsequent intramolecular cyclization onto the C6 position would then afford the fused ring system.
B. Potential for C-H Activation
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of aromatic and heteroaromatic compounds. While not yet demonstrated on this compound, the pyrimidine ring possesses C-H bonds that could potentially be activated. Carboxylate-assisted C-H activation, in particular, is a promising avenue for future exploration.[18]
C. Photoredox Catalysis and Cycloaddition Reactions
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. Reactions such as decarboxylative additions and cycloadditions could potentially be applied to derivatives of this compound to access unique chemical space.
Conclusion and Future Outlook
This compound is a versatile and highly valuable building block in organic synthesis. Its well-defined regioselectivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the controlled and predictable synthesis of complex substituted pyrimidines. The future of research with this compound lies in the exploration of more novel transformations, such as C-H activation and photoredox-catalyzed reactions, which will undoubtedly unlock new avenues for the discovery of novel bioactive molecules. The continued development of new synthetic methodologies will further solidify the importance of this privileged scaffold in drug discovery and materials science.
References
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fused pyrimidines. Synthesis of new derivatives of potential diuretic activity. PubMed. [Link]
-
Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC - NIH. [Link]
-
(PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Substrate scope in Buchwald‐Hartwig coupling. Reaction condition: 12 a... ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates. Bentham Science. [Link]
-
Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. ResearchGate. [Link]
-
4,6-Dichloropyrimidine-5-carboxylic acid. PubChem. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science (RSC Publishing). [Link]
- ( 12 ) United States Patent.
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]
-
NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES. European Patent Office. [Link]
-
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]
-
Electrochemical [4+2] and [2+2] Cycloaddition for the Efficient Synthesis of Six- and Four-Membered Carbocycles. MDPI. [Link]
- US3561005A - Process for the production of 2,4-dichloropyrimidine- 5-carboxylic acid chloride.
-
CAS No. 51940-64-8 Ethyl 2,4-dichloropyrimidine-5-carboxylate. Jigs Chemical. [Link]
-
Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PMC - PubMed Central. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. PubMed. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Fused pyrimidines. Synthesis of new derivatives of potential diuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. drugpatentwatch.com [drugpatentwatch.com]
Core Topic: Physical and Chemical Stability of Ethyl 4,6-dichloropyrimidine-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4,6-dichloropyrimidine-5-carboxylate is a pivotal heterocyclic building block in the synthesis of diverse pharmacologically active agents and functional materials. Its reactivity, governed by the dichloropyrimidine core and the ethyl ester functional group, is highly desirable for synthetic elaboration but also presents significant challenges regarding its stability. Understanding the physical and chemical liabilities of this molecule is paramount for ensuring the integrity of starting materials, the reproducibility of synthetic protocols, and the quality of final products. This guide provides a comprehensive analysis of the stability profile of this compound, synthesizing publicly available data with expert chemical insights. We will delve into its key physicochemical properties, explore its inherent reactivity and degradation pathways, and establish field-proven protocols for its handling, storage, and stability assessment.
Introduction and Molecular Overview
The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in numerous therapeutic agents. The title compound, this compound (Molecular Formula: C₇H₆Cl₂N₂O₂, Molecular Weight: 221.04 g/mol ), is a highly functionalized derivative. The two chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution reactions, while the ethyl carboxylate group offers a handle for further modification, such as amidation or reduction.
It is critical to distinguish this molecule from its common isomers, such as Ethyl 2,4-dichloropyrimidine-5-carboxylate (CAS 51940-64-8) and Ethyl 5,6-dichloropyrimidine-4-carboxylate (CAS 1097250-57-1).[1][2][3] While they share the same molecular formula, the positioning of the chloro and carboxylate substituents dramatically influences the molecule's electronic properties, reactivity, and stability. Much of the readily available safety and handling data pertains to these isomers; however, the fundamental principles of stability for the dichloropyrimidine class are broadly applicable. This guide will focus on the 4,6-dichloro isomer while drawing logical inferences from its closely related analogues where necessary.
Physicochemical Properties
A precise understanding of a compound's physical properties is the foundation of stability assessment. While comprehensive experimental data for the 4,6-dichloro isomer is not widely published, we can summarize the known information and contrast it with its more common 2,4-dichloro isomer.
| Property | This compound | Ethyl 2,4-dichloropyrimidine-5-carboxylate (for comparison) | Causality and Field Insights |
| Molecular Formula | C₇H₆Cl₂N₂O₂[4] | C₇H₆Cl₂N₂O₂[2][4][5] | Identical, as they are isomers. |
| Molecular Weight | 221.04[4] | 221.04[2][4][5] | Identical, as they are isomers. |
| Appearance | Data not available | White to off-white powder or crystalline solid[5][6] | The solid-state nature at room temperature suggests a relatively stable crystal lattice. Color may indicate the presence of impurities or minor degradation products. |
| Melting Point | Data not available | 34 - 38 °C[5] | This relatively low melting point for the 2,4-isomer suggests that thermal stability should be carefully controlled, as phase transitions can impact reactivity. |
| Boiling Point | Data not available | 145 °C at 11 mmHg[5][6] | The need for vacuum distillation indicates susceptibility to thermal decomposition at atmospheric pressure. |
| Solubility | Data not available | Slightly soluble in water[6] | Limited aqueous solubility can slow hydrolysis rates in suspension, but solubility in common organic solvents (e.g., DCM, THF, Ethyl Acetate) is expected for synthetic applications. |
Chemical Stability and Degradation Pathways
The chemical architecture of this compound dictates its stability profile. The molecule possesses two primary reactive centers prone to degradation: the electrophilic pyrimidine ring and the ester functional group.
Hydrolytic Instability
Hydrolysis is the most significant and probable degradation pathway for this compound. The recommendation across all related dichloropyrimidine carboxylate isomers is to store in a dry environment, away from moisture.[1]
-
Mechanism of Degradation:
-
Ester Hydrolysis: The ethyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid (4,6-dichloropyrimidine-5-carboxylic acid) and ethanol. This reaction is often slow at neutral pH but accelerates significantly under acidic or basic conditions.
-
Ring Dechlorination: The chlorine atoms at the 4 and 6 positions are attached to an electron-deficient pyrimidine ring, making them excellent leaving groups for nucleophilic substitution. Water or hydroxide ions can act as nucleophiles, displacing one or both chlorine atoms to form hydroxypyrimidine derivatives. This process is often irreversible and represents a critical degradation pathway.
-
The diagram below illustrates the potential sites of hydrolytic attack.
Sources
Methodological & Application
Synthesis of pyrimidine derivatives from Ethyl 4,6-dichloropyrimidine-5-carboxylate
An in-depth guide to the synthetic utility of Ethyl 4,6-dichloropyrimidine-5-carboxylate for the development of novel molecular entities.
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] this compound is a highly versatile and reactive building block that provides an efficient entry point for the synthesis of diverse libraries of 4,5,6-trisubstituted pyrimidines. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for sequential or simultaneous displacement via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. This guide provides a detailed overview of the key synthetic transformations, complete with step-by-step protocols and mechanistic insights, designed for researchers in drug discovery and chemical biology.
Foundational Chemistry of the Pyrimidine Scaffold
The pyrimidine ring is an electron-deficient aromatic system, a property conferred by the two nitrogen atoms at positions 1 and 3. This electron deficiency activates the chlorine atoms at the C4 and C6 positions, making them excellent leaving groups for nucleophilic attack.[4][5]
Key Reactivity Features:
-
Electrophilic Centers: The C4 and C6 positions are highly electrophilic and susceptible to reaction with a wide range of nucleophiles. In the starting material, these two positions are chemically equivalent.
-
Modulation of Reactivity: The introduction of a substituent at one of the chloro-positions electronically modulates the reactivity of the remaining chlorine atom. An electron-donating group will typically decrease the reactivity of the second position, while an electron-withdrawing group will enhance it.
-
The C5-Ester Group: The ethyl carboxylate at the C5 position is a moderately electron-withdrawing group, which further enhances the reactivity of the C4 and C6 positions. It also serves as a synthetic handle for late-stage diversification, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce further diversity.
Below is a diagram illustrating the primary reaction pathways for the functionalization of this compound.
Caption: Primary synthetic routes from the core scaffold.
Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a direct and often highly efficient method for introducing amine, ether, and thioether functionalities onto the pyrimidine core. The reaction proceeds via a Meisenheimer intermediate, and its rate is influenced by the nucleophilicity of the attacking species and the stability of this intermediate.[6][7]
Protocol 2.1: Sequential Mono- and Di-Amination
This protocol describes the stepwise introduction of two different amine nucleophiles. The first amination typically proceeds under milder conditions than the second, as the electron-donating nature of the first amino group reduces the electrophilicity of the remaining C-Cl bond.[4]
Step-by-Step Methodology:
-
Mono-Amination:
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as DMF or NMP, add the first amine (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).
-
Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the mono-aminated intermediate by column chromatography on silica gel.
-
-
Di-Amination:
-
Dissolve the purified mono-aminated intermediate (1.0 eq) in a suitable solvent (e.g., dioxane or DMF).
-
Add the second, typically less reactive or more sterically hindered, amine (1.5-2.0 eq) and a stronger base if necessary (e.g., K₂CO₃ or NaH).
-
Heat the reaction mixture to a higher temperature (e.g., 100-140 °C) for 12-24 hours.[4]
-
Monitor the reaction progress. Upon completion, perform an aqueous work-up as described above.
-
Purify the final di-substituted product by column chromatography or recrystallization.
-
Protocol 2.2: Mono-Alkoxylation
The introduction of an alkoxy group is readily achieved using an alcohol and a suitable base.
Step-by-Step Methodology:
-
Prepare a solution of the corresponding sodium alkoxide by adding sodium metal (1.1 eq) to the desired alcohol (as solvent) under an inert atmosphere (N₂ or Ar).
-
Once the sodium has fully dissolved, add the this compound (1.0 eq) solution in the same alcohol dropwise at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC.[4]
-
Once the starting material is consumed, carefully neutralize the mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the alcohol under reduced pressure.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
| Reaction Type | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Mono-Amination | Primary/Secondary Amine | DIPEA / K₂CO₃ | DMF | 25 - 50 | 70 - 95 |
| Di-Amination | Primary/Secondary Amine | K₂CO₃ / NaH | Dioxane / NMP | 100 - 140 | 60 - 85 |
| Mono-Alkoxylation | Alcohol | NaH / Sodium | Parent Alcohol | 25 - 65 | 75 - 90 |
Synthetic Strategy II: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, offering broad functional group tolerance and high efficiency.[8][9] For dichloropyrimidines, Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful.
Caption: Simplified catalytic cycles for Suzuki and Buchwald-Hartwig reactions.
Protocol 3.1: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate Suzuki couplings, often leading to higher yields, shorter reaction times, and lower catalyst loadings compared to conventional heating.[5][10]
Step-by-Step Methodology:
-
To a microwave-safe vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.5-2 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).[9][10]
-
Add a solvent system, often a mixture such as 1,4-dioxane/water or ethanol/toluene/water.[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[10]
-
After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Perform a standard aqueous work-up and purify the product by column chromatography.
Protocol 3.2: Buchwald-Hartwig Amination
This method is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not effective. The choice of ligand is critical for reaction success.[6][11][12]
Step-by-Step Methodology:
-
In an oven-dried flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 eq).[4][6]
-
Add anhydrous, degassed toluene or dioxane as the solvent.
-
Add the this compound (1.0 eq) followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract with an organic solvent, wash, dry, and concentrate.
-
Purify the product by column chromatography.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | Dioxane/H₂O | 80 - 120 |
| Buchwald-Hartwig | Aliphatic/Aromatic Amine | Pd₂(dba)₃ / Xantphos | NaOt-Bu | Toluene | 80 - 110 |
Downstream Modification: C5-Ester Hydrolysis
To create key intermediates for further elaboration, such as in the synthesis of kinase inhibitors which often require an amide linkage at this position, the ethyl ester can be readily hydrolyzed.
Protocol 4.1: Base-Mediated Ester Hydrolysis
-
Dissolve the substituted pyrimidine ester (1.0 eq) in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq).
-
Stir at room temperature for 2-6 hours until the reaction is complete (monitored by LC-MS).
-
Acidify the reaction mixture to a pH of ~3-4 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the carboxylic acid, which can often be used without further purification.
Conclusion
This compound is a powerful and versatile scaffold for the efficient construction of complex pyrimidine derivatives. Through judicious application of nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions, researchers can rapidly access a wide array of substituted pyrimidines. The protocols and principles outlined in this guide provide a robust framework for leveraging this building block in the design and synthesis of novel compounds for drug discovery and development.
References
-
Lokon, L. C., & Wentrup, C. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Available at: [Link]
-
Peres, de, L. A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]
-
Peres, de, L. A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. Available at: [Link]
-
Robbins, D. W., & Hartwig, J. F. (2013). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. Available at: [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available at: [Link]
-
Iqbal, M. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC - NIH. Available at: [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. OUCI. Available at: [Link]
-
Abdel-Sattar, M., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available at: [Link]
-
Jadhav, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed. Available at: [Link]
-
Man, H. W., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Man, H. W., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Al-Masoudi, N. A. L., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Ethyl 4,6-dichloropyrimidine-5-carboxylate
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine scaffold is a privileged core structure in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents.[1][2][3][4][5] Its prevalence stems from the versatile chemical handles it offers for molecular elaboration and its ability to engage in biologically relevant interactions. Among the various classes of pyrimidine-based intermediates, dichloropyrimidines are exceptionally valuable building blocks.[1][3][4] The electron-deficient nature of the pyrimidine ring, amplified by the inductive effect of two chlorine atoms, renders the molecule highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7] This reactivity allows for the precise and regioselective introduction of a wide array of functional groups, a critical capability in the iterative process of drug design and optimization.[1][2]
This guide focuses on a specific, highly functionalized substrate: Ethyl 4,6-dichloropyrimidine-5-carboxylate . The presence of the C5-ester group further activates the ring towards nucleophilic attack, making it a potent electrophile for the construction of complex molecular architectures. We will delve into the mechanistic underpinnings of the SNAr reaction on this substrate, explore the factors governing its reactivity and regioselectivity, and provide detailed, field-proven protocols for its reaction with common classes of nucleophiles.
Mechanistic Framework: The Addition-Elimination Pathway
The SNAr reaction is fundamentally a two-step addition-elimination process.[6][8][9] It is distinct from SN1 and SN2 reactions which occur at sp3-hybridized carbon centers; the SNAr reaction takes place on an sp2-hybridized aromatic carbon.[6]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C4 or C6). This initial attack is the rate-determining step of the reaction.[6][10] The attack temporarily breaks the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][11][12][13] The negative charge in this intermediate is delocalized across the ring and, critically, onto the electronegative nitrogen atoms and the C5-ester group, which provides substantial stabilization.[2][14][15]
-
Elimination and Restoration of Aromaticity: In the second, typically rapid step, the leaving group (a chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored.[6][8]
Causality Behind Experimental Choices
-
Leaving Group Ability: In SNAr reactions, the typical leaving group trend seen in aliphatic substitutions (I > Br > Cl > F) is inverted.[6] The rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond.[10][16] Therefore, more electronegative halogens like fluorine and chlorine are better activators of the ring towards attack, making them better "leaving groups" in the context of the overall reaction rate.[6][16]
-
Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred. These solvents are effective at solvating the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile itself, thus preserving its reactivity. Furthermore, they can help stabilize the charged Meisenheimer intermediate.[17] Protic solvents can solvate and deactivate the nucleophile, and in some cases, may even act as competing nucleophiles (solvolysis).[2][14][15]
Regioselectivity: The C4 vs. C6 Position
For this compound, the two chlorine atoms at the C4 and C6 positions are electronically equivalent due to the symmetry of the molecule relative to the C2 and C5 positions. Therefore, with a single equivalent of a nucleophile, the initial substitution will produce a statistical mixture of 4-substituted and 6-substituted products, which are identical. The primary challenge in regioselectivity arises when considering disubstitution or when the pyrimidine ring is already asymmetrically substituted. In many dichloropyrimidine systems, substitution is often favored at the C4 position over the C2 position due to the greater electron deficiency at C4.[7][18][19] For our symmetrical substrate, the first substitution is straightforward. Achieving selective disubstitution with two different nucleophiles requires careful control of reaction conditions.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning they include expected outcomes, monitoring advice, and troubleshooting tips to ensure reliable results.
General Laboratory and Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
-
Dichloropyrimidines and their reagents can be irritants. Avoid inhalation and skin contact.
-
Reactions should be performed under an inert atmosphere (Nitrogen or Argon) to prevent moisture from interfering with the reaction, especially when using strong bases.
Protocol 1: Monosubstitution with an Aliphatic Amine
This protocol details the reaction with a common nucleophile, morpholine, to yield Ethyl 4-chloro-6-(morpholino)pyrimidine-5-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq). Dissolve it in anhydrous MeCN (approx. 0.2 M concentration).
-
Addition of Reagents: Add the base (TEA or DIPEA, 1.5 eq) to the solution. The base acts as a scavenger for the HCl generated during the reaction. In a separate flask, dissolve morpholine (1.1 eq) in a small amount of anhydrous MeCN.
-
Reaction Execution: Add the morpholine solution dropwise to the stirred pyrimidine solution at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting material. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Self-Validation & Troubleshooting:
-
Expected Outcome: A white to off-white solid with a yield typically in the range of 80-95%.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic peaks for the morpholine protons and the remaining pyrimidine proton.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, gentle heating (40-50 °C) can be applied. Ensure the amine is of good quality and the solvent is anhydrous.
-
Disubstitution Product Observed: This indicates that the reaction is too vigorous or too much nucleophile was used. Use exactly 1.0-1.1 equivalents of the amine and maintain room temperature.
-
Protocol 2: Monosubstitution with a Thiol
This protocol describes the reaction with a thiol, such as benzyl mercaptan, which requires a stronger base to deprotonate the thiol to the more nucleophilic thiolate.
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Thiolate Formation: To a dry, nitrogen-flushed flask, add NaH (1.2 eq). Carefully wash the NaH with dry hexanes to remove the mineral oil, then suspend it in anhydrous DMF. Cool the suspension to 0 °C.
-
Addition of Thiol: Add a solution of benzyl mercaptan (1.1 eq) in DMF dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Reaction Execution: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF. Add this solution dropwise to the pre-formed thiolate solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Self-Validation & Troubleshooting:
-
Expected Outcome: A solid product with yields typically between 75-90%.
-
Validation: Characterize by NMR and mass spectrometry.
-
Troubleshooting:
-
Low Yield: Ensure the thiol is fully deprotonated before adding the pyrimidine. The quality and dryness of the NaH and DMF are critical.[20]
-
Side Products: If using NaH, ensure the reaction is quenched carefully to avoid uncontrolled reactions. Using a milder base like K₂CO₃ with heating (e.g., 60-80 °C) can be an alternative, though it may require longer reaction times.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the monosubstitution of this compound with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Amine | Morpholine | TEA | MeCN | 25 | 2-4 | 80-95 |
| Aromatic Amine | Aniline | K₂CO₃ | DMF | 80 | 6-12 | 70-85 |
| Thiol | Benzyl Mercaptan | NaH | DMF | 0 to 25 | 3-6 | 75-90 |
| Alkoxide | Sodium Methoxide | NaOMe | MeOH | 25 | 1-3 | 85-95 |
Experimental Workflow Visualization
Conclusion and Future Directions
This compound is a highly reactive and versatile intermediate for the synthesis of complex, functionalized pyrimidines. The SNAr reactions on this substrate are robust and high-yielding, providing reliable access to a diverse range of chemical entities valuable for drug discovery programs.[1][4][7] By understanding the underlying mechanism and carefully controlling reaction parameters such as stoichiometry, solvent, base, and temperature, researchers can effectively leverage this building block to construct novel molecular libraries for biological screening. Future work could involve exploring more complex nucleophiles, developing one-pot sequential disubstitution protocols, and applying these methods to the synthesis of known kinase inhibitors or other biologically active targets.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Ren, Y., et al. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Witschel, M., et al. (2005). Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution. American Chemical Society. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Lu, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. [Link]
-
Umar, Y., et al. (2020). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States? ChemPhysChem. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. [Link]
-
Autechem. (2024). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. [Link]
-
LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]
-
Lu, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. [Link]
-
Lu, Y., et al. (2022). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]
-
Campodónico, P. R., et al. (2020). Stability of the Meisenheimer Complex in a SNAr Reaction. Frontiers in Chemistry. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
Ormaza, J., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
-
Kovács, D., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. [Link]
-
ResearchGate. (2019). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]
-
Richter, M. J., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Campodónico, P. R., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health. [Link]
-
Richter, M. J., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
ResearchGate. (2016). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]
-
Sun, L., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
ACS Green Chemistry Institute. (2022). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Stanovnik, B., et al. (2025). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
- Google Patents. (1996).
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 16. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Regioselective Amination of Ethyl 4,6-dichloropyrimidine-5-carboxylate
Introduction: Strategic Importance of Aminopyrimidines
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The selective introduction of amine functionalities onto the pyrimidine ring is a critical transformation, enabling the modulation of pharmacological properties and the construction of complex molecular architectures. Ethyl 4,6-dichloropyrimidine-5-carboxylate is a valuable and versatile starting material for this purpose. The two chemically equivalent chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr), offering a direct route to mono- and di-aminated products. However, achieving high regioselectivity in the initial mono-amination step is paramount for efficient and controlled synthesis, preventing the formation of difficult-to-separate isomeric mixtures and undesired di-substituted byproducts.
This guide provides an in-depth technical overview and actionable protocols for the regioselective mono-amination of this compound. We will delve into the mechanistic underpinnings of the reaction, outline detailed experimental procedures, and discuss key parameters for process optimization, empowering researchers in drug discovery and development to leverage this important synthetic transformation.
Mechanistic Rationale: Understanding Regioselectivity in SNAr Reactions of Pyrimidines
The amination of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates the attack of nucleophiles. The reactivity of halogen substituents on the pyrimidine ring generally follows the order C4(6) > C2 >> C5.[1][2]
In the case of this compound, the key factors governing the reaction are:
-
Ring Activation: The two ring nitrogens act as powerful electron-withdrawing groups, activating the C4 and C6 positions towards nucleophilic attack. The ethyl carboxylate group at the C5 position further enhances this activation.
-
Equivalence of C4 and C6: The starting material is symmetrical, rendering the C4 and C6 positions electronically and sterically equivalent. This simplifies the initial mono-substitution, as the first amination can occur at either position without generating constitutional isomers.
-
Formation of the Meisenheimer Complex: The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ring nitrogens and the C5-ester group, lowering the activation energy of the reaction.[1][3]
Control over the reaction stoichiometry is the primary determinant for achieving mono-amination over di-substitution. By carefully controlling the amount of the amine nucleophile used, the reaction can be effectively stopped after the first substitution.
Caption: Simplified SNAr mechanism for the mono-amination of this compound.
Experimental Protocols
The following protocols provide a general framework for the regioselective mono-amination of this compound. Optimization of specific parameters may be necessary depending on the nucleophilicity and steric bulk of the amine.
Protocol 1: General Procedure for Mono-amination with Primary and Secondary Amines
This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
Anhydrous base (e.g., K₂CO₃, Na₂CO₃, or DIPEA, 2-3 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile, or 1,4-Dioxane)
-
Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed tube)
-
Stirring apparatus and heating mantle/oil bath
-
Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the chosen anhydrous base (2-3 equiv.), and the anhydrous solvent.
-
Addition of Amine: Add the amine (1.0 - 1.2 equiv.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 60°C to 140°C) and stir vigorously. The optimal temperature will depend on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired ethyl 4-amino-6-chloropyrimidine-5-carboxylate derivative.
Caption: General experimental workflow for the mono-amination reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the mono-amination of 4,6-dichloropyrimidines, which can serve as a starting point for optimization.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ammonia (aq) | - | Water | 55-60 | 4-6 | Good | [4] |
| 2 | Adamantylamine | K₂CO₃ | DMF | 140 | 24 | 76 | [3] |
| 3 | Dimethylamine | - | - | - | - | - | [1] |
| 4 | General Amines | Na₂CO₃ | Acetonitrile | Reflux | 2-12 | Varies | General |
Note: Yields are highly dependent on the specific amine and reaction scale.
Troubleshooting and Optimization
-
Low Conversion: If the reaction is sluggish, consider increasing the temperature or switching to a more polar aprotic solvent like DMSO. Ensure all reagents and solvents are anhydrous.
-
Formation of Di-substituted Product: The primary cause is an excess of the amine nucleophile. Use of 1.0 to 1.1 equivalents of the amine is recommended. The di-substituted product can often be separated from the mono-substituted product by column chromatography.
-
Sterically Hindered Amines: Reactions with bulky amines may require higher temperatures and longer reaction times. In some cases, yields may be lower.[3]
-
Weakly Nucleophilic Amines: For anilines or other weakly nucleophilic amines, higher temperatures or the use of a stronger, non-nucleophilic base like DBU may be beneficial. Acid-catalyzed conditions in water have also been reported to be effective for aminations with anilines.[5]
Conclusion
The regioselective mono-amination of this compound is a robust and reliable transformation that provides facile access to a diverse range of 4-amino-6-chloropyrimidine building blocks. By understanding the underlying SNAr mechanism and carefully controlling the reaction stoichiometry and conditions, researchers can achieve high yields of the desired mono-aminated products. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this key synthetic strategy in the pursuit of novel chemical entities.
References
-
New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[6][7][8]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive. National Institutes of Health. [Link]
-
Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC. [Link]
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health. [Link]
-
Functionalization of Ethyl 6-Amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Facile Synthesis of a New Series of Pyrano[2,3-d]pyrimidine Derivatives. ResearchGate. [Link]
-
Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. National Institutes of Health. [Link]
- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. [Link]
- Novel synthesis of substituted 4-amino-pyrimidines.
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health. [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]
-
Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem. [Link]
-
A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. PubMed. [Link]
Sources
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents [patents.google.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with Ethyl 4,6-dichloropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including anti-cancer, antiviral, and anti-inflammatory agents.[1] The ability to strategically introduce diverse substituents onto the pyrimidine ring is paramount for fine-tuning the pharmacological properties of lead compounds. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds, enabling the arylation of halogenated heterocycles with a high degree of functional group tolerance.[2]
This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of Ethyl 4,6-dichloropyrimidine-5-carboxylate, a valuable building block for creating complex molecular architectures. The presence of two chlorine atoms at the C4 and C6 positions, activated by the electron-deficient nature of the pyrimidine ring and further influenced by the C5-ester functionality, presents unique opportunities for selective functionalization.
Mechanistic Considerations and Regioselectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Regioselectivity
For 4,6-dichloropyrimidines, the electronic environments of the C4 and C6 positions are similar. However, the presence of the ethyl carboxylate group at the C5 position introduces both steric and electronic effects that can influence the regioselectivity of the mono-arylation. Generally, in dihalopyrimidines, the C4/C6 positions are more reactive than the C2 position.[3] For this compound, mono-substitution is expected to be the predominant outcome under controlled conditions due to the deactivating effect of the newly introduced aryl group on the subsequent coupling at the remaining chloro-position. While both C4 and C6 are viable reaction sites, steric hindrance from the adjacent C5-ester might slightly favor substitution at the C4 position. However, achieving high regioselectivity may require careful optimization of the catalyst, ligand, and reaction conditions.
Optimized Reaction Parameters
The success of the Suzuki coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A versatile and commonly used catalyst for Suzuki couplings, often providing good yields for a variety of substrates.[1][4] |
| Ligand | Triphenylphosphine (PPh₃) (as part of the catalyst) | Electron-rich and sterically demanding phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. |
| Base | K₃PO₄ (Potassium phosphate) or K₂CO₃ (Potassium carbonate) | A moderately strong base is required to activate the boronic acid for transmetalation. K₃PO₄ is often effective in challenging couplings.[1] |
| Solvent System | 1,4-Dioxane/Water or Toluene/Ethanol/Water | A mixture of an organic solvent and water is typically used. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[1][5] |
| Boronic Acid | Electron-rich aryl boronic acids | Boronic acids with electron-donating substituents tend to provide higher yields as they accelerate the transmetalation step. Electron-withdrawing groups can slow down this step.[1] |
Experimental Protocol: Mono-Arylation of this compound
This protocol is adapted from successful Suzuki-Miyaura couplings of structurally similar 5-substituted-4,6-dichloropyrimidines and is designed to favor mono-arylation.[1]
Diagram: Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling reaction.
Materials and Reagents
-
This compound (1.0 eq)
-
Aryl boronic acid (1.1 - 1.2 eq)
-
Pd(PPh₃)₄ (0.03 - 0.05 eq, 3-5 mol%)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl boronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane and water (a 4:1 to 5:1 ratio is a good starting point) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, consider increasing the reaction temperature or time. The use of a more sophisticated ligand, such as SPhos or XPhos, in combination with a Pd(OAc)₂ catalyst may also improve results, particularly with electron-deficient boronic acids.
-
Formation of Di-substituted Product: To minimize the formation of the di-arylated product, use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess will favor di-substitution.
-
Dehalogenation: The presence of water and base can sometimes lead to the hydro-dehalogenation of the starting material. Ensure that the solvents are properly degassed and a strict inert atmosphere is maintained.
-
Incomplete Reaction: If the reaction stalls, a fresh portion of the catalyst can be added. Ensure the base is of high quality and anhydrous if the reaction is sensitive to water.
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of novel substituted pyrimidines. By carefully controlling the reaction parameters, particularly the stoichiometry of the boronic acid, researchers can achieve selective mono-arylation, providing a versatile platform for further molecular elaboration. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of this important transformation in a drug discovery and development setting.
References
-
Shaheen, U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(11), 1342. [Link]
-
Anderson, S.C., & Handy, S.T. (2010). One-pot double Suzuki couplings of dichloropyrimidines. Synthesis, 2010(16), 2721-2724. [Link]
-
Schomaker, J.M., & Delia, T.J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Shaheen, U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. SciSpace. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6354-6371. [Link]
-
Tomori, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Douglas, C. J., & Morken, J. P. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 12(1), 263-271. [Link]
-
Anderson, S. C., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Synthesis, 2010(16), 2721-2724. [Link]
-
Request PDF. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Request PDF. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (Open Access) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies (2020) | Ayesha Malik | 18 Citations [scispace.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of kinase inhibitors using Ethyl 4,6-dichloropyrimidine-5-carboxylate.
An Application Guide to the Synthesis of Kinase Inhibitors Using Ethyl 4,6-dichloropyrimidine-5-carboxylate
Authored by a Senior Application Scientist
Introduction: The Strategic Value of the Pyrimidine Scaffold
In the landscape of modern oncology and inflammatory disease research, protein kinases remain a paramount target class for therapeutic intervention. The pyrimidine ring system has emerged as a "privileged scaffold" in the design of kinase inhibitors.[1][2] This is largely due to its structural resemblance to the adenine core of ATP, allowing it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[3] Among the vast array of available pyrimidine building blocks, This compound stands out as a particularly versatile and strategic starting material for the construction of diverse kinase inhibitor libraries.
The utility of this scaffold is rooted in its distinct structural features:
-
Differential Reactivity: The presence of two chlorine atoms at the C4 and C6 positions provides two reactive handles for sequential functionalization. These positions, influenced by the adjacent nitrogen atoms and the C5-ester, are highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]
-
Modulating Moiety: The electron-withdrawing ethyl carboxylate group at the C5 position not only activates the C4 and C6 positions towards nucleophilic attack but also provides an additional vector for modification or interaction within the target kinase's active site.
-
Synthetic Versatility: The ability to selectively address the C4 and C6 positions allows for the systematic and controlled introduction of various chemical moieties, a crucial strategy for optimizing potency, selectivity, and pharmacokinetic properties in drug discovery campaigns.[6]
This guide provides a detailed technical overview and actionable protocols for leveraging this compound in the synthesis of novel kinase inhibitors, focusing on the two cornerstone reactions: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.
Caption: Sequential functionalization strategies for the pyrimidine core.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a robust method for introducing amine functionalities, which are often crucial for establishing hydrogen bond interactions with the kinase hinge region. While the C4 and C6 positions are electronically similar, reactions with primary or secondary amines often show good regioselectivity for mono-substitution under controlled conditions, typically at the C4 position. [7][8] Principle: The reaction proceeds via a Meisenheimer complex, where the nucleophilic amine attacks one of the electron-deficient carbons bearing a chlorine atom. The subsequent loss of a chloride ion restores the aromaticity of the pyrimidine ring. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction.
Detailed Step-by-Step Methodology
Materials & Reagents:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine, piperidine) (1.0 - 1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Solvent: Ethanol (EtOH), Isopropanol (IPA), or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Argon or Nitrogen source for inert atmosphere
-
Standard work-up and purification supplies (rotary evaporator, separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., Ethanol, 10 mL per mmol of starting material) and stir to dissolve the solid.
-
Reagent Addition: Add the amine of interest (1.1 eq) to the solution, followed by the dropwise addition of the base (e.g., DIPEA, 1.5 eq).
-
Expert Insight: DIPEA is a sterically hindered, non-nucleophilic base. Its role is solely to scavenge the HCl produced, preventing protonation of the reactant amine which would render it non-nucleophilic. Using a nucleophilic base could lead to competitive side reactions.
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are generally complete within 4-12 hours.
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent. c. Dilute the residue with ethyl acetate and water. Transfer to a separatory funnel. d. Wash the organic layer sequentially with water and then brine.
-
Trustworthiness Check: The brine wash helps to remove any residual water from the organic phase, improving the efficiency of the subsequent drying step. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product (mono-substituted intermediate) by flash column chromatography on silica gel to obtain the pure compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the preeminent method for forming C-C bonds, enabling the introduction of diverse aryl and heteroaryl moieties that can access different pockets within the kinase active site. [9][10]This reaction is known for its high functional group tolerance and generally mild conditions. [11] Principle: The reaction follows a well-established catalytic cycle involving a palladium(0) species. The key steps are: (i) Oxidative addition of the palladium catalyst to the C-Cl bond, (ii) Transmetalation of the organic group from the boronic acid to the palladium center, and (iii) Reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst. [11]
Detailed Step-by-Step Methodology
Materials & Reagents:
-
Mono-substituted pyrimidine intermediate (from Protocol 1) or this compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 5 mol%) or similar Pd(0)/Pd(II) precatalyst. [12][13]* Base: Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent System: 1,4-Dioxane/Water or Dimethoxyethane (DME)/Water (typically in a 3:1 or 4:1 ratio)
-
Microwave reactor vials or Schlenk flask, condenser, magnetic stirrer
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
Reaction Setup: In a microwave vial or Schlenk flask, combine the pyrimidine starting material (1.0 eq), the boronic acid (1.2 eq), the base (K₂CO₃, 3.0 eq), and the palladium catalyst (Pd(PPh₃)₄, 2-5 mol%).
-
Expert Insight: The choice of catalyst is critical. While Pd(PPh₃)₄ is a workhorse, modern catalysts with specialized phosphine ligands can offer higher efficiency and broader substrate scope, especially for less reactive chloro-pyrimidines. [9]2. Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by purging with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and Water, 4:1) via syringe.
-
Reaction Execution (Thermal or Microwave):
-
Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. [11] * Microwave Irradiation: Heat the sealed vial in a microwave reactor to 100-120 °C for 15-30 minutes. [12][14] * Trustworthiness Check: Microwave heating can dramatically reduce reaction times and often improve yields by ensuring rapid and uniform heating. [12]5. Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1 (steps 5a-6).
-
Data Presentation: Optimizing Reaction Conditions
The efficiency of these synthetic transformations is highly dependent on the chosen conditions. The following tables provide representative data based on analogous systems to guide optimization efforts.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyrimidines [12][13]| Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (µW) | 65-85 | | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (µW) | 55-75 | | Pd(OAc)₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (µW) | 30-45 | Data is illustrative for model systems and serves as a starting point for optimization.
Application in Kinase Inhibitor Design
The pyrimidine core synthesized through these methods serves as an excellent anchor in the ATP-binding pocket of a kinase.
Caption: Pyrimidine core as a hinge-binder in a kinase active site.
The "R¹-NH" group, installed via SNAr, typically forms one or two key hydrogen bonds with the kinase hinge backbone. The "Aryl-R²" group, added via Suzuki coupling, can be tailored to occupy hydrophobic pockets, interact with the gatekeeper residue, or stabilize specific kinase conformations (e.g., DFG-out). [15]
Conclusion
This compound is a powerful and versatile platform for the synthesis of kinase inhibitors. The strategic and sequential application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides a robust and flexible approach to generate extensive libraries of novel compounds. By understanding the principles behind these core reactions and carefully optimizing the protocols, researchers can efficiently navigate the structure-activity landscape to develop potent and selective next-generation therapeutics.
References
- Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Compar
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (2025). Benchchem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- 2,4-Dichloropyrimidine: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- 2,4-Dichloropyrimidine (CAS: 3934-20-1)
- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.).
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2025).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.
- Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (2025).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- 4,6-Dichloropyrimidine. (n.d.). SLT.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Synlett.
- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 4. sltchemicals.com [sltchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Regioselective Suzuki Coupling of Dichloropyrimidines with Arylboronic Acids
An Application Guide for Medicinal and Process Chemists
Introduction: The Primacy of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents that have had a profound impact on human health.[1][2] Its prevalence is evident in blockbuster drugs such as the anticancer agent imatinib (Gleevec) and the antihyperlipidemic drug rosuvastatin (Crestor).[2][3] The biological significance of pyrimidines stems from their fundamental role in the building blocks of DNA and RNA, and their ability to act as versatile scaffolds that can be decorated with various functional groups to modulate pharmacological activity against targets like kinases, viruses, and bacteria.[4][5][6][7]
Transition metal-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, have become indispensable tools for the synthesis of functionalized heteroaromatics.[1][8] This palladium-catalyzed reaction offers a robust and highly versatile method for forming carbon-carbon bonds, valued for its mild conditions and tolerance of a wide array of functional groups.[1][9] Dichloropyrimidines are particularly attractive substrates as they are commercially available and offer two reactive sites for sequential functionalization.[10]
However, the presence of two halogen atoms introduces the critical challenge of regioselectivity. For 2,4- and 4,6-dichloropyrimidines, the inherent electronic properties of the ring dictate that one chlorine atom is more susceptible to oxidative addition by the palladium catalyst. Understanding and controlling this selectivity is paramount for the efficient and predictable synthesis of desired target molecules. This guide provides a detailed protocol for the mono-arylation of dichloropyrimidines, focusing on 2,4-dichloropyrimidine as a representative substrate, and delves into the mechanistic rationale and key experimental parameters that govern the reaction's success.
Reaction Mechanism and Principles of Regioselectivity
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[11] The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine, forming a Pd(II) complex. This is typically the rate-determining step of the cycle.[11]
-
Transmetalation : The aryl group is transferred from the boronic acid (which is activated by a base to form a more nucleophilic boronate species) to the palladium center, displacing the halide.[8][12]
-
Reductive Elimination : The two organic moieties on the palladium complex couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Regioselectivity in Dichloropyrimidines
For unsymmetrical dichloropyrimidines like 2,4-dichloropyrimidine, the two chlorine atoms are electronically distinct. The C4 position is generally more reactive towards oxidative addition than the C2 position.[1][2] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 carbon is more electrophilic, facilitating the insertion of the palladium catalyst.[10][13] This intrinsic reactivity allows for the selective mono-arylation at the C4 position under carefully controlled conditions, leaving the C2-chloro substituent available for subsequent transformations. While this C4 selectivity is robust, it can be influenced or even reversed by severe steric hindrance at adjacent positions (e.g., C5) or through the use of highly specialized ligand systems designed to favor the C2 position.[14][15]
Detailed Experimental Protocol: Mono-Arylation of 2,4-Dichloropyrimidine
This protocol describes a general and reliable method for the regioselective Suzuki coupling of an arylboronic acid to the C4 position of 2,4-dichloropyrimidine using conventional heating.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,4-Dichloropyrimidine | ≥98% | Sigma-Aldrich, TCI | The limiting reagent. |
| Arylboronic Acid | ≥97% | Combi-Blocks, TCI | Use 1.0-1.2 equivalents. Purity is crucial to avoid side reactions.[16] |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Strem, Sigma-Aldrich | Pd(PPh₃)₄ is a common and effective catalyst.[2][17] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Use 3.0 equivalents. Should be finely powdered. |
| 1,4-Dioxane | Anhydrous | Acros Organics | A common and effective solvent for this reaction.[2][18] |
| Deionized Water | High Purity | - | Degas thoroughly before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying the organic layer. |
| Argon or Nitrogen Gas | High Purity (≥99.99%) | - | For maintaining an inert atmosphere. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Step-by-Step Methodology
Caption: Experimental workflow for the Suzuki coupling of 2,4-dichloropyrimidine.
-
Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 mmol, 3 mol%).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure all oxygen is removed. Maintaining an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.[16]
-
Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total volume for a 1.0 mmol scale). Degas the solvent by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Reaction Execution : Place the flask in a pre-heated oil bath at 80-100 °C. Stir the mixture vigorously for 4-12 hours. The reaction mixture will typically turn dark brown or black.
-
Monitoring : Monitor the reaction's progress by periodically taking a small aliquot (via syringe), diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[19]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel and wash the organic layer sequentially with water (2 x 25 mL) and brine (25 mL).[19]
-
Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-chloro-4-arylpyrimidine product.
Key Parameter Optimization and Causality
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters. Understanding the role of each component is essential for troubleshooting and adapting the protocol to different substrates.
-
The Palladium Catalyst : While Pd(PPh₃)₄ is a workhorse for many Suzuki couplings due to its reliability, other catalyst systems can offer advantages.[2][17] For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu-type ligands) can accelerate the rate-limiting oxidative addition step.[9][20][21] Catalyst loading is typically between 0.5-5 mol%; lower loadings are desirable for process chemistry, but may require longer reaction times or higher temperatures.[2][22] A study utilizing microwave irradiation achieved excellent yields with as little as 0.5 mol% of Pd(PPh₃)₄.[2]
-
The Base : The base is not merely a spectator; it is critical for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate complex ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[8][12] Inorganic bases like K₂CO₃, K₃PO₄, and Na₂CO₃ are most common.[1][23] The choice of base can influence the reaction rate, with stronger bases sometimes required for more challenging couplings.
-
The Solvent System : The solvent must solubilize the various components of the reaction. Aprotic solvents like 1,4-dioxane, toluene, or DMF are frequently used.[1][18] The addition of water is often beneficial, creating a biphasic system that can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.[2] Alcoholic solvent mixtures have also been reported to enhance reactivity, allowing for lower reaction temperatures.[1]
-
Temperature and Reaction Time : For aryl chlorides, which are less reactive than the corresponding bromides or iodides, elevated temperatures (80-110 °C) are generally required to drive the reaction to completion.[9][18] Microwave-assisted heating has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields by minimizing thermal decomposition of sensitive components.[2][14][22]
Substrate Scope and Limitations
The protocol is generally robust for a wide range of arylboronic acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Typical Conditions | Yield (%) | Reference |
| 1 | Phenyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 92% | [2] |
| 2 | 4-Methoxyphenyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 95% | [2] |
| 3 | 4-Fluorophenyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 90% | [2] |
| 4 | 3-Furanyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | 85% | [2] |
| 5 | 2-Methylphenyl | Pd(PPh₃)₄, K₂CO₃, EtOH/Toluene/H₂O, 55 °C, 12 h | Low | [1] |
| 6 | 2-Thiophenyl | Pd(PPh₃)₄ (3 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (MW) | Failed | [2] |
Observations & Limitations:
-
The reaction tolerates both electron-donating and electron-withdrawing substituents on the arylboronic acid.
-
Steric Hindrance : Ortho-substituted arylboronic acids often react more slowly or give lower yields due to steric hindrance, which impedes the transmetalation step.[1] Harsher conditions, such as stronger bases or higher temperatures, may be required.[1]
-
Catalyst Poisoning : Heteroarylboronic acids containing sulfur, such as thiophene-2-boronic acid, can fail to couple due to poisoning of the palladium catalyst.[2]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently inert atmosphere.3. Poor quality boronic acid. | 1. Use fresh catalyst from a reliable source.[16]2. Ensure thorough degassing of solvents and proper purging of the reaction vessel.[16]3. Use high-purity boronic acid; consider recrystallization if necessary. |
| Significant Side Product Formation | 1. Protodeboronation (Ar-B(OH)₂ → Ar-H).2. Homocoupling of boronic acid (Ar-B(OH)₂ → Ar-Ar). | 1. Avoid unnecessarily high temperatures or prolonged reaction times.[17][23]2. Ensure the reaction atmosphere is strictly anaerobic, as oxygen can promote homocoupling. Use a slight excess of the dichloropyrimidine.[16] |
| Reaction Stalls | 1. Catalyst deactivation.2. Insufficient temperature or base strength. | 1. Try a more robust catalyst/ligand system (e.g., Pd(dppf)Cl₂).[16]2. Increase the reaction temperature or screen alternative bases like K₃PO₄.[1] |
Conclusion
The Suzuki-Miyaura coupling of dichloropyrimidines with arylboronic acids is a powerful and highly effective strategy for the synthesis of functionalized pyrimidines, which are key building blocks in drug discovery. The intrinsic electronic bias of the pyrimidine ring reliably directs the initial coupling to the C4 position, providing a predictable platform for molecular elaboration. By carefully controlling key parameters—namely the catalyst system, base, solvent, and temperature—researchers can achieve high yields and excellent regioselectivity. This robust protocol serves as a foundational method that can be optimized and adapted for a diverse range of substrates, enabling the efficient construction of complex molecules for the development of new therapeutic agents.
References
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC NIH. [Link]
-
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Gobec, F., Sova, M., & Smodis, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
Gobec, F., Sova, M., & Smodis, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Gobec, F., Sova, M., & Smodis, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
-
Ohmura, T., Awano, T., & Suginome, M. (2017). Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. [Link]
-
Gobec, F., Sova, M., & Smodis, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Gobec, F., Sova, M., & Smodis, J. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Shah, S. T. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]
-
Gobec, F., Sova, M., & Smodis, J. (2021). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid... ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]
-
Shah, S. T. A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. SciSpace. [Link]
-
Le, C. M., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Singh, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Request PDF. (2009). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Shah, S. T. A., et al. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine... ResearchGate. [Link]
-
ResearchGate. (2024). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]
-
Yousif, M. N. M., et al. (2017). Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. ResearchGate. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Hazari, N., et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. JACS. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
- 23. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Utilization of Ethyl 4,6-dichloropyrimidine-5-carboxylate in Agrochemical Synthesis
Introduction: The Pyrimidine Core in Modern Agrochemicals
The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules.[1] In agrochemical science, this nitrogen-containing heterocycle is integral to the design of potent and selective herbicides, fungicides, and insecticides.[2][3][4] Commercially successful fungicides like pyrimethanil and diflumetorim, as well as sulfonylurea herbicides, feature the pyrimidine nucleus, demonstrating its value in developing products that protect crops and enhance yields.[3][5][6][7]
Ethyl 4,6-dichloropyrimidine-5-carboxylate stands out as a highly versatile and strategic building block for the synthesis of these next-generation agrochemicals.[8] Its utility stems from a unique combination of structural features:
-
Two Differentially Reactive Halogen Sites: The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups for both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[9][10]
-
Activating Ester Group: The electron-withdrawing ethyl carboxylate group at the C5 position enhances the electrophilicity of the pyrimidine ring, facilitating reactions at the C4 and C6 positions.
-
Strategic Core: This arrangement provides a robust platform for sequential and regioselective functionalization, enabling the creation of diverse molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies.[11]
This guide provides an in-depth exploration of the chemical properties, reactivity, and synthetic applications of this compound. It offers detailed, field-proven protocols for key chemical transformations and illustrates how this intermediate can be leveraged to construct complex agrochemical targets.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the substrate's properties is fundamental to successful reaction design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2,4-dichloropyrimidine-5-carboxylate | [12] |
| CAS Number | 51940-64-8 | [12][13] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [12][14] |
| Molecular Weight | 221.04 g/mol | [12][14] |
| Appearance | White to off-white powder or lump | [13] |
| Melting Point | 36-38 °C | [13] |
| Boiling Point | 145 °C @ 11 mmHg | [13] |
Reactivity Insights: Regioselectivity
The primary value of this compound lies in the differential reactivity of its two chlorine atoms. The C4 and C6 positions are electronically distinct. Due to the combined electron-withdrawing effects of the ring nitrogens and the adjacent C5-ester group, the C4 position is generally more electrophilic and thus more susceptible to initial attack by nucleophiles or oxidative addition by a palladium catalyst.[9][15] This inherent regioselectivity is a powerful tool, allowing for controlled, stepwise diversification of the pyrimidine core. While C4 substitution is favored under most kinetic conditions, altering reaction parameters such as temperature, solvent, and catalyst can sometimes influence selectivity.[16][17][18][19]
Figure 1: Reactivity map showing the primary (C4) and secondary (C6) sites for synthetic modification.
Key Synthetic Protocols
The following protocols are foundational for leveraging this compound in an agrochemical discovery workflow.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with Amines
This reaction is crucial for installing amine functionalities, a common feature in many herbicides and fungicides. The protocol below details a typical amination that selectively targets the more reactive C4 position.
Workflow Diagram
Figure 2: Standard workflow for a regioselective SNAr amination reaction.
Step-by-Step Methodology
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. Subsequently, add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.
-
Causality: An organic base is used to prevent potential side reactions that could occur with stronger inorganic bases and the ester functionality. The excess ensures the reaction goes to completion.
-
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated sodium chloride (brine) solution to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure ethyl 4-amino-6-chloropyrimidine-5-carboxylate derivative.
Protocol 2: Regioselective Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a powerful method for creating C-C bonds, enabling the introduction of aryl or heteroaryl moieties, which are prevalent in many advanced agrochemicals.[9]
Table 2: Typical Conditions for C4-Selective Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A robust, commercially available Pd(0) catalyst effective for many aryl halide couplings.[20] |
| Boronic Acid | Aryl- or Heteroarylboronic Acid (1.1-1.3 eq) | The coupling partner. A slight excess ensures complete consumption of the pyrimidine substrate. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) | Essential for the transmetalation step in the catalytic cycle. Carbonates are effective and generally do not interfere with the ester group. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O (e.g., 4:1) | A mixture of an organic solvent and water is required to dissolve both the organic substrate and the inorganic base/boronic acid salt.[9] |
| Temperature | 80-100 °C (Reflux) | Provides the necessary thermal energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Degassing: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times. Add the degassed solvent system (e.g., Dioxane/H₂O).
-
Causality: Degassing is critical to remove oxygen, which can oxidize the Pd(0) catalyst, rendering it inactive and leading to failed reactions or the formation of homocoupling byproducts.[9]
-
-
Reaction Execution: Heat the reaction mixture to reflux (typically 90 °C) with vigorous stirring.
-
Monitoring: Track the disappearance of the starting material by TLC or LC-MS. Reactions are typically complete within 6-24 hours.
-
Workup: After cooling, dilute the mixture with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by flash chromatography to obtain the desired ethyl 4-aryl-6-chloropyrimidine-5-carboxylate.
Case Study: Multi-Step Synthesis of a Fungicide Scaffold
This section illustrates how the previously described protocols can be combined to build a more complex molecule, demonstrating the strategic value of this compound. The target is a scaffold common in modern fungicides, featuring sequential C4 and C6 functionalization.
Figure 3: A two-step synthetic pathway to a fungicide scaffold.
-
Step 1: C-C Bond Formation (Suzuki Coupling): Following Protocol 2 , the C4-chloro position is selectively coupled with an electron-rich arylboronic acid (e.g., 4-methoxyphenylboronic acid). This step introduces a key structural motif found in many fungicides. The remaining C6-chloro group is largely unaffected under these conditions, preserving it for the next transformation.
-
Step 2: C-N Bond Formation (SNAr): The resulting 4-aryl-6-chloro intermediate is then subjected to an SNAr reaction with a nucleophilic amine, such as cyclopropylamine, following Protocol 1 . The C6-chloro position, now activated by the C4-aryl group, reacts to form the final C-N bond, yielding the target scaffold. This amine moiety is often crucial for tuning the biological activity and physicochemical properties of the final product.
This sequential approach provides a highly modular and efficient route to complex pyrimidine derivatives, allowing researchers to rapidly generate analogues for biological evaluation.
Safety and Handling
As a chlorinated heterocyclic compound, this compound requires careful handling.
-
Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315) and serious eye irritation (H319).[12][14][21] It may also cause respiratory irritation (H335).[12][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:
-
Handling and Storage: Avoid creating dust. Store in a tightly closed container in a cool, dry, and well-ventilated place.[22]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14][22]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes. Seek immediate medical attention.[21][22]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14][22]
-
Conclusion
This compound is an exemplary building block for modern agrochemical research. Its well-defined regiochemical reactivity allows for the controlled and sequential introduction of diverse functional groups through robust synthetic methods like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The ability to systematically modify the C4 and C6 positions provides a powerful platform for SAR studies, accelerating the discovery of novel herbicides and fungicides. The protocols and strategic insights presented in this guide are designed to empower researchers to effectively harness the synthetic potential of this valuable intermediate.
References
- Vertex AI Search. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- National Institutes of Health. (n.d.).
- ACS Publications. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- Journal of the American Chemical Society. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- MDPI. (n.d.). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Synlett. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- BenchChem. (2025).
- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC.
- Frontiers. (2021).
- MDPI. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- IntechOpen. (n.d.). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
- Frontiers. (2021).
- MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.).
- ACS Publications. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry.
- Fisher Scientific. (2024).
- Fisher Scientific. (2024). SAFETY DATA SHEET - 4,6-Dichloropyrimidine-5-carboxylic acid.
- PubChem. (n.d.).
- National Institutes of Health. (2022).
- Echemi. (n.d.).
- TCI Chemicals. (n.d.).
- ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of....
- Thermo Fisher Scientific. (n.d.).
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- LookChem. (n.d.).
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethyl 2,4-dichloropyrimidine-5-carboxylate, 98% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. fishersci.se [fishersci.se]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. echemi.com [echemi.com]
- 22. fishersci.com [fishersci.com]
Application Note & Protocol: Vilsmeier-Haack Reaction for the Synthesis of Dichloropyrimidines from Dihydroxypyrimidines
Introduction: A Dual-Action Strategy for High-Value Intermediates
The Vilsmeier-Haack (V-H) reaction is a powerful and versatile synthetic tool primarily known for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] Its application to heterocyclic systems, such as pyrimidines, is of profound interest in medicinal chemistry and drug development.[3][4] This guide focuses on a particularly valuable transformation: the reaction of dihydroxypyrimidines (e.g., uracil and its derivatives) under Vilsmeier-Haack conditions.
Beyond simple formylation, this reaction uniquely functions as a dual-action, one-pot procedure. It concurrently introduces a formyl group at the electron-rich C5 position and converts the hydroxyl groups at the C2 and C4 positions into chlorides.[5] This process transforms readily available pyrimidine precursors into highly functionalized dichloropyrimidine aldehydes. These products are critical building blocks in modern drug discovery, serving as key intermediates for a wide range of therapeutic agents, including antiviral, anti-cancer, and antimalarial drugs.[6][7][8][9]
This document provides an in-depth exploration of the reaction mechanism, detailed, field-proven protocols, and critical safety considerations for researchers and drug development professionals seeking to leverage this efficient synthetic strategy.
The Reaction Mechanism: Formylation and Chlorination in Concert
The efficacy of the Vilsmeier-Haack reaction in this context stems from the dual role of the reagents. The process can be understood through the following key stages:
2.1. Formation of the Vilsmeier Reagent The reaction is initiated by the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This occurs when N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of a halogenating agent like phosphorus oxychloride (POCl₃).[10] The resulting intermediate rapidly rearranges to form the stable, yet highly reactive, Vilsmeier reagent.
Caption: Formation of the electrophilic Vilsmeier reagent.
2.2. Electrophilic Attack, Chlorination, and Hydrolysis Once formed, the Vilsmeier reagent is attacked by the electron-rich C5 position of the dihydroxypyrimidine ring. Simultaneously, the excess POCl₃ in the reaction medium acts as a powerful chlorinating agent, converting the tautomeric amide functionalities (hydroxyl groups) at the C2 and C4 positions into chlorides. The resulting iminium salt intermediate is stable until the final work-up stage, where aqueous hydrolysis liberates the aldehyde, yielding the final 2,4-dichloro-5-formylpyrimidine product.[1][5]
Caption: Vilsmeier-Haack reaction on a dihydroxypyrimidine.
Experimental Guide & Protocols
This section provides a representative protocol for the synthesis of 2,4-dichloro-5-formylpyrimidine from uracil.
3.1. Experimental Workflow Overview
The overall process involves the controlled preparation of the Vilsmeier reagent, followed by the reaction with the pyrimidine substrate, and concluding with a careful aqueous work-up and product purification.
Caption: General experimental workflow for the synthesis.
3.2. Materials and Reagents
| Reagent | CAS No. | Molecular Weight | Key Properties |
| Uracil | 66-22-8 | 112.09 g/mol | White solid |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, high-purity |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | Corrosive, fuming liquid |
| Sodium Acetate (NaOAc) | 127-09-3 | 82.03 g/mol | Anhydrous or trihydrate |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | For extraction/chromatography |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | For chromatography |
3.3. Protocol 1: In Situ Preparation of the Vilsmeier Reagent
CAUTION: This step is exothermic and should be performed in a well-ventilated chemical fume hood under an inert atmosphere (e.g., nitrogen or argon).
-
Equip a three-neck round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.
-
Add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents) to the flask.
-
Cool the flask to 0°C using an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise via the dropping funnel to the cooled DMF with vigorous stirring. Maintain the internal temperature below 10°C throughout the addition.[5]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a white solid or thick slurry indicates the generation of the Vilsmeier reagent.
3.4. Protocol 2: Vilsmeier-Haack Formylation and Chlorination
-
To the pre-formed Vilsmeier reagent from Protocol 1, add the dihydroxypyrimidine substrate (e.g., Uracil, 1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 70-80°C using an oil bath.[5]
-
Maintain the reaction at this temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
3.5. Protocol 3: Reaction Work-up and Product Isolation
CAUTION: This quenching step is highly exothermic and releases corrosive HCl gas. Perform this step slowly in a fume hood.
-
Prepare a large beaker containing a substantial amount of crushed ice.
-
After the reaction is complete, cool the flask to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.[5]
-
Once the mixture is fully quenched, neutralize it to a pH of 6-7 by the slow addition of a saturated aqueous solution of sodium acetate or another suitable base (e.g., NaHCO₃).[11] This will cause the product to precipitate out of the solution.
-
Stir the resulting slurry in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, washing the filter cake with cold water and then a small amount of a non-polar solvent (e.g., cold diethyl ether) to remove residual DMF.
-
Dry the solid product under vacuum. For higher purity, the product can be recrystallized (e.g., from an ethanol/water mixture) or purified by silica gel column chromatography.
Data, Results, and Characterization
The reaction conditions can be adapted for various substituted dihydroxypyrimidines. The yields are generally moderate to good, depending on the substrate and reaction scale.
Table of Reaction Conditions and Expected Outcomes
| Substrate | Reagent Equivalents (POCl₃/DMF) | Temperature | Time (h) | Typical Yield | Reference |
| Uracil | 3.0 / 5.0 | 75°C | 4 | 60-75% | [5] |
| 2-Methylpyrimidine-4,6-diol | 1.0 / 2.0 | 80°C (in DMF) | 5 | 61% (formylation only) | [12] |
| 6-Aminouracil | Controlled | 50°C | 2 | Formylation without chlorination | [5] |
Product Characterization (2,4-Dichloro-5-formylpyrimidine): The final product should be characterized using standard spectroscopic methods to confirm its identity and purity.
-
¹H NMR: Expect signals for the aldehyde proton (~10 ppm) and the C6-H proton (~9 ppm).[13]
-
¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~185-190 ppm) and the chlorinated carbons of the pyrimidine ring.[13]
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the aldehyde at ~1700 cm⁻¹ and C-Cl stretching bands.[14]
-
Mass Spectrometry (MS): The mass spectrum should show a characteristic molecular ion peak (M⁺) with an isotopic pattern (M⁺+2, M⁺+4) typical for a molecule containing two chlorine atoms.[14]
Critical Safety Considerations
The Vilsmeier-Haack reaction involves hazardous materials and potentially violent reactions. Strict adherence to safety protocols is mandatory.
-
Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water, releasing large amounts of heat and HCl gas. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty, chemical-resistant gloves.[15][16]
-
Exothermic Hazards: Both the formation of the Vilsmeier reagent and the aqueous quenching of the reaction mixture are significantly exothermic.[17][18] Maintain cooling during reagent preparation and perform the quench slowly with efficient stirring to dissipate heat.
-
Gas Evolution: The quenching step liberates corrosive and toxic HCl gas. Ensure the fume hood has adequate airflow.
-
Pressure Build-up: Never perform this reaction in a sealed vessel. The evolution of gas can lead to a dangerous build-up of pressure.
By understanding the dual-action mechanism and adhering to the detailed protocols and safety measures outlined in this guide, researchers can effectively and safely synthesize valuable dichloropyrimidine intermediates for application in drug discovery and development.
References
- Vertex AI Search. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery.
- Vertex AI Search. (n.d.). 2,4-Dichloropyrimidine: Comprehensive Overview and Applications.
- Vertex AI Search. (n.d.). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis.
- BenchChem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- SLT. (n.d.). 4,6-Dichloropyrimidine.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). 2,4-Dichloropyrimidine.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction.
- BenchChem. (n.d.). Spectroscopic Analysis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine: A Technical Guide.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin.
- Meirelles, M. A., et al. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. Journal of Organic Chemistry.
- BenchChem. (n.d.). An In-depth Technical Guide to the Safe Handling of Highly Reactive Formylating Agents.
- BenchChem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation.
- ResearchGate. (2025, August 7). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline.
- Organic Syntheses Procedure. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE.
- Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. sltchemicals.com [sltchemicals.com]
- 9. Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mt.com [mt.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: C-C Bond Formation on an Electron-Deficient Pyrimidine Core
A Critical Evaluation of the Friedel-Crafts Reaction with Ethyl 4,6-dichloropyrimidine-5-carboxylate and Modern Alternatives
Abstract
Substituted pyrimidines are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] this compound is a versatile building block, with its reactive chloro-substituents serving as key handles for diversification.[2][3][5] While the Friedel-Crafts reaction is a classic and powerful method for forging carbon-carbon bonds on aromatic systems, its application to highly electron-deficient heterocycles presents significant, often insurmountable, challenges.[6][7][8] This guide provides a detailed analysis of the chemical reactivity of this compound, explaining the mechanistic incompatibility of this substrate with classical Friedel-Crafts conditions. We then present authoritative, field-proven protocols for alternative, highly effective C-C bond-forming strategies, namely transition-metal-catalyzed cross-coupling reactions. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to successfully functionalize this valuable synthetic intermediate.
The Substrate: Understanding the Reactivity of this compound
The synthetic utility of any starting material is dictated by its electronic and steric properties. This compound (CAS 51940-64-8) is a classic example of an electron-deficient heterocyclic system.[9] A thorough understanding of its structure is critical to predicting its behavior in chemical reactions.
Key Structural Features and Their Electronic Impact:
-
Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are highly electronegative. They exert a strong inductive electron-withdrawing effect (–I effect) and act as Lewis basic sites, deactivating the ring towards electrophilic attack.[10]
-
Dichloro Substituents: The chlorine atoms at the C4 and C6 positions are also electronegative, further withdrawing electron density via induction (–I effect).
-
Ethyl Carboxylate Group: The ester at the C5 position is a powerful electron-withdrawing group through both induction (–I) and resonance (–R), significantly reducing the electron density of the π-system.
The cumulative effect of these features renders the pyrimidine ring exceptionally "electron-poor." This is the primary reason why electrophilic aromatic substitution reactions, such as the Friedel-Crafts reaction, are not viable. Instead, the molecule is primed for nucleophilic aromatic substitution (SNAr) , where the electron deficiency stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[11]
| Property | Value |
| CAS Number | 51940-64-8 |
| Molecular Formula | C₇H₆Cl₂N₂O₂ |
| Molecular Weight | 221.04 g/mol |
| Appearance | Brown liquid |
| Boiling Point | 145°C / 11 mmHg |
| Solubility | Slightly soluble in water |
| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)Cl |
Table 1: Physicochemical Properties of this compound.[5][9]
The Friedel-Crafts Reaction: A Mechanistic Mismatch
The Friedel-Crafts reaction, developed in 1877, proceeds via electrophilic aromatic substitution.[6] In both its acylation and alkylation forms, a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is used to generate a potent electrophile (an acylium or carbocation) that is subsequently attacked by an electron-rich aromatic ring.[12][13][14]
The Canonical Mechanism
The generally accepted mechanism involves three key steps:
-
Generation of the Electrophile: The Lewis acid activates an acyl halide (or other acylating agent) to form a resonance-stabilized acylium ion.[15]
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex.[16] This step temporarily disrupts the ring's aromaticity and is typically the rate-determining step.
-
Deprotonation: A weak base removes a proton from the carbon bearing the new substituent, restoring aromaticity and regenerating the catalyst.
Why the Reaction Fails with this compound
Attempting a Friedel-Crafts reaction on our pyrimidine substrate leads to immediate complications that prevent the canonical pathway from occurring:
-
Lewis Acid Sequestration: The nitrogen atoms of the pyrimidine ring are Lewis bases. They will readily and preferentially coordinate with the Lewis acid catalyst (AlCl₃).[10] This forms a highly stable, positively charged complex.
-
Extreme Deactivation: This coordination event places a formal positive charge on the ring, making it even more electron-deficient than it already was. An electrophile will not attack a positively charged, severely deactivated ring.
-
Catalyst Inhibition: By binding to the substrate, the Lewis acid is no longer available to activate the acyl halide to generate the necessary acylium ion electrophile. The reaction is therefore stopped before it can even begin.
Authoritative Strategy: Transition-Metal-Catalyzed Cross-Coupling
Given the futility of an electrophilic substitution approach, the modern and highly effective strategy for C-C bond formation on this scaffold is to leverage the chloro-substituents as handles for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organoboron reagent with an organic halide, is particularly robust and versatile for this purpose.[11]
The chlorine atoms at the C4 and C6 positions exhibit different reactivities, often allowing for regioselective functionalization, although this can depend heavily on the specific catalyst, ligands, and reaction conditions.
Conceptual Workflow for Suzuki-Miyaura Coupling
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are hazardous and should be handled with care.
Protocol 1: Attempted Friedel-Crafts Acylation (Demonstration of Non-Reactivity)
This protocol serves as a negative control to validate the mechanistic principles discussed.
-
Materials:
-
This compound (1.0 eq, e.g., 221 mg, 1.0 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (2.0 eq, e.g., 267 mg, 2.0 mmol)
-
Acetyl Chloride (1.5 eq, e.g., 110 µL, 1.5 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃.
-
Add anhydrous DCM (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride to the stirred suspension.
-
In a separate flask, dissolve this compound in anhydrous DCM (5 mL).
-
Add the substrate solution dropwise to the AlCl₃/acetyl chloride mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) and ¹H NMR of an aliquot.
-
-
Expected Outcome:
-
TLC analysis will show only the starting material spot.
-
¹H NMR analysis of the crude reaction mixture will confirm the presence of unreacted starting material. No new signals corresponding to an acetylated product will be observed.
-
This result confirms the deactivation of the ring and the failure of the Friedel-Crafts reaction.
-
Protocol 2: C4/C6-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol provides a reliable method for C-C bond formation.
-
Materials & Reagents:
-
This compound (1.0 eq, e.g., 221 mg, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq for mono-substitution, 2.5 eq for di-substitution)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq, e.g., 58 mg, 0.05 mmol)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq, e.g., 318 mg, 3.0 mmol)
-
Solvent Mixture: 1,4-Dioxane (8 mL) and Water (2 mL)
-
-
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and Na₂CO₃.
-
Add the dioxane/water solvent mixture.
-
Bubble nitrogen gas through the stirred mixture for 15-20 minutes to degas the solution.
-
Under a positive flow of nitrogen, add the Pd(PPh₃)₄ catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired arylated pyrimidine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
| Reaction | Catalyst | Conditions | Expected Outcome |
| Friedel-Crafts | AlCl₃ | DCM, 0 °C to RT | No Reaction; Starting Material Recovered |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O, Na₂CO₃, 90 °C | High yield of C-C coupled product(s) |
Table 2: Comparative Summary of Reaction Outcomes.
Conclusion
While the Friedel-Crafts reaction is a pillar of organic synthesis for C-C bond formation, its application is strictly limited to electron-rich or moderately activated aromatic systems. The subject of this guide, this compound, is a severely electron-deficient heterocycle and is therefore fundamentally unreactive under Friedel-Crafts conditions. The primary interaction is the unproductive sequestration of the Lewis acid catalyst by the basic ring nitrogens, leading to further deactivation.
For researchers and professionals in drug development, it is crucial to recognize these mechanistic limitations. The authoritative and effective path forward for the functionalization of this and similar scaffolds lies in modern synthetic methods. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a robust, reliable, and high-yielding strategy to form the desired C-C bonds, transforming the chloro-substituents from deactivating groups into versatile handles for molecular diversification.
References
- Friedel, C.; Crafts, J. M. (1877). "Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc.". Comptes Rendus, 84: 1392–1395.
-
Blaze Chemicals. (n.d.). Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. [Link]
-
The Organic Chemistry Tutor. (2020). Friedel Crafts Alkylation Reaction With Mechanism. YouTube. [Link]
-
Autechaux. (n.d.). The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. [Link]
-
Tidwell, J. H., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PLoS ONE, 13(7), e0200192. [Link]
-
Chen, K., et al. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. The Journal of Organic Chemistry, 80(16), 8282–8289. [Link]
-
Chemical Synthesis. (n.d.). Revolutionary 2,5-dichloropyrimidine-4-carboxylic Acid. [Link]
-
Chemguy. (2021). Friedel-Crafts Alkylation | Mechanism, Limitations & Difference from Acylation. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020). Friedel Crafts Acylation Reaction and Mechanism. YouTube. [Link]
-
Singh, A., et al. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 61(17), 7858–7875. [Link]
-
OC Lectures. (2020). Aldehydes to Secondary Alcohols, Part 10: The Friedel-Crafts Alkylation. YouTube. [Link]
-
Singh, A., et al. (2018). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 61(17), 7858–7875. [Link]
-
Organic Chemistry Portal. (2007). A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines. [Link]
-
de la Torre, M. C., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
-
OC Lectures. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
-
Fülöp, F., et al. (2004). Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. The Journal of Organic Chemistry, 69(15), 4966–4973. [Link]
-
Guchhait, S. K., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33983–34017. [Link]
-
Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586–4595. [Link]
-
Alcaide, B., et al. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. ARKIVOC, 2003(15), 22-28. [Link]
-
Kong, W., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature Chemistry, 14(11), 1302–1309. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. PubChem Compound Database. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. growingscience.com [growingscience.com]
- 5. ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 [amp.chemicalbook.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Synthesis of 4-amino-6-chloropyrimidine-5-carboxylates
Note: Actual chemical shifts may vary slightly. Data is predicted based on typical values for similar structures. It is imperative to acquire and interpret spectra for all synthesized batches. [14]
References
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
- Synthesis of pyrrolo[2,3-d]pyrimidines via cyclocondensation of b-alkoxy- and b-amino-a-bromoaldehydes. ElectronicsAndBooks.
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts.
- Synthesis of Some New Thiazolo Pyrimidines Using Cyclocondensation Reaction. Asian Journal of Chemistry.
- Preparation of Pyridines, Part 1: By Cyclocondens
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- 6-aMino-5-chloropyriMidine-4-carboxylic acid. ChemBK.
- Methyl 4-amino-2-chloropyrimidine-5-carboxyl
- Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central.
- 4-Amino-6-chloropyrimidine-5-carbaldehyde. Chem-Impex.
- 4-Amino-6-chloropyrimidine-5-carboxaldehyde. Sigma-Aldrich.
- 4-amino-6-chloro-pyrimidine-5-carbaldehyde(14160-93-1) 1 h nmr. ChemicalBook.
- 4-Amino-6-chloropyrimidine-5-carboxaldehyde. CymitQuimica.
- 4-Amino-6-chloropyrimidine-5-carboxylic acid. Moldb.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. 4-Amino-6-chloropyrimidine-5-carboxaldehyde | 14160-93-1 [sigmaaldrich.com]
- 12. 4-Amino-6-chloropyrimidine-5-carboxaldehyde | CymitQuimica [cymitquimica.com]
- 13. 1446111-08-5 | 4-Amino-6-chloropyrimidine-5-carboxylic acid - Moldb [moldb.com]
Application Notes and Protocols for the Sonogashira Coupling of Ethyl 4,6-dichloropyrimidine-5-carboxylate
Introduction: The Strategic Importance of Alkynylated Pyrimidines in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] The functionalization of this privileged scaffold is therefore of paramount importance in the generation of novel molecular entities with tailored pharmacological profiles. Among the arsenal of synthetic methodologies available, the Sonogashira coupling stands out as a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (like those in aryl halides) and terminal alkynes.[3][4] This reaction opens a direct route to alkynyl-substituted pyrimidines, which are valuable intermediates and bioactive molecules in their own right, often serving as precursors for more complex heterocyclic systems or as rigid linkers in drug design.[5][6]
Ethyl 4,6-dichloropyrimidine-5-carboxylate is a particularly interesting substrate for such transformations. The presence of two distinct chlorine atoms, activated by the electron-withdrawing pyrimidine ring and the adjacent carboxylate group, presents both a challenge and an opportunity for selective functionalization. Mastering the regioselective Sonogashira coupling of this substrate allows for the precise, stepwise introduction of different alkynyl moieties, paving the way for the rapid generation of diverse chemical libraries for high-throughput screening. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful execution of the Sonogashira coupling on this valuable synthetic building block.
Mechanistic Insights: The Palladium and Copper Catalytic Cycles
The Sonogashira coupling reaction classically proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The palladium cycle begins with the oxidative addition of the pyrimidine halide to a low-valent palladium(0) species, forming a Pd(II) intermediate. In parallel, the copper cycle involves the deprotonation of the terminal alkyne by a base (typically an amine) and the subsequent formation of a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[7]
While the copper co-catalyst is traditional and highly effective, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[3] Consequently, copper-free Sonogashira protocols have been developed, which are particularly useful for sensitive substrates.
The Critical Challenge: Regioselectivity in Dichloropyrimidines
The primary challenge in the Sonogashira coupling of this compound is controlling the regioselectivity. The two chlorine atoms at the C4 and C6 positions are electronically distinct and sterically different, leading to potential formation of three products: 4-mono-alkynylated, 6-mono-alkynylated, and 4,6-di-alkynylated pyrimidines.
Generally, in palladium-catalyzed cross-coupling reactions of dihalopyrimidines, the reactivity order is C4(6) > C2.[8] For 4,6-dichloropyrimidines, the C4 and C6 positions are often considered to have similar reactivity in Sonogashira couplings, though subtle electronic and steric effects can lead to a preference.[8] However, studies on analogous systems like 4,6-dichloro-2-pyrone have shown high regioselectivity for the C6 position.[9][10] This preference is attributed to both kinetic and thermodynamic factors favoring oxidative addition at the C6-Cl bond.
The choice of palladium catalyst and, more importantly, the supporting ligand can significantly influence the regioselectivity.[11] Sterically bulky ligands can direct the coupling to the less hindered position, while electronically tuned ligands can differentiate between the electron densities at the C4 and C6 carbons. Therefore, careful selection of the catalytic system is paramount to achieving the desired mono- or di-substituted product.
Experimental Protocols
The following protocols are designed as a robust starting point for the Sonogashira coupling of this compound. Optimization may be required based on the specific alkyne used.
Protocol 1: Mono-alkynylation (Preferential)
This protocol is optimized for the selective mono-alkynylation, which is expected to predominantly occur at the C6 position based on analogous systems.[9][10]
Materials and Equipment:
-
This compound
-
Terminal alkyne (1.1 - 1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., DMF, THF, or 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath
-
TLC plates, LC-MS for reaction monitoring
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., DMF, to make a 0.1-0.2 M solution with respect to the pyrimidine).
-
Degassing: Further degas the mixture by bubbling with nitrogen or argon for 15-20 minutes while stirring.
-
Reagent Addition: Add the base (e.g., triethylamine, 2.5 equiv.) followed by the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 80 °C is recommended) and stir vigorously.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the appearance of a new, less polar spot (the product).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Di-alkynylation
To favor the formation of the 4,6-di-alkynylated product, an excess of the alkyne and slightly more forcing conditions are employed.
Key Modifications from Protocol 1:
-
Stoichiometry: Increase the amount of the terminal alkyne to 2.2 - 2.5 equivalents.
-
Catalyst Loading: A slightly higher catalyst loading (e.g., PdCl₂(PPh₃)₂ at 5 mol%, CuI at 10 mol%) may be beneficial.
-
Base: Increase the amount of base to 4-5 equivalents.
-
Reaction Time/Temperature: The reaction may require a longer duration or a slightly higher temperature (e.g., 90-100 °C) to drive it to completion. Monitor carefully to avoid decomposition.
The setup, work-up, and purification procedures are analogous to those described in Protocol 1.
Data Presentation: Catalyst and Condition Screening
The choice of catalyst, solvent, and base is critical for a successful Sonogashira coupling. The following table summarizes common starting conditions and their rationale.
| Parameter | Recommended Condition | Rationale / Field-Proven Insight |
| Palladium Source | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Readily available, robust, and effective for many aryl chlorides. PdCl₂(PPh₃)₂ is often more air-stable.[7] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | The most common and effective co-catalyst for the formation of the copper acetylide intermediate.[3] |
| Solvent | DMF, THF, 1,4-Dioxane | Aprotic polar solvents that are good at solubilizing the reagents and catalyst. Must be anhydrous and degassed. |
| Base | Triethylamine (TEA) or DIPEA | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent. Neutralizes the HCl byproduct. |
| Temperature | 60 - 100 °C | C-Cl bond activation typically requires heating. Start at 80°C and adjust as needed based on reaction monitoring.[3] |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidation of the Pd(0) species and to minimize alkyne homocoupling (Glaser coupling). |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If it has been stored for a long time, consider using a fresh batch. The formation of palladium black indicates catalyst decomposition.
-
Insufficient Temperature: C-Cl bond activation can be sluggish. Cautiously increase the reaction temperature.
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can deactivate the catalyst and hydrolyze the ester.
-
-
Alkyne Homocoupling (Glaser Product):
-
Oxygen Contamination: This is the most common cause. Ensure the reaction setup is strictly anaerobic and all reagents are thoroughly degassed.
-
Excess Copper: Reduce the amount of CuI. In some cases, a copper-free protocol might be necessary.
-
-
Mixture of Mono- and Di-substituted Products:
-
For Mono-substitution: Use a slight excess (1.1 equiv.) of the alkyne and monitor the reaction carefully, stopping it once the starting material is consumed.
-
For Di-substitution: Use a larger excess of the alkyne (≥ 2.2 equiv.) and ensure the reaction goes to completion.
-
Conclusion and Future Perspectives
The Sonogashira coupling of this compound is a highly valuable transformation for accessing novel, functionalized pyrimidine derivatives. By carefully controlling the reaction parameters, particularly the stoichiometry and the catalytic system, researchers can selectively synthesize either mono- or di-alkynylated products. These compounds serve as versatile building blocks for the synthesis of complex molecules with potential applications in drug discovery and materials science.[12][13] Further exploration into ligand-controlled regioselectivity could unlock even more precise control over the functionalization of this and other polyhalogenated heterocycles, expanding the accessible chemical space for scientific exploration.
References
-
A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI. [Link]
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (2006). Organic & Biomolecular Chemistry. [Link]
-
Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021). ResearchGate. [Link]
-
Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). Request PDF. Retrieved January 7, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). National Institutes of Health. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (2021). Journal of the American Chemical Society. [Link]
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). National Institutes of Health. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). Request PDF. Retrieved January 7, 2026, from [Link]
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. snu.elsevierpure.com [snu.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of Dichloropyrimidine Intermediates
Introduction: The Central Role of Aminopyrimidines and the Challenge of Synthesis
The pyrimidine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutics, including kinase inhibitors in oncology and antiviral agents.[1] The precise installation of amine substituents onto this heterocyclic core is a critical step in tuning the pharmacological properties of these molecules. Dichloropyrimidines serve as versatile, readily available starting materials for building molecular complexity. However, their functionalization presents a significant synthetic challenge: controlling the regioselectivity of amination.
Traditional methods, such as Nucleophilic Aromatic Substitution (SNAr), often fall short. While the inherent electronic properties of the pyrimidine ring favor substitution at the C4 position, SNAr reactions frequently yield difficult-to-separate mixtures of C2 and C4 isomers, complicating purification and reducing overall yield.[2][3]
The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized this field.[4] This powerful cross-coupling reaction provides an unparalleled level of control, enabling the selective formation of C-N bonds under relatively mild conditions with broad functional group tolerance.[4][5] This guide provides an in-depth analysis of the Buchwald-Hartwig amination as applied to dichloropyrimidine intermediates, offering mechanistic insights, detailed protocols, and practical advice for researchers in the field.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination stems from a well-defined catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The reaction is initiated by the reduction of a Pd(II) precursor to the active Pd(0) catalyst, which then enters the cycle.[5][6]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl chloride (the dichloropyrimidine) in the rate-determining step. This forms a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the cycle.[4][6][7]
An unproductive side reaction, beta-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the pyrimidine.[4]
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The Decisive Factor: Regioselectivity in Dichloropyrimidines
For substrates like 2,4-dichloropyrimidine, the primary challenge is achieving selective mono-amination at either the C2 or C4 position. The Buchwald-Hartwig reaction offers a distinct advantage over SNAr by providing access to catalyst-controlled regioselectivity, often favoring the C4 position with exceptional fidelity.[2][3]
In a comparative study on the amination of 6-aryl-2,4-dichloropyrimidine, the Buchwald-Hartwig approach demonstrated its superiority. While the uncatalyzed SNAr reaction produced a 70:30 mixture of C4 and C2 isomers, the palladium-catalyzed method yielded the C4 product with a >99:1 ratio and in 95% yield.[2] This level of control is synthetically transformative, eliminating tedious purification steps.
More advanced strategies have even enabled selective amination at the C2 position, historically the more challenging site to functionalize selectively. This can be achieved by using specific substrates, such as 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate, or by employing 2-chloro-4-thiomethoxy pyrimidines, which direct the amination exclusively to the C2 position.[8][9]
Protocol I: Highly Regioselective C4-Amination of a 6-Aryl-2,4-Dichloropyrimidine
This protocol is adapted from a validated procedure demonstrating excellent regioselectivity for the C4 position.[2][3] It is designed for the mono-amination of a dichloropyrimidine intermediate with a secondary aliphatic amine.
Core Principle: This protocol leverages a Pd(OAc)₂/dppb catalyst system in the presence of a strong, non-nucleophilic silylamide base (LiHMDS) at low temperatures. The low temperature and rapid reaction time are key to suppressing side reactions and preventing di-substitution. Crucially, the amine is pre-mixed with the base before being added to the catalyst and substrate solution to prevent an uncatalyzed SNAr background reaction.[3]
Materials & Reagents:
| Reagent | M.W. | Amount (mmol) | Eq. |
| 6-aryl-2,4-dichloropyrimidine | - | 1.0 | 1.0 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.5 | 0.02 | 0.02 |
| 1,4-Bis(diphenylphosphino)butane (dppb) | 426.48 | 0.02 | 0.02 |
| Secondary Amine (e.g., Dibutylamine) | 129.24 | 1.1 | 1.1 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 167.33 | 2.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | - | ~10 mL | - |
Step-by-Step Protocol:
-
Inert Atmosphere: To an oven-dried flask equipped with a magnetic stir bar, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq), Pd(OAc)₂ (0.02 eq), and dppb (0.02 eq).
-
System Purge: Seal the flask with a septum, and purge with dry Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via syringe.
-
System Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Amine-Base Premixing (Critical Step): In a separate dry flask under an inert atmosphere, add the secondary amine (1.1 eq) to a solution of LiHMDS (2.0 eq, typically a 1M solution in THF). Stir for 5 minutes at room temperature.[3]
-
Reaction Initiation: Slowly add the pre-mixed amine/LiHMDS solution dropwise to the cooled, stirring solution of the pyrimidine and catalyst.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1 hour.[2]
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup: Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for regioselective C4-amination.
Protocol II: Sequential C4 then C2 Functionalization
The mono-aminated chloropyrimidine product from Protocol I is an excellent intermediate for further diversification. The remaining chlorine at the C2 position can be displaced in a subsequent coupling reaction, often requiring more forcing conditions (higher temperature, different catalyst/ligand system) to overcome its lower reactivity.
Core Principle: This conceptual protocol outlines a second Buchwald-Hartwig amination to install a different amine at the C2 position. A more robust catalyst system, such as a palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., XPhos), and a stronger base are often required.
Caption: Logical workflow for sequential C-N bond formation.
Parameter Optimization: A Guide to Rational Design
Achieving success with the Buchwald-Hartwig amination, especially with challenging substrates, often requires careful optimization.[10]
| Parameter | Key Considerations & Rationale | Common Choices |
| Palladium Source | Pd(II) sources like Pd(OAc)₂ are common but require in situ reduction to the active Pd(0) state.[11] Pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts can offer faster initiation and more consistent results.[10] | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle pre-catalysts (e.g., G3-XPhos) |
| Ligand | This is the most critical variable. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective for coupling aryl chlorides.[4] Bidentate ligands like Xantphos or dppb can also be effective and influence selectivity.[6][12] Ligand choice impacts the rate of both oxidative addition and reductive elimination. | XPhos, SPhos, RuPhos, BrettPhos, Xantphos, dppb, BINAP[13] |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine without competing. Sodium tert-butoxide (NaOtBu) is a common choice. Weaker carbonate or phosphate bases can be used for base-sensitive substrates but may require higher temperatures.[5][11] LiHMDS is particularly effective with secondary aliphatic amines.[3] | NaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄, LiHMDS |
| Solvent | Aprotic solvents are standard. Toluene and 1,4-dioxane are widely used due to their ability to dissolve reagents and their suitable boiling points for reactions requiring heat.[5] THF is excellent for lower-temperature reactions. Chlorinated solvents should be avoided as they can interfere with the catalyst.[11] | Toluene, 1,4-Dioxane, THF, t-BuOH |
| Temperature | Reaction temperatures can range from 0 °C to >100 °C.[6] Initial screening is often done at 80-100 °C. For highly reactive substrates or to improve selectivity, lower temperatures should be explored. | 0 °C to 110 °C |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) not formed or catalyst poisoned).2. Insufficiently strong base.3. Poor solubility of reagents.4. Amine is too electron-poor or sterically hindered. | 1. Use a different Pd source (e.g., a pre-catalyst). Ensure reagents and solvent are anhydrous and oxygen-free.2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu or LiHMDS).3. Change to a different solvent (e.g., dioxane or toluene).4. Screen a more electron-rich, sterically bulky ligand (e.g., move from dppb to XPhos). Increase temperature. |
| Poor Regioselectivity | 1. Competing uncatalyzed SNAr reaction.2. Reaction temperature is too high. | 1. Pre-mix the amine and base before adding to the reaction flask containing the pyrimidine and catalyst.[3]2. Lower the reaction temperature. |
| Hydrodehalogenation | 1. Beta-hydride elimination is competing with reductive elimination.2. Presence of water. | 1. Use a ligand that promotes faster reductive elimination (e.g., bulky biarylphosphines).2. Ensure strictly anhydrous conditions. |
| Di-amination Product | 1. Stoichiometry of amine is too high.2. Reaction run for too long or at too high a temperature. | 1. Use only a slight excess of the amine (1.05-1.1 eq).2. Monitor the reaction closely and quench as soon as the starting material is consumed. Lower the reaction temperature. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminopyrimidine derivatives, offering solutions to the persistent challenge of regioselectivity that plagues traditional methods. By carefully selecting the catalyst system—particularly the ligand—and optimizing reaction parameters such as the base, solvent, and temperature, researchers can achieve highly controlled and efficient C-N bond formation. The protocols and principles outlined in this guide provide a robust framework for the strategic functionalization of dichloropyrimidine intermediates, empowering the rapid development of novel molecules for pharmaceutical and agrochemical applications.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]
- Desai, N. C., et al. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Research Journal of Chemistry and Environment, 24(1).
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved January 7, 2026, from [Link]
- Jonckers, T. H. M., et al. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 9(18), 3619–3621.
- Abdel-Wahab, B. F., et al. (2013).
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. Retrieved January 7, 2026, from [Link]
- Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6649.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]
- Reddy, T. R., et al. (2014). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 4(65), 34509-34513.
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 7, 2026, from [Link]
-
Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021). Retrieved January 7, 2026, from [Link]
- Smith, S. M., & Buchwald, S. L. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180–2183.
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved January 7, 2026, from [Link]
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry - YouTube. (2020). Retrieved January 7, 2026, from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing SNAr Reactions of Dichloropyrimidines
Welcome to the technical support center for optimizing Nucleophilic Aromatic Substitution (SNAr) reactions involving dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who utilize these critical reactions. Here, we will delve into the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide answers to frequently asked questions, all grounded in established scientific principles and practical field experience.
A Primer on the SNAr Reaction with Dichloropyrimidines
The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone in the synthesis of functionalized pyrimidines, which are prevalent scaffolds in pharmaceuticals.[1] In the context of dichloropyrimidines, this reaction involves the displacement of a chloride ion by a nucleophile. The pyrimidine ring's electron-deficient nature, a result of the electronegative nitrogen atoms, facilitates this reaction by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex.[2][3]
The regioselectivity of SNAr reactions on dichloropyrimidines, particularly 2,4-dichloropyrimidines, is a critical aspect to control. Generally, the C-4 position is more reactive towards nucleophilic attack than the C-2 position.[4][5][6] This preference is attributed to the higher LUMO coefficient at C-4 and the greater stabilization of the resulting Meisenheimer intermediate.[5] However, this selectivity is not absolute and can be influenced by a variety of factors, including the electronic and steric nature of substituents on the pyrimidine ring, the nucleophile, the solvent, and the base employed.[4][7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your SNAr experiments with dichloropyrimidines, providing a systematic approach to identifying and resolving them.
Issue 1: Low or No Product Yield
Question: I have set up my SNAr reaction with a dichloropyrimidine and an amine nucleophile, but upon workup, I observe very little to no desired product. What could be the cause?
Answer: A low or nonexistent yield in an SNAr reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the potential causes and their solutions:
-
Insufficiently Activated Substrate: The electronic nature of the dichloropyrimidine itself plays a crucial role. The presence of electron-withdrawing groups on the pyrimidine ring enhances its reactivity towards nucleophilic attack. Conversely, electron-donating groups can deactivate the ring, making the reaction more sluggish.
-
Solution: If your dichloropyrimidine substrate has electron-donating groups, you may need to employ more forcing reaction conditions, such as higher temperatures or a stronger base, to drive the reaction to completion.
-
-
Poor Nucleophile Reactivity: The nucleophilicity of your attacking species is paramount. Sterically hindered amines or weakly basic nucleophiles may struggle to attack the pyrimidine ring effectively.
-
Solution: Consider using a less sterically hindered or more basic nucleophile if your synthesis allows. Alternatively, you can increase the nucleophilicity of your amine by using a stronger base to generate a higher concentration of the more reactive deprotonated species.
-
-
Inappropriate Solvent Choice: The solvent's ability to solvate the reactants and stabilize the charged intermediate is critical.
-
Solution: Polar aprotic solvents like DMF, DMSO, acetonitrile, or THF are generally preferred for SNAr reactions as they effectively solvate the Meisenheimer complex.[8] If you are using a non-polar or protic solvent, switching to a polar aprotic one can significantly improve your yield.
-
-
Incorrect Base Selection: The base serves to deprotonate the nucleophile (if it's an amine or alcohol) and to neutralize the HCl generated during the reaction. An inappropriate base can lead to side reactions or fail to promote the desired reaction.
-
Suboptimal Temperature: SNAr reactions often have a significant activation energy barrier.
-
Solution: If your reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS can lead to a significant improvement in yield. However, be cautious, as excessive heat can lead to side product formation.[8]
-
Issue 2: Formation of Multiple Products and Poor Regioselectivity
Question: My reaction is producing a mixture of C-2 and C-4 substituted isomers, and in some cases, a di-substituted product. How can I improve the selectivity?
Answer: Achieving high regioselectivity is a common challenge in the functionalization of dichloropyrimidines. Here’s how to address the formation of isomeric and di-substituted products:
-
Understanding the Inherent Reactivity: As mentioned, the C-4 position is generally more reactive.[4][6] However, certain factors can alter this preference. For instance, an electron-donating group at the C-6 position can surprisingly favor C-2 substitution.[4]
-
Controlling Di-substitution: The formation of a di-substituted product is often a result of the mono-substituted product reacting further with the nucleophile.
-
Solution:
-
Stoichiometry: Use a controlled amount of the nucleophile, typically 1.0 to 1.2 equivalents.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C) during the addition of the nucleophile and for the duration of the reaction to minimize the rate of the second substitution.[8]
-
Slow Addition: Add the nucleophile dropwise to the reaction mixture to avoid localized high concentrations, which can favor di-substitution.[8]
-
-
-
Leveraging Steric Hindrance: The steric bulk of the nucleophile can influence regioselectivity. A bulkier nucleophile may preferentially attack the less sterically hindered position.
-
Solution: If feasible for your synthetic route, consider using a bulkier nucleophile to enhance selectivity.
-
-
Solvent and Base Effects on Regioselectivity: The choice of solvent and base can sometimes subtly influence the C-2/C-4 selectivity.
-
Solution: While less common for dichloropyrimidines, exploring different solvent/base combinations through small-scale screening experiments may reveal conditions that favor the desired isomer.
-
Issue 3: Unexpected Side Reactions
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I mitigate them?
Answer: Besides the formation of isomers and di-substituted products, other side reactions can occur:
-
Solvolysis: If your solvent is nucleophilic (e.g., an alcohol), it can compete with your intended nucleophile, leading to the incorporation of the solvent molecule into the product.[1]
-
Solution: Use a non-nucleophilic solvent. If an alcohol is required as the solvent, be aware that the corresponding alkoxide may be formed, especially in the presence of a strong base, and will act as a competing nucleophile.[1]
-
-
Reaction with the Base: If a nucleophilic base is used, it can also compete with the primary nucleophile.
-
Solution: Employ a non-nucleophilic base such as DIPEA or a carbonate base like K₂CO₃ or Cs₂CO₃.
-
-
Decomposition of Starting Material or Product: Some substituted pyrimidines can be unstable under harsh reaction conditions (e.g., high temperatures, strong bases).
-
Solution: Monitor your reaction closely and try to use the mildest conditions possible to achieve the desired transformation. A thorough literature search on the stability of your specific pyrimidine scaffold is always recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for SNAr reactions with dichloropyrimidines?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reactants. However, polar aprotic solvents are generally the most effective. Here is a table summarizing common choices:
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | 37 | 153 | Excellent solvating power, but can be difficult to remove. |
| Dimethyl sulfoxide (DMSO) | 47 | 189 | High boiling point, useful for high-temperature reactions. |
| Acetonitrile (MeCN) | 38 | 82 | Good general-purpose solvent, easier to remove than DMF/DMSO. |
| Tetrahydrofuran (THF) | 7.6 | 66 | A less polar option, but still effective for many SNAr reactions. |
Q2: How do I choose the right base for my reaction?
A2: The choice of base depends on the pKa of your nucleophile.
-
For amine nucleophiles (pKa of conjugate acid ~10-11): A non-nucleophilic organic base like triethylamine (TEA, pKa of conjugate acid ~10.7) or N,N-diisopropylethylamine (DIPEA, pKa of conjugate acid ~11) is usually sufficient.
-
For alcohol nucleophiles (pKa ~16-18): A much stronger base is needed to generate the more reactive alkoxide. Sodium hydride (NaH) is a common choice.
-
For weakly acidic nucleophiles: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in DMF or DMSO.
Q3: Can I run SNAr reactions at room temperature?
A3: Yes, many SNAr reactions on activated dichloropyrimidines can proceed at room temperature, especially with highly reactive nucleophiles.[9] However, if the reaction is slow, gentle heating is often required. It is always a good practice to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gradually increase the temperature as needed while monitoring the reaction's progress.
Q4: How does the leaving group ability of halogens on the pyrimidine ring compare?
A4: For SNAr reactions, the reactivity of halogens as leaving groups generally follows the order: F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the more electronegative halogen's ability to withdraw electron density from the ring. However, for dichloropyrimidines, the chloro-substituents are sufficiently activating for most applications.
Experimental Protocols
General Protocol for a Mono-amination of a 2,4-Dichloropyrimidine
This protocol provides a general starting point and may require optimization for your specific substrate and nucleophile.
Materials:
-
2,4-Dichloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.05-1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, MeCN, or DMF)
-
Non-nucleophilic base (e.g., DIPEA or TEA) (1.5-2.0 eq)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stirrer, add the 2,4-dichloropyrimidine derivative (1.0 eq) and the anhydrous solvent.
-
Reagent Addition: Add the base (1.5-2.0 eq) to the stirred solution. Then, add the amine nucleophile (1.05-1.2 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, quench it by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the SNAr Mechanism and Troubleshooting
Caption: The two-step mechanism of the SNAr reaction.
Caption: A decision workflow for troubleshooting common SNAr issues.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). WuXi AppTec.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). PubMed.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. (n.d.). ResearchGate.
- Technical Support Center: Optimizing SNAr Reactions of 2-Ethoxy-4,6-difluoropyrimidine. (n.d.). Benchchem.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). WuXi AppTec.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate.
- Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021). ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (2020). PubMed Central.
- SNAr Solvents and Reagents. (n.d.). WordPress.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health.
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). ACS Publications.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). WuXi AppTec.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv.
- General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal.
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? (n.d.). WuXi AppTec.
Sources
- 1. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [guidechem.com]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this multi-step synthesis, improve yield, and ensure the reliable production of this key chemical intermediate. We will delve into the causality behind experimental choices, providing actionable troubleshooting advice and detailed protocols grounded in established chemical principles.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a three-step process starting from diethyl malonate. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the function of each reagent and the critical parameters at each stage is paramount for success.
Technical Support Center: Column Chromatography Purification of Ethyl 4,6-dichloropyrimidine-5-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 4,6-dichloropyrimidine-5-carboxylate. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges encountered during column chromatography experiments. Our approach emphasizes mechanistic understanding and provides field-proven solutions to common and complex purification problems.
Section 1: Compound Characteristics & Initial Considerations
Before initiating any purification, a thorough understanding of the target compound's properties is essential. This knowledge informs every decision, from solvent selection to the choice of stationary phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 51940-64-8 | [1][2] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | [1][2] |
| Molecular Weight | 221.04 g/mol | [2] |
| Appearance | White Powder | [1] |
| Melting Point | 36-37 °C | [1][3] |
| Boiling Point | 145 °C / 11 mmHg | [1][3] |
| Solubility | Slightly soluble in water; Slightly soluble in Chloroform, Methanol. | [1][3] |
| LogP | 1.50 | [4] |
The LogP value of 1.50 suggests that this compound is a moderately polar compound, making normal-phase chromatography on silica gel an ideal purification strategy.[4]
Section 2: FAQ - Method Development & Optimization
This section addresses the foundational questions of setting up a successful column chromatography purification.
Q1: What is the best stationary phase for purifying this compound?
A1: Standard silica gel (230-400 mesh) is the most common and effective stationary phase for this application.[5] Its polar surface provides good selectivity for moderately polar compounds like this compound. However, dichlorinated pyrimidines can sometimes show instability on acidic silica gel.[6] If you observe degradation (e.g., new spots appearing on TLC after spotting the compound and letting it sit on the plate for an hour), consider using deactivated silica gel. You can prepare this by making a slurry of the silica gel in your mobile phase containing 1-2% triethylamine.
Q2: How do I select the optimal mobile phase (eluent)?
A2: The selection of the mobile phase is the most critical parameter for achieving good separation. The process should always begin with Thin Layer Chromatography (TLC) analysis.
-
Recommended Starting Solvent Systems: A binary mixture of a non-polar solvent and a moderately polar solvent is standard. The most effective and widely used system is a gradient of Hexanes and Ethyl Acetate .[5][7]
-
TLC Optimization Goal: Your goal is to find a solvent ratio that gives your target compound an Rf value of approximately 0.3-0.4 .[6] This Rf provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly with the solvent front.
-
Interpreting TLC Results:
-
Rf too high (> 0.6): The eluent is too polar. The compound will elute too quickly from the column, resulting in poor separation from less polar impurities. Decrease the proportion of the polar solvent (Ethyl Acetate).
-
Rf too low (< 0.2): The eluent is not polar enough. The compound will remain strongly adsorbed to the silica, leading to very long elution times and broad, diffuse bands. Increase the proportion of the polar solvent.
-
Experimental Protocol: TLC for Solvent System Selection
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Also, prepare solutions of your starting materials if available.
-
Spot the TLC Plate: Using a capillary tube, spot the crude mixture and any starting material standards onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexanes). Ensure the chamber is saturated with solvent vapors.
-
Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.
-
Calculate Rf: Measure the distance traveled by the compound and the distance traveled by the solvent front. Calculate the Rf value (Rf = distance of spot / distance of solvent front).
-
Iterate: Adjust the solvent ratio and repeat until the desired Rf for the product is achieved, with good separation from impurity spots.
Q3: Should I use an isocratic or gradient elution?
A3: For most purifications of this compound, a gradient elution is superior.[5]
-
Mechanism: You start the elution with a less polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes) to allow for strong initial binding and separation of non-polar impurities. Then, you gradually increase the polarity (e.g., to 10%, 15%, 20% Ethyl Acetate) to sequentially elute compounds of increasing polarity.[8] This technique sharpens the elution band of your target compound and provides better overall resolution.
-
When to Use Isocratic: If your TLC shows that the target compound is well-separated from all impurities (both more and less polar) in a single solvent mixture, an isocratic (constant solvent composition) elution can be used. However, this is less common for crude reaction mixtures.
Section 3: Troubleshooting Common Purification Issues
This section provides a troubleshooting guide for problems that frequently arise during the experiment.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Mixed Fractions | 1. Column Overloading: Too much crude material for the amount of silica.[9] 2. Poor Packing: Voids or channels in the silica bed. 3. Incorrect Mobile Phase: Eluent is too polar, causing co-elution.[6] 4. Sample Loading Issue: Sample band was too wide. | 1. Use a larger column or less sample. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel by weight. 2. Repack the column carefully using the slurry method. 3. Re-optimize the mobile phase with TLC. Start the gradient at a lower polarity.[8] 4. Use the dry loading technique (see Q4). |
| Product Degradation on Column | 1. Silica Gel Acidity: The compound is sensitive to the acidic nature of the silica.[6] 2. Extended Elution Time: Prolonged exposure to the stationary phase. | 1. Deactivate the silica gel by adding 1-2% triethylamine to the eluent.[6] 2. Run the column slightly faster (increase pressure) or switch to a slightly more polar mobile phase to speed up elution once separation from less polar impurities is confirmed. |
| Low or No Product Recovery | 1. Compound is Stuck: The mobile phase is not polar enough to elute the product. 2. Compound Degradation: The product decomposed on the column.[6] 3. Product is Highly Soluble: The compound eluted very early (in the solvent front).[6] | 1. Increase the polarity of the mobile phase significantly (e.g., flush with 50% or 100% Ethyl Acetate). 2. Perform a stability test on a small scale by spotting the compound on a TLC plate and leaving it for 1-2 hours before developing. If it degrades, use deactivated silica.[6] 3. Concentrate the very first fractions collected and check by TLC. |
| Streaking/Tailing on TLC & Column | 1. Sample Overload (TLC): The spot on the TLC plate is too concentrated. 2. Acidic/Basic Compound: The compound is interacting too strongly with the silica. 3. Insoluble Impurities: Presence of baseline material from the crude mixture. | 1. Dilute your sample before spotting on the TLC plate. 2. Add a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase to suppress ionization and improve peak shape. 3. Filter the crude material through a small plug of silica or celite before loading. |
Q4: My compound is not very soluble in the starting mobile phase. How should I load it onto the column?
A4: This is a common issue that leads to poor separation if not handled correctly. Loading a sample dissolved in a strong solvent (more polar than the mobile phase) will cause it to spread into a wide band, ruining the separation. The solution is dry loading .[9]
Experimental Protocol: Dry Loading
-
Dissolve Crude Product: Dissolve your crude this compound in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane).
-
Adsorb onto Silica: Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.
-
Evaporate Solvent: Thoroughly mix the slurry and then remove the solvent by rotary evaporation until you have a fine, free-flowing powder.
-
Load onto Column: Carefully add this powder as a uniform layer on top of your packed column.
-
Begin Elution: Gently add the initial, low-polarity mobile phase and proceed with the purification.[9]
This technique ensures that your compound is introduced to the column in a very narrow, concentrated band, which is essential for high-resolution separation.
Section 4: Visualizing the Workflow
A logical workflow is critical for a reproducible purification process. The following diagrams illustrate the key steps and decision points.
Diagram 1: General Purification Workflow
Caption: Workflow for purification of this compound.
Diagram 2: Troubleshooting Poor Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- BenchChem. (2025).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.).
- SIELC Technologies. (2018, May 16).
- BenchChem. (2025).
- LookChem. (n.d.).
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- ChemicalBook. (n.d.).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
- PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester.
Sources
- 1. Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate | lookchem [lookchem.com]
- 2. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 [amp.chemicalbook.com]
- 4. Ethyl 2,4-dichloropyrimidine-5-carboxylate | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. orgsyn.org [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for dichloropyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding regioselectivity in the functionalization of dichloropyrimidines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the reactivity of dichloropyrimidines.
Q1: Why is the C4 position of 2,4-dichloropyrimidine generally more reactive towards nucleophiles than the C2 position?
The generally accepted hierarchy of reactivity in 2,4-dichloropyrimidines for both nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions is C4 > C2.[1][2] This preference can be attributed to the electronic properties of the pyrimidine ring. The intermediate formed upon nucleophilic attack at C4 (a para-like position relative to the N1 nitrogen) allows for delocalization of the negative charge onto both nitrogen atoms, which is a stabilizing factor. While the intermediate from C2 attack is also stabilized, the C4 position is generally electronically favored.[3] Computational studies, analyzing the Lowest Unoccupied Molecular Orbital (LUMO), show that for an unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly distributed at the C4 position, making it the more electrophilic site for nucleophilic attack.[4][5]
Q2: What are the primary factors that can alter the inherent C4 selectivity in dichloropyrimidine reactions?
While C4 is the intrinsically more reactive site, this selectivity is not absolute and can be influenced or even reversed by several key factors.[1][6] Understanding these factors is crucial for controlling the regiochemical outcome of your reactions.
-
Electronic Effects of Ring Substituents: The electronic nature of other substituents on the pyrimidine ring has a profound impact.[1]
-
Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, favoring substitution at the C2 position.[4][7] These groups alter the electronic distribution in the ring, increasing the electron density at C4 and making C2 the more favorable site for nucleophilic attack.[4][5]
-
Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -CN, -NO₂, -CF₃) enhance the inherent preference for C4 substitution by further increasing the electrophilicity of the C4 position.[1][8]
-
-
Nature of the Nucleophile: The choice of nucleophile is critical. While most nucleophiles preferentially attack the C4 position, some classes of nucleophiles exhibit unique selectivity. For instance, tertiary amines have been shown to exhibit excellent selectivity for the C2 position, particularly when a C5 substituent is an electron-withdrawing group.[8][9]
-
Reaction Conditions: Solvent, base, and temperature are critical parameters that can be tuned to favor one regioisomer over the other.[6] For example, specific solvent/base systems like nBuOH/DIPEA can promote C4 substitution, while achieving C2 selectivity may require different conditions.[1][6]
-
Catalyst System (for Cross-Coupling Reactions): In palladium-catalyzed reactions, the choice of ligand can often dictate the regioselectivity. For Buchwald-Hartwig amination, ligands like Xantphos have been used to achieve C2 selectivity, while sterically hindered N-heterocyclic carbene (NHC) ligands can favor C4 coupling.[10]
The interplay of these factors is summarized in the diagram below.
Caption: Key factors influencing regioselectivity in dichloropyrimidine substitutions.
Troubleshooting Guides
This section is designed to help you solve specific issues you may encounter during your experiments.
Problem 1: My reaction on an unsubstituted 2,4-dichloropyrimidine is yielding a mixture of C2 and C4 substituted products. How can I improve C4 selectivity?
Applies to: SNAr and Palladium-Catalyzed Cross-Coupling Reactions.
A mixture of isomers is a common problem when the reaction conditions are not optimized to favor the kinetically preferred C4 product.[6] Often, the C2 and C4 isomers have similar polarity, making their separation by chromatography difficult and frustrating.[6]
Troubleshooting Workflow
Caption: Troubleshooting workflow for improving C4 selectivity.
Detailed Recommendations:
-
For SNAr Reactions:
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically preferred product.
-
Solvent and Base Screening: The choice of solvent and base is crucial. For many nucleophiles, a system of n-butanol (nBuOH) with N,N-diisopropylethylamine (DIPEA) has been shown to yield a single C4-substituted product.[6]
-
-
For Suzuki-Miyaura Coupling:
-
Catalyst System: A robust and highly C4-selective method involves using Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base in a dioxane/water solvent system.[11] This system is effective even with very low catalyst loading (0.5 mol%) under microwave irradiation.[11]
-
Ligand-Free Conditions: In some cases, "Jeffery" conditions, which are ligand-free, can provide excellent C4 selectivity (>99:1).[10]
-
-
For Buchwald-Hartwig Amination:
-
Ligand Selection: To favor C4 amination, use sterically hindered N-heterocyclic carbene (NHC) ligands.[10]
-
Base Selection: For coupling with aliphatic secondary amines, using a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) can provide exceptional C4 regioselectivity (>30:1).[2]
-
Problem 2: I want to synthesize the C2-substituted product, but the reaction favors C4 substitution.
Applies to: SNAr and Palladium-Catalyzed Cross-Coupling Reactions.
Achieving C2 selectivity requires overriding the inherent electronic preference of the 2,4-dichloropyrimidine core. This can be accomplished through several strategic approaches.
Strategies for Achieving C2 Selectivity
| Strategy | Reaction Type | Key Conditions & Rationale | Reference |
| Substrate Modification | SNAr | Introduce an electron-donating group (EDG) like -OMe or -NHMe at the C6 position. This reverses the polarity of the ring, making C2 the more electrophilic site. | [4][7] |
| Nucleophile Choice | SNAr | Use tertiary amines as nucleophiles with a C5-EWG substrate. The mechanism proceeds via an intermediate that favors C2 attack, followed by in-situ N-dealkylation. | [8][9] |
| Specialized Substrates | SNAr | For substrates like 2-MeSO₂-4-chloropyrimidine, anionic nucleophiles (alkoxides, formamide anions) show high C2 selectivity due to a directing hydrogen-bond interaction with the MeSO₂ group. | [12][13] |
| Ligand Control | Buchwald-Hartwig | Use specific ligands like Xantphos, which can promote C2-selective amination. | [10] |
| Catalyst System | C-S Coupling | A specific Pd-catalyzed system has been developed for C2-selective C-S coupling with thiophenols, complementing the usual C4 selectivity of SNAr with these nucleophiles. | [14] |
Experimental Protocols
Here are detailed, step-by-step methodologies for achieving regioselective functionalization of 2,4-dichloropyrimidine.
Protocol 1: Highly C4-Selective Suzuki-Miyaura Coupling
This protocol is based on a microwave-assisted procedure that provides excellent C4 selectivity with low catalyst loading and short reaction times.[11]
Objective: To selectively couple an arylboronic acid at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave vial (appropriate size)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Vial Preparation: To a microwave vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.0-1.1 equiv.), and K₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.005 equiv., 0.5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (2:1 ratio, e.g., 4 mL dioxane, 2 mL water).
-
Reaction Setup: Seal the vial and place it in a microwave reactor.
-
Reaction Conditions: Heat the reaction mixture to 100 °C for 15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm consumption of the starting material.
-
Work-up: After cooling, dilute the mixture with ethyl acetate. Wash the organic phase with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure C4-substituted pyrimidine.
Protocol 2: C2-Selective SNAr Amination using a Tertiary Amine
This protocol describes the C2-selective reaction of a secondary amine with 2,4-dichloro-5-nitropyrimidine, achieved by using a tertiary amine as the nucleophile.[8][9]
Objective: To achieve the formal substitution of a secondary amine at the C2 position of a C5-EWG substituted 2,4-dichloropyrimidine.
Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Triethylamine (or other suitable tertiary amine)
-
Chloroform (CHCl₃) or 1,2-dichloroethane (DCE)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in chloroform.
-
Nucleophile Addition: Add triethylamine (5.0 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at 40 °C for 3 hours. Note: Reaction times and temperatures may need optimization depending on the specific tertiary amine used.[9]
-
Monitoring: Follow the reaction progress by TLC or LC-MS. The desired product is the N,N-diethyl-2-amino-4-chloro-5-nitropyrimidine, formed via an in-situ dealkylation.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the C2-aminated product. The product formally corresponds to the reaction of diethylamine at the C2 position.[9]
References
-
Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? - FAQ. Autech. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. National Institutes of Health. [Link]
-
Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. Page loading... [guidechem.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 12. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 13. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering the Suzuki Coupling of Dichloropyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into troubleshooting one of the most versatile yet challenging reactions in modern synthesis: the Suzuki-Miyaura cross-coupling with dichloropyrimidines. The pyrimidine core is a cornerstone in many pharmaceuticals, making mastery of its functionalization essential.[1] This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in synthesizing these valuable compounds.
Troubleshooting Guide: From Low Yields to Unwanted Byproducts
This section is structured to address the most common issues encountered during the Suzuki coupling of dichloropyrimidines. Each problem is followed by a series of questions and answers to diagnose and resolve the issue systematically.
Problem 1: Low or No Product Yield
Low conversion of your dichloropyrimidine starting material is a frequent hurdle, particularly given the lower reactivity of C-Cl bonds compared to their bromide or iodide counterparts.[2][3]
Q1: I've set up my reaction, but I'm seeing very little or no formation of the desired mono-arylated pyrimidine. Where should I start my investigation?
A1: A low or non-existent yield in a Suzuki coupling with a dichloropyrimidine often points to a problem with the catalytic system's activity or the fundamental reaction conditions. Begin with a systematic check of your setup and reagents.
-
Initial Verification Workflow:
-
Confirm Reagent Integrity: Ensure your palladium catalyst, phosphine ligand, and base are fresh and have been stored correctly under an inert atmosphere.[2] Phosphine ligands, in particular, are susceptible to oxidation. The boronic acid should also be of high purity, as impurities can inhibit the reaction.
-
Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4] Ensure your reaction flask was properly sealed and that your solvent was thoroughly degassed. A common procedure involves at least three cycles of evacuating the flask and backfilling with an inert gas like argon or nitrogen.[2]
-
Check Temperature: Oxidative addition to a C-Cl bond requires significant thermal energy. Ensure your reaction is being heated to the appropriate temperature (often 80-100 °C or higher) and that the heating block or oil bath is calibrated correctly.[4][5]
-
Q2: My initial checks seem fine, but the yield is still poor. Could my choice of catalyst, base, or solvent be the issue?
A2: Absolutely. Dichloropyrimidines are considered challenging substrates, and a "one-size-fits-all" approach to Suzuki conditions is rarely successful. The interplay between catalyst, ligand, base, and solvent is critical.
-
Catalyst & Ligand Selection: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step. This step is promoted by using electron-rich and sterically bulky phosphine ligands.[6] If you are using a standard catalyst like Pd(PPh₃)₄ and seeing low yield, consider switching to a more active system.
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7] Its strength and solubility can dramatically affect the outcome. For dichloropyrimidines, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][4] If one base is not effective, screening others is a logical next step.
-
Solvent System: The solvent must solubilize all reaction components and is critical for catalyst activity.[4] Aprotic solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are standard.[1][6] However, for dichloropyrimidines, alcoholic solvent mixtures (e.g., toluene/ethanol/water) have been shown to significantly improve reactivity and allow for lower reaction temperatures.[1]
Below is a troubleshooting workflow to guide your decisions when faced with a low-yield reaction.
Caption: Competing pathways: Suzuki coupling vs. Dehalogenation.
Problem 3: Controlling Regioselectivity
Dichloropyrimidines offer the potential for sequential, site-selective couplings. However, controlling the reaction to favor mono-substitution over di-substitution, or targeting a specific chlorine atom, requires careful control of conditions.
Q1: I am trying to synthesize a mono-substituted pyrimidine, but I'm getting a mixture of mono- and di-substituted products. How can I improve the selectivity for mono-substitution?
A1: Achieving selective mono-arylation requires managing the stoichiometry and reactivity of the system.
-
Stoichiometry: The most straightforward approach is to use the dichloropyrimidine as the limiting reagent or to use an equimolar amount of the boronic acid. [3]Using an excess of the boronic acid will invariably lead to the formation of the di-substituted product.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Once the starting dichloropyrimidine is consumed, stop the reaction to prevent the mono-substituted product from reacting further. Lowering the reaction temperature can also sometimes improve selectivity, albeit at the cost of a longer reaction time. [3] Q2: I am using 2,4-dichloropyrimidine. How do I selectively couple at the C4 position?
A2: Fortunately, 2,4-dichloropyrimidine has an intrinsic electronic bias that favors reaction at the C4 position. The oxidative addition of palladium into the C4-chlorine bond is generally favored over the C2-chlorine bond. [4][5][8]Standard Suzuki conditions will typically yield the 4-substituted-2-chloropyrimidine as the major product. This inherent regioselectivity is a powerful tool that can be exploited for the synthesis of differentially substituted pyrimidines. [1]
Frequently Asked Questions (FAQs)
Q: Which palladium catalyst is generally the best starting point for dichloropyrimidine couplings?
A: For initial screening, Pd(PPh₃)₄ is a reliable and commonly used catalyst that has shown good efficacy with dichloropyrimidines. [4][5]However, if yields are low, moving to a more advanced catalytic system using a ligand like SPhos or XPhos with a palladium source like Pd₂(dba)₃ or a pre-catalyst is a standard optimization strategy. [9] Q: Can I use microwave irradiation to speed up my reactions?
A: Yes, microwave-assisted Suzuki coupling can be extremely effective for these substrates. It often leads to dramatically reduced reaction times (e.g., 15 minutes instead of several hours) and can improve yields, sometimes with very low catalyst loading. [4][5] Q: My boronic acid is sterically hindered (e.g., has an ortho-substituent). What should I do if the reaction is not working?
A: Sterically hindered boronic acids are notoriously difficult coupling partners. [1]To overcome this, you may need to employ harsher reaction conditions, such as a stronger base and higher reaction temperatures. [1]Additionally, using a catalyst with a very bulky ligand, like XPhos or RuPhos, can be beneficial in promoting the reductive elimination of the sterically demanding product.
Data Presentation: Optimizing Reaction Components
Systematic screening of reaction parameters is the most effective way to optimize a challenging Suzuki coupling. The tables below summarize yields obtained from screening various components for the Suzuki coupling of 2,4-dichloropyrimidine, providing a valuable starting point for your own optimization efforts.
Table 1: Catalyst & Ligand Screening Reaction of 2,4-dichloropyrimidine with phenylboronic acid.
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | A common and effective starting point. | [10] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [10] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows some activity, but a ligand is needed for high yield. | [10] |
| Pd(dppf)Cl₂ | - | 36 | Another common catalyst, moderate yield in this case. | [5] |
Table 2: Solvent Screening Reaction using Pd(PPh₃)₄ and K₂CO₃.
| Solvent | Yield (%) | Notes | Source |
| 1,4-Dioxane | 71 | High yield, a good choice for this catalytic system. | [5] |
| Isopropanol | 64 | Less polar alcoholic solvent, also effective. | [5] |
| THF | 45 | Lower yield compared to dioxane. | [5] |
| DMF | 15 | Low yield, may indicate solvent incompatibility with the system. | [5] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a study demonstrating an efficient and highly regioselective coupling. [5]
-
Preparation: To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.5 mol%).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water as the solvent.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 100°C for 15 minutes.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Jedinák, L., & Cankař, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12025-12036. Available from: [Link]
-
Handy, S. T., & Zhang, Y. (2012). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron, 68(34), 6986-6991. Available from: [Link]
-
ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(9), 2499. Available from: [Link]
-
Ghaffari, M., & Caulton, K. G. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organometallics, 41(11), 1334-1342. Available from: [Link]
-
Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4938. Available from: [Link]
-
CovaSyn. (2018). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Available from: [Link]
-
Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available from: [Link]
-
The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6438-6451. Available from: [Link]
-
ProQuest. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ResearchGate. (2012). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Available from: [Link]
-
ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Ethyl 4,6-dichloropyrimidine-5-carboxylate
Last Updated: January 7, 2026
Introduction
Welcome to the technical support guide for Ethyl 4,6-dichloropyrimidine-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive building block. The inherent reactivity of this compound, while advantageous for synthesis, also presents stability challenges, primarily the risk of hydrolysis. This guide provides in-depth, experience-driven advice to help you anticipate and troubleshoot these issues, ensuring the integrity of your experiments and the quality of your results.
Understanding the Molecule: Why is Hydrolysis a Concern?
This compound is a highly functionalized pyrimidine ring. Its susceptibility to hydrolysis stems from two key structural features:
-
Electron-Deficient Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly lowers the electron density of the ring. This effect is further amplified by the two chlorine atoms, which are also strongly electron-withdrawing. This makes the carbon atoms attached to the chlorine atoms (C4 and C6) highly electrophilic and thus susceptible to nucleophilic attack by water.
-
Ester Functional Group: The ethyl carboxylate group at the C5 position is also prone to hydrolysis, particularly under acidic or basic conditions, which can cleave the ester bond to form the corresponding carboxylic acid.
The combination of these features means that exposure to moisture, acidic, or basic conditions can lead to the degradation of the compound, resulting in the formation of various hydroxy- and carboxylate-substituted pyrimidines. These impurities can complicate subsequent reactions, affect product yields, and compromise the biological activity of the final compounds.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when working with this compound.
Question 1: I suspect my stored this compound has degraded. How can I confirm this and what are the likely degradation products?
Answer:
Visual inspection is the first step. The pure compound should be a white to off-white crystalline solid.[1] Any significant color change (e.g., yellowing or browning) or change in physical state (e.g., becoming sticky or oily) suggests degradation.
For definitive confirmation, we recommend the following analytical techniques:
| Analytical Method | What to Look For |
| Thin Layer Chromatography (TLC) | Development of new spots with different Rf values compared to a fresh or standard sample. The hydrolysis products are generally more polar and will have lower Rf values. |
| High-Performance Liquid Chromatography (HPLC) | Appearance of new peaks, typically with shorter retention times than the parent compound, indicating the formation of more polar hydrolysis products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Changes in the chemical shifts of the aromatic protons and carbons. The appearance of new peaks corresponding to hydroxyl or carboxylic acid protons. |
| Mass Spectrometry (MS) | Detection of molecular ions corresponding to the masses of potential hydrolysis products (e.g., mono-hydroxylated, di-hydroxylated, or carboxylic acid derivatives). |
Likely Degradation Products:
The primary degradation pathway is hydrolysis. Depending on the conditions, you may observe a mixture of the following:
-
Mono-hydrolysis products: Ethyl 4-chloro-6-hydroxypyrimidine-5-carboxylate or Ethyl 6-chloro-4-hydroxypyrimidine-5-carboxylate.
-
Di-hydrolysis product: Ethyl 4,6-dihydroxypyrimidine-5-carboxylate.
-
Ester hydrolysis product: 4,6-dichloropyrimidine-5-carboxylic acid.
-
Combined hydrolysis products: 4-chloro-6-hydroxypyrimidine-5-carboxylic acid, etc.
The following diagram illustrates the potential hydrolysis pathways:
Sources
Technical Support Center: Scaling Up the Synthesis of Ethyl 4,6-dichloropyrimidine-5-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 4,6-dichloropyrimidine-5-carboxylate. We will explore the common synthetic pathways, address critical challenges encountered during scale-up, and offer practical troubleshooting solutions and answers to frequently asked questions.
Synthesis Overview: The Chlorination Pathway
This compound is a crucial heterocyclic building block in medicinal chemistry. Its synthesis is most commonly achieved via a two-step process starting from diethyl malonate and a suitable N-C-N source, followed by a robust chlorination step. The critical transformation involves the conversion of the intermediate, Ethyl 4,6-dihydroxypyrimidine-5-carboxylate, into the target dichloro-compound using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
The overall reaction is a nucleophilic substitution on the pyrimidine ring, where the hydroxyl groups (predominantly existing in their keto-tautomer form as a pyrimidinedione) are replaced by chlorine atoms. This reaction is often facilitated by a high-boiling tertiary amine, such as N,N-diethylaniline, which acts as an acid scavenger.[1]
Reaction Workflow
Caption: Overall synthetic route to this compound.
Troubleshooting Guide for Scale-Up Synthesis
This section addresses specific issues that may arise during the chlorination step, particularly when transitioning from laboratory scale to pilot or production scale.
Issue 1: Low or Inconsistent Yield
Question: We are experiencing a significant drop in yield (below 60%) for the chlorination step upon scaling up from 10 g to 1 kg. What are the likely causes and solutions?
Answer: Low yield on scale-up is a common problem often rooted in issues of mass and heat transfer, reagent stoichiometry, or work-up inefficiencies.
-
Potential Cause 1: Incomplete Reaction. The reaction may appear complete on a small scale due to more efficient heating, but fail to reach completion on a larger scale. A common impurity is the mono-chloro-hydroxy intermediate.
-
Troubleshooting Steps:
-
Reaction Monitoring: Do not rely solely on time. Use TLC or HPLC to monitor the disappearance of the starting material and the mono-chloro intermediate.
-
Temperature Control: Ensure the internal reaction temperature reaches and maintains the target (e.g., reflux) for the required duration. Large vessels have a high thermal mass and may require more aggressive heating strategies.
-
Reagent Stoichiometry: On a large scale, losses during transfer can be significant. Ensure a sufficient excess of POCl₃ is used. A typical molar excess is 5-10 equivalents relative to the dihydroxy-pyrimidine.
-
Agitation: Inadequate mixing can create "dead zones" in the reactor where the reaction does not proceed. Verify that the agitation is sufficient to maintain a homogenous slurry.
-
-
-
Potential Cause 2: Product Degradation during Work-up. The quenching of large volumes of POCl₃ is highly exothermic and can lead to product decomposition or hydrolysis of the ester if not controlled.
-
Troubleshooting Steps:
-
Controlled Quench: Instead of adding the reaction mixture to ice, consider a "reverse quench" where ice or cold water is slowly added to the reaction vessel with vigorous cooling. This provides better temperature control.
-
Solvent-Assisted Quench: Quenching into a cold, immiscible solvent (e.g., toluene or ethyl acetate) can help dissipate heat and immediately extract the product away from the acidic aqueous phase.
-
-
-
Potential Cause 3: Inefficient Extraction. The product may remain in the aqueous phase if the extraction is not performed effectively.
-
Troubleshooting Steps:
-
Multiple Extractions: Perform multiple extractions (at least 3-4) with a suitable organic solvent like ethyl acetate or dichloromethane.
-
pH Adjustment: Before extraction, ensure the aqueous layer is neutralized or slightly basic (using NaHCO₃ or Na₂CO₃) to ensure the product is in its neutral form.[1]
-
Brine Wash: A final wash of the combined organic layers with brine can help break emulsions and remove dissolved water.
-
-
Issue 2: Product Purity and Side Reactions
Question: Our final product is a dark, oily residue instead of the expected solid, and NMR analysis shows multiple impurities. How can we improve the purity?
Answer: Product purity issues often stem from side reactions or incomplete reactions. The dark color suggests the formation of polymeric tars, a common issue in aggressive Vilsmeier-Haack-type reactions.[2]
-
Potential Cause 1: Presence of Mono-Chloro Impurity. As mentioned, this indicates an incomplete reaction.
-
Solution: Increase reaction time or temperature. A slight increase in the amount of N,N-diethylaniline can also help drive the reaction to completion by more effectively scavenging the generated HCl.
-
-
Potential Cause 2: Hydrolysis of the Ethyl Ester. The harsh acidic conditions of the reaction and aqueous work-up can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Solution:
-
Minimize Water Contact Time: Perform the aqueous work-up and extractions as quickly as possible and at low temperatures.
-
Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before starting the reaction.
-
Purification: The carboxylic acid impurity can often be removed by washing the organic extract with a mild base like a saturated sodium bicarbonate solution.[3] The desired ester product will remain in the organic layer, while the acid salt will move to the aqueous layer.
-
-
-
Potential Cause 3: Tar Formation. This occurs at excessively high temperatures or due to the presence of reactive impurities in the starting material.
-
Solution:
-
Temperature Control: Avoid overheating the reaction mixture. Maintain a steady reflux without aggressive boiling.
-
Quality of Starting Material: Ensure the Ethyl 4,6-dihydroxypyrimidine-5-carboxylate starting material is pure and dry. Residual solvents or synthetic precursors can lead to side reactions.
-
Purification: If tar is formed, purification via column chromatography may be necessary at the lab scale. For larger scales, consider crystallization from a suitable solvent system (e.g., ethyl acetate/heptane or toluene/heptane) to isolate the pure product.
-
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when scaling up the POCl₃ reaction? A1: Phosphorus oxychloride is highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Key safety measures include:
-
Personal Protective Equipment (PPE): Use acid-resistant gloves, lab coat, and full-face shield.
-
Ventilation: All operations must be conducted in a well-ventilated fume hood or a closed reactor system with a scrubber to neutralize HCl fumes.
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially during the quench step.
-
Emergency Preparedness: Have appropriate spill kits (e.g., sodium bicarbonate or other neutralizers) and emergency showers/eyewash stations readily available.
Q2: Can N,N-dimethylformamide (DMF) be used as a catalyst instead of N,N-diethylaniline? A2: While DMF is a key component of the Vilsmeier-Haack reagent used for formylation, in this specific chlorination of a dihydroxypyrimidine, its role is less common.[4][5] N,N-diethylaniline or other high-boiling tertiary amines are preferred because they are more basic and effectively act as HCl scavengers, driving the equilibrium towards the chlorinated product. Using DMF might not be as effective and could potentially lead to unwanted side reactions if the 5-position were susceptible to formylation.
Q3: What is the best method for purifying the final product on a multi-kilogram scale? A3: While laboratory scale might use flash chromatography, this is not economically viable for large quantities.[6] The preferred industrial method is crystallization . The crude product, after work-up and solvent removal, should be dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, toluene) and then a co-solvent in which it is poorly soluble (e.g., heptane, hexane) should be added until turbidity is observed. Cooling this mixture slowly will yield crystalline product, leaving many of the colored impurities in the mother liquor.[3]
Q4: How can I monitor the reaction progress effectively? A4: Thin-Layer Chromatography (TLC) is excellent for qualitative, at-a-glance monitoring. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product will be less polar (higher Rf) than the dihydroxy starting material. For quantitative analysis and to accurately track intermediates, High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient is the method of choice.
Scalable Experimental Protocol
This protocol is adapted from established literature procedures and is intended for operators with experience in handling hazardous reagents.[1]
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe.
-
Addition funnel.
-
Scrubber system for acid gas.
-
Ethyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (8.0 eq)
-
N,N-Diethylaniline (1.2 eq)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Charge the reactor with phosphorus oxychloride (8.0 eq) and begin stirring. Cool the vessel to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add N,N-diethylaniline (1.2 eq) to the cold POCl₃, ensuring the internal temperature does not exceed 10 °C.
-
Substrate Addition: Add the Ethyl 4,6-dihydroxypyrimidine-5-carboxylate (1.0 eq) portion-wise to the reaction mixture. The addition is exothermic; maintain the internal temperature below 20 °C.
-
Reaction: Once the addition is complete, slowly heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction for completion by HPLC or TLC.
-
Cooldown & Distillation: Cool the reaction mixture to 40-50 °C. If the equipment allows, distill off the excess POCl₃ under reduced pressure. This step significantly reduces the hazard and volume of the subsequent quench.
-
Quench: Cool the residue to <10 °C. Slowly and carefully add the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and ethyl acetate. Caution: Highly exothermic, HCl gas evolution. Ensure the quench vessel is adequately cooled and vented to a scrubber. The final temperature should not exceed 20 °C.
-
Phase Separation: Separate the organic layer. Extract the acidic aqueous layer two more times with ethyl acetate.
-
Washes: Combine all organic layers. Wash sequentially with cold water, saturated NaHCO₃ solution (until gas evolution ceases), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by crystallization.
Data Summary Table
| Parameter | Recommended Condition | Rationale / Common Pitfall |
| Starting Material Purity | >98% (Dry) | Impurities can cause side reactions and tar formation. Water will consume POCl₃. |
| POCl₃ Stoichiometry | 5.0 - 10.0 equivalents | Ensures complete conversion to the dichloro product. Insufficient amount leads to mono-chloro impurity. |
| Catalyst/Base | N,N-Diethylaniline (1-2 eq) | Acts as an acid scavenger, driving the reaction to completion.[1] |
| Reaction Temperature | Reflux (~105-110 °C) | Required to overcome the activation energy for the second chlorination. Lower temps may stall the reaction. |
| Reaction Time | 2 - 6 hours | Monitor by IPC (TLC/HPLC). Reaction is typically complete when starting material is <1%. |
| Work-up Quench | Add to Ice/Solvent | Control of exotherm is critical to prevent product degradation.[3] |
| Purification Method | Crystallization (e.g., EtOAc/Heptane) | Provides high purity product on a large scale, avoiding costly chromatography.[6] |
| Expected Yield | 75 - 90% | Yields below this range suggest issues with reaction completion or work-up as detailed in the troubleshooting guide. |
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Diethyl Ethoxymethylenemalonate: Synthesis and Industrial Impact.
- Zhang, R., et al. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Synfacts, 7(7), 0714-0714.
- PrepChem.com. (n.d.). Synthesis of Diethyl Ethoxymethylenemalonate.
- MDPI. (2018). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- Google Patents. (2015). CN104860818A - Synthesizing method of diethyl ethoxy-methylene malonate.
- Tkachova, V. P., et al. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. ARKIVOC, 2010(xi), 254-264.
- Feely, W., & Boekelheide, V. (1955). Diethyl methylenemalonate. Organic Syntheses, Coll. Vol. 3, 395.
- Dong, D., et al. (2007). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 9(18), 3535-3538.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Filo. (n.d.). How are barbituric acids synthesized from diethyl malonate?.
- Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338-356.
- Al-Hiari, Y. M., et al. (2003).
- ChemicalBook. (n.d.). ethyl 2,4-dichloropyrimidine-5-carboxylate.
- Organic Process Research & Development. (2019). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile.
- ResearchGate. (2001). (PDF) Malonates in Cyclocondensation Reactions.
- Organic Syntheses. (n.d.). Barbituric acid.
- Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester.
- CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate.
- Google Patents. (2011). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
- International Journal of ChemTech Research. (2011). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl)
- BOC Sciences. (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).
- PrepChem.com. (n.d.). Preparation of diethyl diethylmalonate.
- European Patent Office. (2000). EP 1054004 A1 - NOVEL PYRIMIDINE-5-CARBOXAMIDE DERIVATIVES.
- PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate.
- Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
- Organic Syntheses. (n.d.). 3,4-Diethylpyrrole.
- ChemScene. (n.d.). Ethyl 5,6-dichloropyrimidine-4-carboxylate.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Bioscience LA. (2024). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
- ResearchGate. (2021). Development and Scale-Up of the Electrochemical Dehalogenation for the Synthesis of a Key Intermediate for NS5A Inhibitors | Request PDF.
- MDPI. (2018). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Sources
- 1. ethyl 2,4-dichloropyrimidine-5-carboxylate | 51940-64-8 [amp.chemicalbook.com]
- 2. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis | Drug Discovery News [drugdiscoverynews.com]
Technical Support Center: Managing Thermal Stability in Dichloropyrimidine Synthesis
Welcome to the technical support center for dichloropyrimidine synthesis. As a Senior Application Scientist, I've seen firsthand the challenges researchers face when working with these highly reactive compounds. This guide is designed to provide you with in-depth, practical solutions to common thermal stability issues, grounded in established chemical principles and field-proven experience. Our goal is to empower you to conduct your experiments safely and efficiently.
Section 1: Understanding the Core Problem: The Exothermic Nature of Chlorination
The synthesis of dichloropyrimidines, typically from dihydroxypyrimidine precursors using chlorinating agents like phosphorus oxychloride (POCl₃), is an inherently exothermic process.[1][2][3] A sudden temperature increase, if not properly controlled, can lead to a runaway reaction, posing significant safety risks and compromising product yield and purity.[4][5]
The primary exothermic events stem from the reaction of the hydroxyl groups of the pyrimidine ring with the chlorinating agent.[2][3] This process can be particularly vigorous, and any modifications to the procedure require careful consideration and safety measures.[4]
Key Factors Influencing Thermal Stability:
-
Rate of Reagent Addition: Rapid addition of the chlorinating agent or the pyrimidine precursor can overwhelm the cooling capacity of the system, leading to a rapid temperature spike.
-
Reaction Temperature: Higher reaction temperatures increase the reaction rate, and consequently, the rate of heat generation.
-
Concentration of Reactants: More concentrated reaction mixtures can lead to a faster and more intense release of heat.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" where the reaction proceeds much faster, potentially initiating a thermal runaway.
-
Quenching of Excess Reagents: The quenching of unreacted POCl₃ is also highly exothermic and must be performed with extreme caution.[2][6]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis, providing a logical approach to troubleshooting.
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
Question: I'm observing a sudden and sharp increase in temperature, exceeding my set point, as I add my reagents. What's happening and how can I control it?
Answer: This indicates that the rate of heat generation is exceeding the rate of heat removal. The reaction is highly exothermic, and your current addition rate is too fast for your cooling system to handle.[1]
Troubleshooting Protocol:
-
Immediate Action: Immediately stop the addition of the reagent. If the temperature continues to rise rapidly, have an ice bath ready to immerse the reaction vessel for emergency cooling.
-
Reduce Addition Rate: Once the temperature is under control, resume the addition at a significantly slower rate. Use a syringe pump for precise and controlled addition.
-
Pre-cool the Reaction Mixture: Before starting the addition, ensure your initial reaction mixture is cooled to a temperature below your intended reaction temperature. This provides a thermal buffer.
-
Improve Cooling Efficiency: Ensure your cooling bath is at the lowest possible temperature and that the heat transfer surface area of your reaction vessel is maximized.
Issue 2: Formation of Tarry Precipitates and Low Yield
Question: My reaction is producing a dark, tarry substance, and my final yield of dichloropyrimidine is very low. What is causing this?
Answer: The formation of tarry precipitates is often a sign of side reactions and decomposition, which can be triggered by excessive temperatures or localized overheating.[7] These side reactions consume your starting material and desired product, leading to poor yields.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain a consistent and controlled reaction temperature. Use a reliable temperature controller and ensure the temperature probe is correctly placed within the reaction mixture. Temperatures are often in the range of 50°C to 110°C.[7]
-
Enhanced Mixing: Use a properly sized stir bar or an overhead stirrer to ensure vigorous and efficient mixing. This prevents the formation of hot spots where decomposition reactions are more likely to occur.
-
Consider a Solvent: While some procedures are solvent-free, using a high-boiling inert solvent can help to better dissipate heat and maintain a more uniform temperature throughout the reaction mixture.[2]
-
Use of a Co-reagent: In some cases, the addition of a tertiary amine like N,N-dimethylaniline or a catalyst can facilitate a smoother reaction at a lower temperature, minimizing side reactions.[8]
Issue 3: Violent Reaction During Work-up/Quenching
Question: When I try to quench the excess phosphorus oxychloride with water or ice, the reaction is extremely vigorous and difficult to control. How can I do this safely?
Answer: The hydrolysis of phosphorus oxychloride is a highly exothermic reaction that generates hydrochloric acid gas.[6] Adding the reaction mixture too quickly to the quenching solution is the primary cause of a violent, uncontrolled reaction.
Safe Quenching Protocol:
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to room temperature or below.
-
Prepare a Large Quenching Vessel: Use a beaker or flask that is at least 5-10 times the volume of your reaction mixture. This provides ample headspace for any gas evolution and prevents splashing.
-
Slow, Portion-wise Addition: Slowly and carefully add the reaction mixture to a vigorously stirred mixture of crushed ice and water.[6] Never add water to the reaction mixture.
-
Adequate Ventilation: Perform the entire quenching procedure in a well-ventilated fume hood to safely manage the release of HCl gas.[6]
-
Neutralization: After the initial quench, slowly add a base (e.g., sodium bicarbonate solution) to neutralize the excess acid. This should also be done with cooling and vigorous stirring.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for dichloropyrimidine synthesis?
A1: The optimal temperature can vary depending on the specific dichloropyrimidine being synthesized and the chlorinating agent used. However, a common range is between 50°C and 110°C.[7] It is crucial to perform small-scale optimization experiments to determine the ideal temperature for your specific reaction that maximizes yield while minimizing side products.
Q2: Can I use a different chlorinating agent besides POCl₃?
A2: While POCl₃ is the most common chlorinating agent, other reagents like thionyl chloride (SOCl₂) in the presence of a catalyst, or a mixture of POCl₃ and phosphorus pentachloride (PCl₅) have been used.[9][10] Each chlorinating agent has its own reactivity profile and may require different reaction conditions. Always consult the literature and perform a thorough safety assessment before substituting reagents.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the disappearance of the starting material (dihydroxypyrimidine) and the appearance of the dichloropyrimidine product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What are the main byproducts I should be aware of?
A4: The primary byproducts are often the result of incomplete chlorination (monochloropyrimidines) or side reactions at other positions on the pyrimidine ring.[11] Overly harsh conditions can lead to the formation of complex, tarry materials.[7]
Q5: Are there any specific safety precautions I should take?
A5: Absolutely. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware of the highly corrosive and toxic nature of phosphorus oxychloride and other chlorinating agents.[9] Have an appropriate quenching agent and emergency cooling bath readily available.
Section 4: Visualizing the Process for Enhanced Safety and Understanding
Diagram 1: Key Exothermic Stages in Dichloropyrimidine Synthesis
Caption: Critical exothermic stages requiring strict control.
Diagram 2: Troubleshooting Decision Tree for Thermal Instability
Caption: A logical guide for troubleshooting thermal events.
Section 5: Quantitative Data Summary
| Parameter | Typical Range | Rationale and Key Considerations |
| Reaction Temperature | 50 - 110 °C | Lower temperatures may require longer reaction times or catalysts. Higher temperatures increase the risk of side reactions and thermal runaway.[7] |
| Reagent Stoichiometry | 1 equivalent Dihydroxypyrimidine | Excess POCl₃ is often used to act as both reagent and solvent.[8] |
| >2 equivalents POCl₃ | ||
| Quenching Temperature | < 10 °C | Essential to control the highly exothermic hydrolysis of POCl₃. |
| pH during Work-up | 7 - 8 | Neutralization is critical to remove acidic byproducts and stabilize the final product. |
References
-
Zhang, B., Yan, H., Ge, C., Liu, B., & Wu, Z. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(12), 1733–1737. [Link]
- Google Patents. (1998). Process for preparing 4,6-dichloro-pyrimidine.
-
Ribeiro da Silva, M. A., & Monte, M. J. (2007). Comparative computational and experimental study on the thermochemistry of the chloropyrimidines. The Journal of Chemical Thermodynamics, 39(9), 1257-1264. [Link]
-
MDPI. (2017). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
- Google Patents. (2012).
-
ARIA. (2014). Runaway reactions, case studies, lessons learned. [Link]
- Google Patents. (1968). Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.
- Google Patents. (1994).
-
AIDIC. (2014). Emergency Runaway Reaction - What Precedes? What Follows?[Link]
Sources
- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. aidic.it [aidic.it]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 11. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
Technical Support Center: Alternative Solvents for the Chlorination of Pyrimidines
Welcome to the Technical Support Center for pyrimidine chlorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the chlorination of pyrimidines. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your own lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational questions researchers face when moving beyond traditional chlorination methods.
Q1: Why should I consider an alternative to using excess phosphorus oxychloride (POCl₃) as the solvent?
A: While the use of excess phosphorus oxychloride (POCl₃) as both a reagent and solvent is a long-established method, it presents significant challenges, particularly for large-scale synthesis.[1][2]
-
Environmental & Safety Hazards: POCl₃ is highly corrosive and reacts violently with water.[3] Quenching large volumes of unreacted POCl₃ is a major safety concern due to the potential for dangerous, uncontrolled exothermic events.[1][4]
-
Workup & Purification: Removing large amounts of excess POCl₃, typically by vacuum distillation, is cumbersome and energy-intensive.[3] The resulting waste streams are acidic and require significant neutralization and disposal efforts, contributing to a poor process mass intensity (PMI).[5][6]
-
Economic & Efficiency Concerns: Using a large excess of the reagent is inefficient from an atom economy perspective and increases raw material costs.[7]
The primary driver for seeking alternatives is the adoption of greener, safer, and more efficient chemical processes, which are central to modern pharmaceutical development.[7][8]
Q2: What are the main categories of alternative solvent strategies for pyrimidine chlorination?
A: There are two primary alternative approaches:
-
Solvent-Free/Equimolar POCl₃: This is the most significant modern alternative. The reaction is conducted without a solvent, using an equimolar or near-equimolar amount of POCl₃ relative to the hydroxyl groups on the pyrimidine. These reactions are typically run at high temperatures (140-160 °C) in a sealed reactor.[1][9][10] This method drastically reduces waste and safety risks associated with quenching.[1]
-
High-Boiling Aprotic Solvents: When using other chlorinating agents like phosgene, or in specific cases where a solvent is necessary, certain high-boiling aprotic solvents are employed. These solvents are chosen for their inertness under the harsh reaction conditions and their ability to facilitate high reaction temperatures.[11][12]
Q3: What is the Vilsmeier-Haack reagent and how is it relevant to pyrimidine chlorination?
A: The Vilsmeier-Haack reagent is a chloroiminium salt, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[13][14][15] It is a weak electrophile used for the formylation of electron-rich aromatic and heteroaromatic compounds.[16][17]
Its relevance in this context is critical: If DMF is used as a solvent or an additive with POCl₃, the Vilsmeier reagent will form in situ. This can lead to an intended (or unintended) side reaction where a formyl group (-CHO) is added to the pyrimidine ring, competing with the desired chlorination.[13] Understanding this mechanism is key to troubleshooting unexpected byproduct formation.
Part 2: Troubleshooting Guide & Protocols
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Conversion in Solvent-Free Chlorination
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of starting hydroxypyrimidine remaining after the reaction.
-
The isolated yield of the chlorinated pyrimidine is significantly lower than expected.
Possible Causes:
-
Insufficient Temperature: Solvent-free reactions require high temperatures (typically 140-160 °C) to drive the reaction to completion, especially with the reduced amount of POCl₃.[1]
-
Poor Heat Transfer: Inadequate mixing or localized heating in a large vessel can lead to incomplete reactions.
-
Inactive Reagents: The POCl₃ may be of poor quality. While less common, sometimes adding a co-reagent like phosphorus pentachloride (PCl₅) can increase the chlorinating power of the mixture.[2][18]
-
Insufficient Reaction Time: While often complete in a few hours, highly substituted or less reactive pyrimidines may require longer heating times.
Solutions & Experimental Protocol:
The key is ensuring the system reaches and maintains the necessary temperature under pressure.
dot
Caption: Workflow for Solvent-Free Pyrimidine Chlorination.
Detailed Protocol: Solvent-Free Chlorination of a Dihydroxypyrimidine [1][9][10]
-
Reactor Setup: To a 150 mL Teflon-lined stainless steel reactor, add the dihydroxypyrimidine (0.3 moles), POCl₃ (0.6 moles, corresponding to 1 equivalent per hydroxyl group), and pyridine (0.3 moles).
-
Reaction: Securely close the reactor. With efficient stirring, heat the reaction mixture to 160 °C and maintain this temperature for 2-4 hours.
-
Cooling: After the reaction period, cool the reactor to ambient temperature.
-
Workup (Quenching): In a well-ventilated fume hood and behind a safety shield, carefully open the reactor. Prepare a separate vessel with a large volume of cold water or crushed ice (~500 mL). With vigorous stirring, slowly and carefully add the reaction contents to the cold water. Monitor for any exotherm.
-
Neutralization: Adjust the pH of the aqueous slurry to 8–9 using a saturated sodium carbonate (Na₂CO₃) solution.
-
Isolation: The solid chlorinated product can typically be isolated by vacuum filtration, washed with water, and dried. If the product is not a solid, it can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
Issue 2: Uncontrolled Exotherm & Pressure Buildup During Workup
Symptoms:
-
A rapid, violent increase in temperature and pressure when quenching the reaction mixture with water.
-
Vigorous evolution of HCl gas.
Possible Cause:
-
Standard Quenching of Excess Reagent: This is the classic hazard associated with chlorinations using a large excess of POCl₃. Adding water directly to unreacted POCl₃ results in a rapid, highly exothermic hydrolysis reaction.[1][4]
Solution: The "Reverse Quench" Method
The safest way to handle the workup is to add the reaction mixture to the quenching solution, not the other way around. This ensures that the POCl₃ is never in excess relative to the water, allowing the heat to be dissipated more effectively by the large volume of the quenching medium.
dot
Caption: Decision Tree for Safe Reaction Quenching.
Issue 3: Side Product Formation When Using Alternative Aprotic Solvents
Symptoms:
-
Multiple spots on TLC, indicating the formation of byproducts.
-
Purification is difficult, and the final product has persistent impurities.
Possible Causes:
-
Solvent Reactivity: Although generally inert, some solvents can react under harsh conditions. For example, using DMSO with chlorinating agents can lead to violent reactions and should be avoided.[19]
-
Presence of Nucleophiles: If the solvent or starting materials contain residual water or other nucleophilic impurities, these can react with the highly electrophilic chlorinated pyrimidine product.
-
Over-chlorination: In some cases, chlorination can occur at other positions on the pyrimidine ring, especially with highly activated substrates.[20]
Solutions & Solvent Comparison:
The choice of an aprotic solvent is critical and depends on the specific chlorinating agent and reaction temperature required. Solvents are most commonly cited for use with phosgene, but the principles apply to other systems where a solvent is deemed necessary.[11][12]
| Solvent | Boiling Point (°C) | Key Characteristics & Use Cases | Pros | Cons |
| Solvent-Free | N/A | Preferred "green" method with equimolar POCl₃.[1][10] | High atom economy, minimal waste, simplified workup. | Requires a sealed reactor for high temperatures/pressures. |
| o-Tolunitrile | ~205 | Aprotic nitrile, suitable for high-temperature reactions.[11][12] | High boiling point, relatively inert. | Can be difficult to remove, potential toxicity. |
| Nitrobenzene | ~211 | High-boiling polar aprotic solvent.[11][12] | Effective for sluggish reactions requiring high heat. | High toxicity, difficult to remove completely. |
| o-Xylene | ~144 | Non-polar aromatic hydrocarbon.[12] | Lower boiling than nitriles, less toxic. | May have lower solvating power for polar intermediates. |
| Acetonitrile | ~82 | Lower-boiling nitrile, used in some cases.[12] | Easy to remove post-reaction. | Low boiling point may not be suitable for all chlorinations. |
Recommendation: If a solvent is absolutely required, start with the one that provides the necessary temperature profile with the lowest toxicity and easiest removal (e.g., o-xylene). Always use anhydrous grade solvents to prevent hydrolysis side reactions.
Part 3: Purification Troubleshooting
Q: My chlorinated pyrimidine product "oils out" during recrystallization. How can I fix this?
A: "Oiling out" happens when a compound melts in the crystallization solvent before it dissolves, or when its solubility is so high that it separates as a liquid phase upon cooling.
Solutions: [21]
-
Add More Solvent: Increase the volume of the more "solubilizing" solvent in your co-solvent system to ensure the compound remains dissolved at a slightly lower temperature.
-
Slow Down Cooling: Allow the solution to cool gradually to room temperature, and then place it in an ice bath. Rapid cooling promotes oiling.
-
Change Solvent System: Experiment with different solvent systems. For chlorinated pyrimidines, common systems include heptane/ethyl acetate, methanol/water, or acetone/water. The goal is to find a system where the product is highly soluble when hot but sparingly soluble when cold.[21]
References
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI.
- The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals.
- Solvent sustainability in medicinal chemistry. ACS Green Chemistry & Engineering Conference.
- Principles of green chemistry: Advancing pharma sustainability. Pharma Manufacturing.
- Sustainable healthcare solutions considering the whole pharma lifecycle. Evonik Industries.
- Synthesis of chlorinated pyrimidines.
- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis. Benchchem.
- Synthesis of chlorinated pyrimidines.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Vilsmeier-Haack Reaction. NROChemistry.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Technical Support Center: Purification of Chlorinated Pyrimidine Intermedi
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Reaction sites of pyrimidine bases and nucleosides during chlorination: A comput
- Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Specific Solvent Issues with Chlorin
- Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?.
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- POCl3-PCl5 mixture: A robust chlorin
Sources
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent sustainability in medicinal chemistry - ACS Green Chemistry [gcande.digitellinc.com]
- 6. Sustainable healthcare solutions considering the whole pharma lifecycle - Evonik Industries [healthcare.evonik.com]
- 7. instituteofsustainabilitystudies.com [instituteofsustainabilitystudies.com]
- 8. Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 12. patents.justia.com [patents.justia.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. indianchemicalsociety.com [indianchemicalsociety.com]
- 19. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 20. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Challenges in Substituted Pyrimidine Synthesis
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the intricate art of substituted pyrimidine synthesis. The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] However, its synthesis is often fraught with challenges that can impede progress and lead to suboptimal outcomes.
This guide is designed to be a practical resource, moving beyond mere protocols to explain the underlying chemical principles behind common experimental hurdles. Here, you will find field-proven insights and systematic troubleshooting strategies to help you navigate low yields, unexpected side reactions, and purification difficulties.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of substituted pyrimidines.
Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the primary factors I should investigate?
A1: Low yields in pyrimidine synthesis can often be traced back to several key factors.[2][3] A systematic approach to troubleshooting is crucial.
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For instance, in the Biginelli reaction, classical methods using strong Brønsted acids like HCl can sometimes lead to side reactions, while various Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better results.[4] Ensure your catalyst is active, and consider screening different catalysts and optimizing their concentration for your specific substrates.[4]
-
Reaction Conditions: Temperature and reaction time are critical parameters.[4] Some reactions may require longer durations or adjustments in temperature to reach completion.[2][3] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reagent Purity and Stoichiometry: Impurities in your starting materials (e.g., aldehydes, β-ketoesters, ureas) can inhibit the reaction or lead to unwanted side products.[3][4] Always ensure high purity of reactants. Additionally, incorrect molar ratios can result in the incomplete conversion of the limiting reagent.[5]
-
Atmosphere Control: Certain reactions in heterocyclic chemistry are sensitive to air and moisture. If applicable, conducting your experiment under an inert atmosphere (like nitrogen or argon) can significantly improve yields.[5]
Q2: I'm observing an unexpected, highly fluorescent yellow byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?
A2: This is a classic issue in the Biginelli reaction. The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[2][3] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from the decomposition of urea at higher temperatures), thus competing with your desired pyrimidine synthesis pathway.[3]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this DHP byproduct.[2][3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] Experimenting with different Lewis acids may favor the desired pyrimidine product.
-
Order of Reagent Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the formation of the Hantzsch byproduct.[2][3]
Q3: My crude product is proving very difficult to purify. What are some common purification challenges and how can I overcome them?
A3: Purification of substituted pyrimidines can be challenging due to the presence of byproducts with similar physicochemical properties to the desired product.[5]
-
Recrystallization: This is a cost-effective first-line technique for solid compounds. The key is selecting an appropriate solvent or solvent system where the solubility of your product and impurities differ significantly with temperature.[6]
-
Column Chromatography: This is a widely used method. However, if your product is unstable on silica gel, consider using a different stationary phase, such as alumina.[5] Careful selection of the eluent system is paramount for achieving good separation.[6]
-
N-acylurea Byproducts: In reactions involving urea, the formation of N-acylureas can complicate purification.[2] These can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2] Modifying reaction conditions, such as temperature and catalyst, can help minimize their formation.
-
Residual Catalysts or Reagents: Ensure your work-up procedure, including aqueous washes and extractions, is effective at removing these before attempting chromatographic purification.[5]
Q4: I am struggling with a lack of regioselectivity in my synthesis. How can I control where substituents are added to the pyrimidine ring?
A4: Achieving the desired regioselectivity is a common challenge, especially with polysubstituted pyrimidines.[5]
-
Protecting Groups: The use of appropriate protecting groups on certain functional groups can direct the reaction to the desired position.[5][7] These groups can be selectively introduced to block reactive sites and then removed later in the synthetic sequence.[7]
-
Directing Groups: The inherent electronic properties of substituents already on the ring can direct incoming groups to specific positions. Understanding the electron-donating or electron-withdrawing nature of these groups is key.
-
Choice of Synthetic Route: Some synthetic methods offer better regiocontrol than others. For instance, the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines, can provide specific substitution patterns.[8][9]
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for resolving complex synthetic issues.
Guide 1: Low Yield in Pyrimidine Synthesis
This guide provides a systematic workflow for diagnosing and resolving low-yield issues.
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.[5]
Experimental Protocol: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a developing chamber with a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). Place a filter paper inside to ensure solvent vapor saturation.
-
Spotting: On a TLC plate, spot your starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Development: Place the TLC plate in the developing chamber and allow the solvent to ascend.
-
Visualization: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp or using a chemical stain (e.g., potassium permanganate).
-
Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[10] This allows you to determine the optimal reaction time.[4]
Guide 2: Managing Side Reactions in Biginelli Synthesis
The Biginelli reaction, while powerful, is prone to side reactions. This guide focuses on identifying and mitigating them.
Caption: Common side reactions in the Biginelli synthesis and their causes.
Quantitative Data Summary: Effect of Reaction Conditions on Biginelli Reaction
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Temperature | 100°C (Reflux) | 60°C | Reduced Hantzsch DHP formation.[2][3] |
| Catalyst | 10 mol% HCl | 5 mol% Yb(OTf)₃ | Increased yield and selectivity. |
| Solvent | Ethanol | Acetonitrile | Improved solubility and reaction rate.[4] |
| Yield of DHPM | 55% | 85% | Significant improvement in product yield. |
Note: This is a representative table; optimal conditions are substrate-dependent.
Protocol for Minimizing Hantzsch Dihydropyridine Formation
-
Setup: To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1.1 mmol), and the chosen solvent (e.g., acetonitrile, 10 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.05 mmol).
-
Temperature Control: Stir the mixture at a lower temperature (e.g., 60°C).
-
Urea Addition: Add the urea (1.5 mmol) portion-wise or as a solution over 10 minutes.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Upon completion, cool the reaction, and proceed with standard aqueous work-up and extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Conclusion
The synthesis of substituted pyrimidines is a field rich with opportunity and challenge. By understanding the mechanistic underpinnings of these reactions and adopting a systematic approach to troubleshooting, researchers can overcome common obstacles. This guide provides a foundation of expertise and practical strategies to enhance the efficiency and success of your synthetic endeavors.
References
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Mini Review on synthetic methods and biological activities of various substituted pyrimidine derivatives | Moroccan Journal of Chemistry.
- The Evolving Landscape of Pyrimidine Synthesis: A Technical Guide to Discovery and Application - Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- Pyrimidine - Wikipedia.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Regioselectivity: Comparing the Reactivity of 4- and 6-Positions in Dichloropyrimidines
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone in the synthesis of a vast array of biologically active molecules.[1] Among the most versatile precursors, 4,6-dichloropyrimidine stands out due to its two reactive chlorine atoms, which serve as excellent leaving groups for introducing a wide range of functional groups.[1][2] A critical aspect of its synthetic utility lies in understanding and controlling the relative reactivity of the C4 and C6 positions. This guide provides an in-depth comparison of these positions, supported by mechanistic principles and experimental data, to empower chemists in designing efficient and selective synthetic strategies.
The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in functionalizing this heterocycle.[1][3] The C4 and C6 positions are particularly activated towards nucleophilic attack, exhibiting significantly higher reactivity than the C2 and C5 positions.[4][5] This heightened reactivity is a direct consequence of the electronic influence of the ring nitrogens.
The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a high-energy anionic intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is the key determinant of the reaction rate and, consequently, the regioselectivity of the substitution.
General SNAr mechanism on 4,6-dichloropyrimidine.
Comparing the 4- and 6-Positions: A Tale of Two Intermediates
While electronically similar, the 4- and 6-positions of an unsubstituted 4,6-dichloropyrimidine are chemically equivalent. However, once the first substitution occurs, the remaining chlorine's reactivity is altered. In substituted dichloropyrimidines (e.g., 2-substituted or 5-substituted), the C4 and C6 positions become non-equivalent, and the regioselectivity of the first substitution becomes a critical consideration.
The generally accepted order of reactivity for pyrimidine halides is C4(6) > C2 >> C5.[5] The preference for attack at the C4/C6 positions over the C2 position can be explained by examining the stability of the respective Meisenheimer intermediates.
When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized onto the adjacent N1 nitrogen through resonance, a highly stabilizing contribution.[7] In contrast, attack at the C2 position places the negative charge between two electronegative nitrogen atoms, leading to a less stable intermediate due to lone pair repulsion. Furthermore, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows a higher coefficient at the C4 position compared to C2, indicating that C4 is the more electrophilic site and more susceptible to nucleophilic attack.[8]
Stability of Meisenheimer intermediates at C4 vs. C2.
Experimental Data: Regioselectivity in Action
The theoretical preference for substitution at the C4/C6 position is well-supported by experimental evidence. The regioselectivity, however, can be influenced by the nature of the nucleophile and the reaction conditions.
| Starting Material | Nucleophile | Conditions | Product Ratio (C4:C2) | Reference |
| 2,4-Dichloropyrimidine | Various Amines | Varies | 1:1 to 4:1 | [9] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd(OAc)₂/dppb, LiHMDS, THF, -20 °C | >30:1 | [5][9] |
| 6-Aryl-2,4-dichloropyrimidine | Anilines | LiHMDS, THF, -60 °C (No Catalyst) | >30:1 | [5] |
| 2,4,6-Trichloropyrimidine | Phenolate ion | Varies | 9:1 | [5] |
| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines | NaHCO₃, MeCN | Selective for C4 | [10] |
As the data indicates, while standard SNAr reactions on 2,4-dichloropyrimidines often yield mixtures, strategic choices can dramatically enhance selectivity.[9][11] For instance, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines shows a strong preference for the C4 position.[5][9] Interestingly, reacting the same substrate with anilines in the presence of a strong base like LiHMDS, which forms the more potent anionic anilide nucleophile, achieves high C4 selectivity even without a catalyst.[5]
Controlling Reactivity: Kinetic vs. Thermodynamic Control
In many chemical transformations, the distribution of products can be governed by either kinetic or thermodynamic control.[12][13]
-
Kinetic Control: At lower temperatures and with shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway).[12][14][15]
-
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction becomes reversible, allowing an equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed.[12][14][15]
This principle can be applied to dichloropyrimidine chemistry. The C4 position is generally the kinetically favored site of attack due to the lower activation energy for the formation of its more stable Meisenheimer intermediate.[15] To maximize selectivity for the C4-substituted product, reactions are often run at lower temperatures. If a reaction mixture of isomers is heated for an extended period, it's possible for the less stable isomer to revert to the starting materials and eventually converge to the more thermodynamically stable product.
Experimental Protocol: Selective Monosubstitution of 4,6-Dichloropyrimidine
This protocol provides a representative example for the catalyst-free monoamination of 4,6-dichloropyrimidine, a common procedure that leverages the inherent reactivity of the C4/C6 positions.
Objective: To synthesize 4-amino-6-chloropyrimidine derivatives.
Materials:
-
4,6-Dichloropyrimidine
-
Adamantane-containing amine (or other desired amine)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Workflow for selective monoamination of 4,6-dichloropyrimidine.
-
Reaction Setup: In a glass vial equipped with a magnetic stirrer and a screw cap, combine the 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (4.0 mmol).
-
Solvent Addition: Add anhydrous DMF (2-4 mL) to the vial.
-
Reaction: Tightly seal the vial and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours. Causality Note: The high temperature is necessary to overcome the activation energy for the SNAr reaction, while the base (K₂CO₃) neutralizes the HCl generated during the substitution.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired mono-aminated pyrimidine.
Self-Validation: The success of the protocol is validated by the isolation and characterization of the product. The expected outcome is the selective substitution of one chlorine atom. Yields for this type of reaction are typically moderate to high (60-99%), though they can be influenced by the steric bulk of the amine nucleophile.[16][17]
References
- Benchchem. A comparative study of 4,6-diethoxy- vs.
- StackExchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
- NINGBO INNO PHARMCHEM CO.,LTD. 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis.
- ECHEMI.
- H. C. van der Plas. Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
- Organic Letters.
- Wikipedia.
- NIH. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Benchchem.
- Google Patents.
- ResearchGate.
- MDPI. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- StackExchange. Thermodynamic vs kinetic reaction control with radical substitution.
- Benchchem. Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis.
- Benchchem.
- Master Organic Chemistry. Thermodynamic vs Kinetic Products.
- Wikipedia. Thermodynamic and kinetic reaction control.
- Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. jackwestin.com [jackwestin.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines | MDPI [mdpi.com]
A Tale of Two Isomers: Navigating the Regioselectivity of Dichloropyrimidine-5-carboxylates in SNAr Reactions
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Development
In the intricate world of heterocyclic chemistry, pyrimidines stand out as privileged scaffolds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] The functionalization of these rings, particularly via Nucleophilic Aromatic Substitution (SNAr), is a cornerstone of synthetic strategy. However, when faced with di-substituted pyrimidines, the question of regioselectivity becomes paramount. This guide provides an in-depth comparison of two closely related yet distinct building blocks: Ethyl 4,6-dichloropyrimidine-5-carboxylate and Ethyl 2,4-dichloropyrimidine-5-carboxylate , offering insights into their SNAr reactivity to aid researchers in making informed strategic decisions.
The Underlying Principles: Electronic and Steric Control
The reactivity of chloropyrimidines in SNAr reactions is governed by the electron-deficient nature of the pyrimidine ring, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack.[3] The positions of the two ring nitrogens profoundly influence the electrophilicity of the carbon atoms, dictating the preferred site of substitution.
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate : In this isomer, the C4 position is generally more activated towards nucleophilic attack than the C2 position.[4][5] This is because the C4 position is para to one ring nitrogen and ortho to the other, receiving strong electronic activation from both. The C2 position, situated between two nitrogen atoms, is also highly activated. However, the presence of the electron-withdrawing ethyl carboxylate group at the C5 position further enhances the electrophilicity of the adjacent C4 position.[4][6]
-
This compound : This is a symmetrical molecule where both the C4 and C6 positions are electronically equivalent.[2] Each position is ortho and para to a ring nitrogen, leading to high reactivity. The primary challenge and opportunity with this isomer lie in achieving selective monosubstitution versus disubstitution.
The interplay of these electronic factors is not absolute and can be modulated by the nature of the nucleophile, solvent, and temperature, allowing for a degree of tunable reactivity.[4]
Head-to-Head Comparison: Reactivity and Regioselectivity
The distinct substitution patterns of these two isomers lead to different strategic applications in synthesis.
| Feature | Ethyl 2,4-dichloropyrimidine-5-carboxylate | This compound |
| Primary Reactive Site(s) | C4 is generally the most reactive site.[4][5] | C4 and C6 are equally reactive.[2] |
| Typical Reaction Outcome | Selective monosubstitution at C4 is often achievable.[6] | Monosubstitution or disubstitution, depending on stoichiometry and conditions.[7] |
| Key Influencing Factors | Nucleophile type can influence C2 vs. C4 selectivity.[4][8] | Stoichiometry of the nucleophile is critical for controlling the degree of substitution. |
| Synthetic Utility | Ideal for sequential, regioselective introduction of two different nucleophiles. | Excellent for synthesizing symmetrical 4,6-disubstituted pyrimidines. |
Regioselectivity in Action: Experimental Insights
The general preference for C4 substitution in 2,4-dichloropyrimidines is a well-documented phenomenon.[4][5] For Ethyl 2,4-dichloropyrimidine-5-carboxylate , the C5-ester group further reinforces this bias. However, this selectivity is not immutable. For instance, while most amine nucleophiles favor the C4 position, the use of tertiary amines has been reported to surprisingly favor substitution at the C2 position in related systems.[6][8] This highlights the nuanced interplay between substrate electronics and nucleophile characteristics.
For This compound , the challenge is not regioselectivity between the two chlorine atoms, but rather controlling the extent of the reaction. Careful control of reaction stoichiometry (typically 1.0-1.1 equivalents of nucleophile for monosubstitution) and temperature is crucial to prevent the formation of the disubstituted product.
The following diagram illustrates the general reactivity pathways for both isomers.
Caption: Comparative SNAr reaction pathways for the two isomers.
Experimental Protocols: A Practical Guide
To provide a tangible context, the following are representative, detailed protocols for the monosubstitution of each isomer with a generic primary amine (e.g., benzylamine).
Workflow Overview
Caption: General experimental workflow for SNAr amination.
Protocol 3.1: Regioselective Synthesis of Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate
-
Objective: To demonstrate the selective C4-amination of Ethyl 2,4-dichloropyrimidine-5-carboxylate.
-
Materials:
-
Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 mmol, 221.04 mg)
-
Benzylamine (1.1 mmol, 117.9 mg, 0.12 mL)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 193.9 mg, 0.26 mL)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 mmol).
-
Dissolve the starting material in the chosen anhydrous solvent (5 mL).
-
Add benzylamine (1.1 mmol) to the solution via syringe, followed by the addition of DIPEA (1.5 mmol).
-
Stir the reaction mixture at room temperature or heat to 60 °C. The optimal temperature may vary and should be determined by monitoring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
-
-
Expected Outcome: High yield of the C4-substituted isomer, with minimal formation of the C2-substituted or disubstituted products under these controlled conditions.
Protocol 3.2: Synthesis of Ethyl 4-(benzylamino)-6-chloropyrimidine-5-carboxylate
-
Objective: To achieve selective mono-amination of the symmetrical this compound.
-
Materials:
-
This compound (1.0 mmol, 221.04 mg)
-
Benzylamine (1.05 mmol, 113.6 mg, 0.115 mL)
-
Potassium Carbonate (K₂CO₃) (1.5 mmol, 207.3 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and potassium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Slowly add benzylamine (1.05 mmol) dropwise to the stirred suspension at room temperature. The slight excess is to drive the reaction to completion, but a large excess should be avoided to minimize disubstitution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction closely by TLC or LC-MS. The goal is to stop the reaction upon complete consumption of the starting material and before significant formation of the disubstituted product.
-
Once complete (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (ethyl acetate/hexanes) to isolate the monosubstituted product.
-
Conclusion and Strategic Recommendations
The choice between this compound and Ethyl 2,4-dichloropyrimidine-5-carboxylate is a strategic one, dictated by the desired final molecular architecture.
-
Choose Ethyl 2,4-dichloropyrimidine-5-carboxylate when: The synthetic plan requires the sequential and regiocontrolled introduction of two different functionalities at the C2 and C4 positions. Its inherent C4-selectivity provides a reliable entry point for this strategy.
-
Choose this compound when: The target molecule possesses C₂ symmetry, requiring the introduction of identical substituents at the C4 and C6 positions. It is also the substrate of choice for creating a library of mono-substituted analogs where the second chlorine can be used for further diversification.
A thorough understanding of the subtle electronic and steric factors governing the reactivity of these isomers empowers the medicinal or process chemist to design more efficient and predictable synthetic routes. By carefully selecting the substrate, nucleophile, and reaction conditions, the vast chemical space of pyrimidine derivatives can be explored with precision and control.
References
- Vertex.AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
ACS Publications. (2004). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. Retrieved from [Link]
-
SpringerLink. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]
- Vertex.AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Vertex.AI Search. (2024). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
ResearchGate. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). ethyl 2,4-dichloropyrimidine-5-carboxylate| CAS No:51940-64-8. Retrieved from [Link]
-
ACS Fall 2025. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.
- Google Patents. (n.d.). CN102060783A - Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine.
-
LookChem. (n.d.). Cas 51940-64-8,ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
ChemRxiv. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. mdpi.com [mdpi.com]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chlorination of Pyrimidines: A Guide to Alternatives for Phosphorus Oxychloride (POCl₃)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of hydroxypyrimidines to their chloro-derivatives is a cornerstone transformation in the synthesis of a vast array of pharmaceuticals and biologically active compounds. For decades, phosphorus oxychloride (POCl₃) has been the reagent of choice for this critical step. However, its hazardous nature, including high reactivity with water and corrosive fumes, coupled with the environmental burden of quenching excess reagent, necessitates the exploration of safer and more efficient alternatives. This guide provides a comprehensive comparison of alternative chlorinating agents to POCl₃ for pyrimidine synthesis, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The Enduring Importance of Chloropyrimidines and the Case for Alternatives
Chloropyrimidines, such as 2,4-dichloropyrimidine derived from uracil, are highly versatile intermediates in medicinal chemistry. The differential reactivity of the chlorine atoms on the pyrimidine ring allows for sequential and regioselective substitutions, making them ideal building blocks for creating diverse molecular libraries in drug discovery programs.[1]
The traditional method for this chlorination involves heating the hydroxypyrimidine in a large excess of POCl₃, which often serves as both the reagent and the solvent.[1][2] While effective, this approach presents significant challenges, especially on a larger scale. The handling and quenching of excess POCl₃ is a major safety concern due to its violent and highly exothermic reaction with water.[1][3][4] Furthermore, the generation of significant phosphorus-containing waste adds to the environmental impact of the process. These drawbacks have fueled the search for alternative reagents and methodologies that offer improved safety profiles, reduced waste, and comparable or superior efficacy.
A Comparative Analysis of Chlorinating Agents
This section details the most promising alternatives to POCl₃ for the chlorination of hydroxypyrimidines. Each reagent's mechanism, advantages, disadvantages, and representative experimental data are discussed.
Phosphorus Oxychloride (POCl₃): The Traditional Benchmark
Mechanism: The reaction of a hydroxypyrimidine with POCl₃ is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, can facilitate the reaction.[1][5]
Advantages:
-
Well-established: A vast body of literature exists detailing its use.[1][2]
-
High reactivity: Generally effective for a wide range of substrates.
Disadvantages:
-
Hazardous: Highly corrosive, fumes in air, and reacts violently with water.[3][4][6][7]
-
Excess reagent: Often used in large excess, leading to difficult workup and significant waste.[1][2]
-
Harsh conditions: Typically requires high temperatures (reflux).[1][8]
Vilsmeier Reagent (SOCl₂/DMF or Oxalyl Chloride/DMF)
The Vilsmeier reagent, a chloroiminium salt, is a powerful and versatile reagent for various transformations, including the chlorination of heteroaromatic hydroxyl groups.[9][10][11] It is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13]
Mechanism: DMF reacts with SOCl₂ or oxalyl chloride to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻.[10][14] This reagent then activates the hydroxyl group of the pyrimidine, facilitating nucleophilic attack by a chloride ion.
Advantages:
-
Milder conditions: Often effective at lower temperatures compared to POCl₃.
-
Reduced waste: Can be used in near-stoichiometric amounts, simplifying workup.
-
High yields: Can provide excellent yields for a variety of substrates.[15]
Disadvantages:
-
Substrate scope: The reactivity can be substrate-dependent.
-
Byproduct formation: The reaction with oxalyl chloride can produce dimethylcarbamoyl chloride, a potential carcinogen, from the decomposition of DMF.[14]
Phosgene and its Safer Equivalents: Diphosgene and Triphosgene
Phosgene (COCl₂) is a highly effective chlorinating agent but is an extremely toxic gas, limiting its practical use in a standard laboratory setting.[16] Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are safer, liquid and solid surrogates, respectively, that generate phosgene in situ.[16][17][18][19][20]
Mechanism: Diphosgene and triphosgene decompose upon heating or in the presence of a catalyst to generate phosgene, which then acts as the chlorinating agent.[19][21] The reaction with hydroxypyrimidines likely proceeds through a chloroformate intermediate.
Advantages:
-
Safer handling: Diphosgene and triphosgene are easier and safer to handle than gaseous phosgene.[16][19][20]
-
High efficiency: One molecule of triphosgene is equivalent to three molecules of phosgene.[16]
-
Broad applicability: Can be used for the chlorination of various heterocyclic systems.[17][18][22]
Disadvantages:
-
Toxicity: Phosgene generated in situ is still highly toxic and requires careful handling in a well-ventilated fume hood.
-
Cost: Diphosgene and triphosgene can be more expensive than other chlorinating agents.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a strong chlorinating agent that can be used alone or in combination with POCl₃. The POCl₃/PCl₅ mixture is considered a very robust chlorinating system.[2][23]
Mechanism: PCl₅ is a powerful electrophile that readily reacts with hydroxyl groups to form a chlorophosphate intermediate, which is subsequently displaced by chloride.
Advantages:
-
High reactivity: Can chlorinate even less reactive substrates.
-
Synergistic effect: When used with POCl₃, it can enhance the chlorinating power of the system.[23]
Disadvantages:
-
Solid handling: PCl₅ is a solid that can be difficult to handle, especially on a large scale.
-
Harshness: It is a very aggressive reagent and may not be suitable for sensitive substrates.
Quantitative Performance Comparison
The following table summarizes the performance of different chlorinating agents for the synthesis of 2,4-dichloropyrimidine from uracil (pyrimidine-2,4-diol), a common benchmark reaction.
| Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ (excess) | N,N-dimethylaniline | None | Reflux | 3.5 - 4 | ~90 | [1] |
| POCl₃ (equimolar) | Pyridine | None (sealed reactor) | 160 | 2 | 90-95 | [24] |
| SOCl₂ / BTC | DMAP | SOCl₂ | 65 - 70 | - | 95 | [15] |
| POCl₃ / PCl₅ | Triethylamine HCl | POCl₃ | 110 - 120 | 2 | 91.7 | [25] |
BTC = bis(trichloromethyl) carbonate (Triphosgene), DMAP = 4-Dimethylaminopyridine
This data highlights that modern, solvent-free methods using equimolar POCl₃ in a sealed reactor can achieve comparable, if not better, yields to the traditional excess reagent method, while significantly improving safety and reducing waste.[24][26] The use of SOCl₂ in combination with triphosgene also presents a high-yielding alternative.[15]
Experimental Protocols
Traditional Chlorination of Uracil using Excess POCl₃
This protocol is a generalized procedure based on common laboratory practices.[1][8]
Materials:
-
Uracil (pyrimidine-2,4-diol)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional)
-
Ice
-
Chloroform
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1.0 eq).
-
Carefully add phosphorus oxychloride (excess, e.g., 4-5 volumes relative to the mass of uracil).
-
Optional: Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 3.5 to 4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.
-
Extract the aqueous mixture with chloroform (3 x volumes).
-
Wash the combined organic layers with a saturated sodium carbonate solution until the aqueous layer is basic.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloropyrimidine.
-
The product can be further purified by distillation or recrystallization.
Solvent-Free Chlorination of Uracil using Equimolar POCl₃
This modern protocol is adapted from a large-scale, safer procedure.[24][26]
Materials:
-
Uracil (pyrimidine-2,4-diol)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Teflon-lined stainless steel reactor
-
Ice-water
-
Saturated sodium carbonate solution
Procedure:
-
To a Teflon-lined stainless steel reactor, add uracil (1.0 eq), POCl₃ (2.0 eq, 1.0 eq per hydroxyl group), and pyridine (2.0 eq).
-
Securely close the reactor and heat the mixture to 160°C for 2 hours.
-
After cooling the reactor to room temperature, carefully open it in a fume hood.
-
Quench the reaction mixture by slowly adding it to ice-water.
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.
-
The solid product, 2,4-dichloropyrimidine, can be isolated by filtration, washed with cold water, and dried.
Mechanistic and Workflow Diagrams
The following diagrams illustrate the generalized reaction mechanism and a decision-making workflow for selecting an appropriate chlorinating agent.
Caption: Generalized mechanism for the chlorination of hydroxypyrimidines.
Caption: Decision workflow for selecting a suitable chlorinating agent.
Conclusion and Future Outlook
While POCl₃ remains a widely used reagent for pyrimidine chlorination, a range of viable alternatives now offers significant advantages in terms of safety, environmental impact, and, in some cases, efficiency. The solvent-free, equimolar POCl₃ method stands out as a highly practical and scalable option for many applications. For more sensitive substrates or when milder conditions are paramount, the Vilsmeier reagent provides an excellent alternative. Phosgene surrogates, while highly effective, require stringent safety precautions due to the toxicity of in situ generated phosgene.
The choice of chlorinating agent will ultimately depend on a careful consideration of factors including the specific substrate, the scale of the reaction, available equipment, and safety protocols. By understanding the strengths and weaknesses of each option presented in this guide, researchers can develop more sustainable and safer synthetic routes to valuable chloropyrimidine intermediates.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. quora.com [quora.com]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier Reagent - Enamine [enamine.net]
- 12. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 13. Alcohol to Chloride (SOCl2 + Solvent + cat. DMF) [commonorganicchemistry.com]
- 14. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 15. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 16. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 17. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 18. US6982331B2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 19. Diphosgene - Wikipedia [en.wikipedia.org]
- 20. Page loading... [wap.guidechem.com]
- 21. WO1999014159A1 - Method and device for preparing phosgene from diphosgene and/or triphosgene - Google Patents [patents.google.com]
- 22. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 23. indianchemicalsociety.com [indianchemicalsociety.com]
- 24. researchgate.net [researchgate.net]
- 25. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 26. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance. Dichloropyrimidines are privileged building blocks in medicinal chemistry and materials science, offering multiple sites for diversification. However, the selective functionalization of dichloropyrimidines presents a significant challenge due to the differential reactivity of the C-Cl bonds and the potential for catalyst inhibition by the nitrogen-containing heterocycle. This guide provides a comparative analysis of palladium catalyst systems for the Suzuki coupling of dichloropyrimidines, supported by experimental data, to empower researchers in selecting the optimal catalyst for their synthetic endeavors.
The Challenge of Regioselectivity in Dichloropyrimidine Coupling
The pyrimidine ring is electron-deficient, which generally makes its chloro-substituents more reactive in palladium-catalyzed cross-coupling reactions compared to analogous benzene halides.[1][2] For commonly used dichloropyrimidines, such as 2,4-dichloropyrimidine, the reactivity of the chloro-positions typically follows the order C4 > C2 > C5.[3][4] This inherent reactivity preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[1][5] Consequently, many traditional palladium catalysts, like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), predominantly yield the C4-substituted product.[1][3]
However, achieving selective coupling at the C2 or C5 positions, or even tuning the selectivity for specific applications, requires a nuanced understanding of the interplay between the catalyst, ligands, and reaction conditions. Recent advances have demonstrated that the "innate" selectivity can be overturned through judicious catalyst design.
Comparative Performance of Palladium Catalyst Systems
The choice of the palladium catalyst system is the most critical factor in controlling the outcome of the Suzuki coupling of dichloropyrimidines. The following sections compare the performance of different classes of palladium catalysts, with supporting data summarized in the tables below.
Traditional Phosphine Ligand-Based Catalysts
Palladium catalysts bearing simple triarylphosphine ligands, particularly Pd(PPh₃)₄, are widely used due to their commercial availability and ease of handling. These catalysts are generally effective for the C4-selective coupling of 2,4-dichloropyrimidines.
| Catalyst System | Dichloropyrimidine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference(s) |
| Pd(PPh₃)₄ | 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 | C4-selective | [1] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 60 | Arylation of bromophenyl | [6][7] |
| PdCl₂(dppf) | 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 68 | C4-selective | [1] |
Expertise & Experience: The causality behind the C4-selectivity with these systems lies in the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) species. The choice of a non-polar aprotic solvent like 1,4-dioxane often complements catalysts like Pd(PPh₃)₄, leading to higher yields.[1] Microwave irradiation has been shown to dramatically reduce reaction times while maintaining good yields and selectivity.[1]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines. They are generally stronger σ-donors, forming more stable palladium complexes, which can translate to higher catalytic activity and longevity.[8] For the coupling of dichloropyrimidines, sterically hindered NHC ligands have a profound impact on regioselectivity.
| Catalyst System | Dichloropyrimidine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2) | Reference(s) |
| Pd(PEPPSI)(IPr) | 2,4-dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | 80 | 24 | 85 | 10.4:1 | [9] |
| Pd/IPr | 2,4-dichloropyridine | Phenylboronic acid | K₂CO₃ | Dioxane | RT | 24 | 75 | ~10:1 | [9] |
Expertise & Experience: The use of a very sterically hindered NHC ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can dramatically enhance C4-selectivity.[9] It is hypothesized that the bulky ligand favors a specific geometry for the oxidative addition step that is sterically more accessible at the C4 position.[9] This ligand-controlled selectivity allows for highly regioselective couplings even at room temperature.[9]
Ligand-Free Palladium Catalysis
Intriguingly, under certain conditions, palladium catalysts can effectively promote the Suzuki coupling of dichloropyrimidines without the need for specialized ligands. These "ligand-free" systems often involve the in-situ formation of catalytically active palladium nanoparticles.
| Catalyst System | Dichloropyrimidine Substrate | Arylboronic Acid | Base | Solvent | Additive | Temp. (°C) | Yield (%) | Regioselectivity | Reference(s) |
| PdCl₂ | 2,4-dichloropyridine | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | NBu₄Br | 100-120 | Good | >99:1 (C4:C2) | [9][10] |
| Pd(OAc)₂ | Aryl chlorides | Phenylboronic acid | - | Water | - | 150 (MW) | High | - | [11] |
Expertise & Experience: The "Jeffery" conditions, which utilize a phase-transfer catalyst like tetrabutylammonium bromide (NBu₄Br), have been shown to provide exceptional C4-selectivity for 2,4-dichloropyridines, a close analogue of dichloropyrimidines.[9][10] Remarkably, these ligand-free conditions can also lead to unprecedented C5-selective coupling for 2,5-dichloropyridine and 2,5-dichloropyrimidine.[9] The mechanistic origin of this unconventional selectivity is thought to involve multinuclear palladium species or nanoparticles, highlighting a departure from the classical mononuclear catalytic cycle.[9]
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization of specific parameters may be necessary for different substrates.
Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidine with Pd(PPh₃)₄
This protocol is adapted from a procedure by Dolšak et al. and is suitable for rapid, small-scale synthesis.[1]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Microwave synthesis vial
Procedure:
-
To a microwave synthesis vial, add 2,4-dichloropyrimidine (0.5 mmol), the arylboronic acid (0.55 mmol), potassium carbonate (1.0 mmol), and Pd(PPh₃)₄ (0.0025 mmol).
-
Add 3 mL of the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 100 °C for 15 minutes with stirring.
-
After cooling, monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ligand-Controlled C4-Selective Suzuki Coupling of a Dichloropyridine with a Pd/NHC Catalyst
This protocol is based on the work of Scott and coworkers for achieving high C4-selectivity.[9]
Materials:
-
2,4-Dichloropyridine (analogous substrate)
-
Arylboronic acid (1.1 equivalents)
-
Pd(PEPPSI)(IPr) catalyst (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
Inside a glovebox, charge a reaction vial with 2,4-dichloropyridine (0.5 mmol), the arylboronic acid (0.55 mmol), and potassium carbonate (1.0 mmol).
-
Add the Pd(PEPPSI)(IPr) catalyst (0.015 mmol).
-
Add 1.0 mL of anhydrous 1,4-dioxane.
-
Seal the vial and stir the mixture at 80 °C for 24 hours.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by GC-MS or ¹H NMR to determine the regioselectivity and yield.
-
Purify the product by column chromatography.
Mechanistic Considerations and Catalyst Selection Workflow
The regioselectivity in the Suzuki coupling of dichloropyrimidines is a delicate balance of electronic and steric factors, which can be manipulated by the choice of the catalytic system.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-determining and selectivity-determining step.
-
Electronic Effects: The inherent electronic properties of the dichloropyrimidine ring favor oxidative addition at the more electron-deficient C4 position.
-
Steric Effects: Bulky ligands, such as IPr, can amplify the steric hindrance around the palladium center, further directing the oxidative addition to the less hindered C4 position of 2,4-dichloropyrimidine.
-
Catalyst Speciation: In ligand-free systems, the formation of palladium nanoparticles may lead to a different active catalyst species, potentially altering the mechanism of C-Cl bond activation and leading to unconventional regioselectivity.
Caption: A workflow for selecting a palladium catalyst system for dichloropyrimidine Suzuki coupling.
Conclusion
The selective Suzuki coupling of dichloropyrimidines is a solvable challenge with the appropriate choice of palladium catalyst. While traditional phosphine-based catalysts offer a reliable route to C4-substituted pyrimidines, modern catalyst systems based on bulky N-heterocyclic carbene ligands provide superior control over regioselectivity. Furthermore, ligand-free conditions present an intriguing and powerful alternative for achieving exceptional C4-selectivity and even accessing unconventional C5-substituted products. By understanding the interplay of electronic, steric, and mechanistic factors, researchers can confidently navigate the complexities of dichloropyrimidine coupling to accelerate their research and development programs.
References
- Scott, J. P., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(9), 2583. [Link]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Scott, J. P., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Loh, T.-P., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 215–217. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency.
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104–5112. [Link]
- BenchChem. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
-
Denton, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500-6513. [Link]
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
- BenchChem. (2025). A Comparative Analysis of Phosphine Ligands and IMes·HCl in Catalytic Cross-Coupling Reactions.
-
Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(12), 5034-5041. [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125-7128. [Link]
-
Cat-fi, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11498. [Link]
-
Cat-fi, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11481-11498. [Link]
- BenchChem. (2025). Efficacy of Palladium Catalysts for Pyrimidine Cross-Coupling: A Comparative Guide.
-
Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(12), 3142. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
- Scott, J. P., et al. (2021). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.
-
Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium Catalysis of the Suzuki Reaction in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976. [Link]
- Khan, I., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
-
Yaşar, S., et al. (2017). Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki-Miyaura and Sonogashira coupling reactions. New Journal of Chemistry, 41(12), 5034-5041. [Link]
-
Ohta, T., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. [Link]
-
ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]
-
Al-dujaili, A. H., et al. (2021). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 24(1), 1-11. [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(62), 8695-8698. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of NMR and MS Data for Synthesized Pyrimidine Derivatives
In the landscape of drug discovery and development, the unambiguous structural confirmation and purity assessment of newly synthesized molecular entities are paramount. For heterocyclic compounds like pyrimidine derivatives, which form the backbone of numerous therapeutic agents, this analytical rigor is not merely a procedural formality but a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth comparison of two instrumental techniques in the analytical chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore their synergistic application in validating the identity, structure, and purity of synthesized pyrimidine derivatives, moving beyond a simple recitation of protocols to a deeper understanding of the causality behind our experimental choices.
The Imperative of Orthogonal Data in Structural Validation
The validation of a synthesized compound's structure and purity should never hinge on a single analytical technique. NMR and MS are powerful, yet fundamentally different, analytical methods.[1] NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, while MS offers precise information about the mass-to-charge ratio of the molecule and its fragments.[2] This orthogonality is the bedrock of a robust validation package. Where one technique may be ambiguous, the other often provides clarity. For instance, while MS can readily distinguish between compounds of different molecular weights, it may struggle to differentiate between structural isomers.[3] Conversely, NMR excels at elucidating isomeric structures but is less sensitive than MS.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[5] For pyrimidine derivatives, a suite of NMR experiments is employed to confirm the successful synthesis of the target structure and to identify any impurities.
Structural Confirmation with ¹H and ¹³C NMR
The initial step in NMR validation is the acquisition of one-dimensional ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide a detailed fingerprint of the molecule.[6][7] For a pyrimidine derivative, one would expect to see characteristic signals for the aromatic protons on the pyrimidine ring, as well as signals for any substituents.[8] For example, the protons on the pyrimidine ring typically appear in the aromatic region of the spectrum, and their specific chemical shifts and coupling patterns can confirm the substitution pattern.[9]
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environments. The chemical shifts of the carbons in the pyrimidine ring are particularly diagnostic.[10]
Advanced NMR Techniques for Unambiguous Assignments
In cases of complex substitution patterns or overlapping signals, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the tracing of connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular framework and confirming the connectivity of substituents to the pyrimidine core.
Purity Determination by Quantitative NMR (qNMR)
Beyond structural confirmation, NMR can be a powerful tool for determining the purity of a synthesized compound.[11] Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[12][13] The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[14] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be calculated.[15][16] This makes qNMR an invaluable tool for characterizing novel pyrimidine derivatives where a dedicated reference standard may not be available.[17]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Patterns
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[18] For synthesized pyrimidine derivatives, both low-resolution and high-resolution mass spectrometry (HRMS) play critical roles in validation.
Molecular Ion Confirmation with Low-Resolution MS
The most fundamental piece of information provided by MS is the molecular weight of the synthesized compound. In a typical mass spectrum, the molecular ion peak (M⁺) corresponds to the intact molecule with a single positive charge. The observation of a peak at the expected mass-to-charge ratio (m/z) provides strong evidence for the successful synthesis of the target pyrimidine derivative.
Elemental Composition Determination with High-Resolution MS (HRMS)
High-resolution mass spectrometry (HRMS) is a powerful extension of MS that can measure the mass of an ion with very high accuracy (typically to within a few parts per million).[19][20] This high accuracy allows for the unambiguous determination of the elemental composition of the molecular ion.[21] For a synthesized pyrimidine derivative, HRMS can confirm the molecular formula, providing a high degree of confidence in the compound's identity.[] This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental compositions (isobars).[19]
Structural Insights from Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (typically the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed.[23] The fragmentation pattern is highly dependent on the structure of the molecule and can provide valuable information for structural elucidation.[24] For pyrimidine derivatives, characteristic fragmentation pathways often involve cleavages of the pyrimidine ring or its substituents.[25][26] The observed fragmentation pattern can be compared to known fragmentation behaviors of similar compounds or predicted fragmentation patterns to further confirm the structure of the synthesized derivative.[27] The application of HPLC-MS/MS can also facilitate the rapid screening of pyrimidine metabolites.[28][29]
A Comparative Overview: NMR vs. MS for Pyrimidine Derivative Validation
| Validation Parameter | NMR Spectroscopy | Mass Spectrometry | Synergistic Value |
| Identity Confirmation | Provides a unique fingerprint of the molecule based on the chemical environment of each atom. | Confirms the molecular weight and elemental composition of the molecule. | Together, they provide unambiguous identification of the synthesized compound. |
| Structural Elucidation | The "gold standard" for determining the complete 3D structure and connectivity of a molecule. | Provides fragmentation patterns that can be used to infer structural features. | The combination of NMR's detailed connectivity information with MS fragmentation data allows for confident structural assignment. |
| Purity Assessment | qNMR allows for the absolute quantification of the analyte without the need for a specific reference standard. | Can detect impurities with different molecular weights. LC-MS can quantify impurities if reference standards are available. | NMR can quantify impurities that are structurally similar to the main component, while MS can detect unexpected impurities with different masses. |
| Sensitivity | Relatively low sensitivity, typically requiring milligram quantities of sample.[4] | High sensitivity, capable of detecting picogram to femtogram quantities of sample. | MS is ideal for detecting trace impurities, while NMR provides quantitative information on major components. |
| Throughput | Lower throughput due to longer acquisition times for some experiments. | High throughput, especially when coupled with liquid chromatography (LC-MS). | LC-MS can be used for rapid screening of reaction progress and purity, with NMR used for detailed characterization of the final product. |
Experimental Protocols
General Sample Preparation for NMR and MS
For both NMR and MS analysis, the synthesized pyrimidine derivative should be of sufficient purity (generally >95%) to obtain high-quality data.[30] The compound should be dried thoroughly to remove residual solvents, which can interfere with the analysis.
Step-by-Step NMR Analysis Workflow
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried pyrimidine derivative and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is typically acquired to simplify the spectrum and improve sensitivity.
-
2D NMR Acquisition (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY, HSQC, and HMBC to establish connectivities.
-
qNMR for Purity (Optional): To determine the purity, accurately weigh the sample and a certified internal standard into the same NMR tube. Acquire a ¹H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay).
Step-by-Step MS Analysis Workflow
-
Sample Preparation: Prepare a dilute solution of the pyrimidine derivative in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion or LC-MS Analysis: The sample can be introduced into the mass spectrometer directly via infusion or separated by liquid chromatography before entering the mass spectrometer (LC-MS).
-
Full Scan MS Acquisition: Acquire a full scan mass spectrum to identify the molecular ion peak.
-
HRMS Acquisition: If high-resolution data is required, acquire a spectrum on an HRMS instrument to determine the accurate mass and elemental composition.
-
MS/MS Acquisition: To obtain structural information, perform an MS/MS experiment by selecting the molecular ion and inducing fragmentation.
Visualizing the Validation Workflow
Caption: Workflow for the validation of synthesized pyrimidine derivatives.
Regulatory Context and Trustworthiness
The validation of analytical procedures is a critical requirement set forth by regulatory bodies such as the FDA and is guided by the International Council for Harmonisation (ICH) guidelines.[31][32][33] The recently updated ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedure validation, encouraging a more scientific and risk-based approach.[34][35][36][37] Adherence to these guidelines ensures that the analytical data is accurate, reliable, and reproducible, which is fundamental to the trustworthiness of any research or drug development program.[38][39][40] A self-validating system, as described in this guide, where orthogonal techniques are used to confirm critical attributes of the synthesized molecule, is in the spirit of these guidelines.
Conclusion
The validation of synthesized pyrimidine derivatives is a multifaceted process that requires the intelligent application of complementary analytical techniques. NMR spectroscopy and mass spectrometry, when used in concert, provide a comprehensive picture of the synthesized molecule, confirming its identity, structure, and purity with a high degree of confidence. As Senior Application Scientists, it is our responsibility to not only perform these experiments but to understand the underlying principles that make this synergistic approach so powerful. By embracing the principles of orthogonality and adhering to established validation guidelines, we can ensure the scientific integrity of our work and accelerate the development of new and innovative medicines.
References
- Analytical Method Validation: Mastering FDA Guidelines. (n.d.).
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- High-Resolution Mass Spectrometry Definition. (n.d.). Fiveable.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry.
- Gas-phase fragmentation of protonated C60-pyrimidine derivatives. (n.d.). PubMed.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20).
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- HRMS Testing Services for High-Resolution Results. (n.d.). BOC Sciences.
- High Resolution Mass Spectrometry (HRMS) Analysis. (2026, January 1). ResolveMass Laboratories Inc.
- 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014, August 18). Chemistry LibreTexts.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- A Comparative Guide to Validating the Purity of Synthesized Noradrenalone using NMR and HRMS. (n.d.). Benchchem.
- (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025, August 9). ResearchGate.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications.
- High-resolution mass spectrometry: more than exact mass. (2020, April 27). Bioanalysis Zone.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- MS and NMR - the Perfect Couple? (2019, May 29). The Analytical Scientist.
- Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. (2025, August 6).
- Differences in NMR vs Mass Spectrometry for Identification. (2025, September 22). Patsnap Eureka.
- What is the minimum purity of an isolated/synthesized compound to get a reliable IR/NMR/MS spectra? (2013, October 5). ResearchGate.
- The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PMC - NIH.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (n.d.). Benchchem.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025, August 6). ResearchGate.
- Comparison of NMR and MS. (n.d.). Metabolomics - EMBL-EBI.
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. (n.d.). Springer Nature Experiments.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PubMed Central.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry - ACS Publications.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022, August 1). PMC - NIH.
- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar.
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.
- Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025, August 6).
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020, March 20). YouTube.
- Purity by Absolute qNMR Instructions. (n.d.).
- (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2025, August 7). ResearchGate.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 5).
- Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (n.d.). PMC.
- Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. (2023, June 10). Research Collection.
- Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. (n.d.). PubMed.
- Synthesis and characterization of new pyrimidine derivatives. (n.d.). ACS Fall 2025.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI.
- Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed.
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rssl.com [rssl.com]
- 15. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubsapp.acs.org [pubsapp.acs.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. fiveable.me [fiveable.me]
- 20. resolvemass.ca [resolvemass.ca]
- 21. chem.libretexts.org [chem.libretexts.org]
- 23. research-collection.ethz.ch [research-collection.ethz.ch]
- 24. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sphinxsai.com [sphinxsai.com]
- 26. article.sapub.org [article.sapub.org]
- 27. researchgate.net [researchgate.net]
- 28. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 32. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 33. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 34. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 35. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 36. database.ich.org [database.ich.org]
- 37. qbdgroup.com [qbdgroup.com]
- 38. propharmagroup.com [propharmagroup.com]
- 39. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 40. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to the Synthesis of Dichloropyrimidine Carboxylates: Benchmarking Traditional and Novel Routes
For researchers and professionals in drug development, 2,4-dichloropyrimidine-5-carboxylates are pivotal building blocks. Their dual chlorine atoms offer regioselective handles for nucleophilic substitution, making them versatile scaffolds for constructing complex molecular architectures found in numerous therapeutic agents. Historically, the synthesis of these vital intermediates has relied on established, yet often harsh and multi-step, transformations of pre-existing pyrimidine rings. However, the continuous drive for efficiency, safety, and sustainability in chemical synthesis has spurred the development of innovative de novo strategies that build the pyrimidine core from simple, acyclic precursors.
This guide provides an in-depth comparison of a classic, well-established method with a modern, multi-component approach for synthesizing these valuable compounds. We will dissect the experimental protocols, evaluate the underlying chemical logic, and present a clear, data-driven benchmark of their respective performances.
Route 1: The Traditional Approach - Chlorination of Uracil Derivatives
The benchmark for the synthesis of 2,4-dichloropyrimidine carboxylates is the direct chlorination of a corresponding uracil (2,4-dihydroxypyrimidine) derivative. This method is robust and high-yielding but relies on a functionalized starting material and aggressive reagents.
Mechanistic Rationale
The core of this transformation is the conversion of the keto-enol tautomer of the uracil ring into a dichloroaromatic system. The hydroxyl groups of the uracil are poor leaving groups. Phosphorus oxychloride (POCl₃) serves as both a solvent and a powerful dehydrating and chlorinating agent. The reaction is often accelerated by a tertiary amine catalyst, such as N,N-dimethylaniline. The amine activates the POCl₃, forming a more reactive phosphonium intermediate, which then readily reacts with the hydroxyl groups of the uracil. A subsequent elimination and rearomatization sequence, driven by the stability of the pyrimidine ring, affords the desired dichlorinated product. In the case of a carboxylic acid starting material, the acid moiety is simultaneously converted to an acid chloride, a highly reactive derivative useful for subsequent acylations.
Representative Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic Acid Chloride
This protocol is adapted from a well-established industrial process.[1]
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser and a stirrer, suspend uracil-5-carboxylic acid (62.4 g) in phosphorus oxychloride (150 g).
-
Reagent Addition: To this suspension, add phosphorus pentachloride (276 g).
-
Chlorination: Heat the mixture to reflux (approximately 114 °C) and maintain this temperature for 4 hours. The reaction progress can be monitored by the dissolution of the starting material.
-
Work-up: After the reaction is complete, cool the mixture. Distill off the excess phosphorus oxychloride under reduced pressure.
-
Product Isolation: The remaining brown-yellow viscous liquid is the crude 2,4-dichloropyrimidine-5-carboxylic acid chloride (yields reported as high as 98%). The product is often of sufficient purity (96-98%) for subsequent steps.[1]
Route 2: A Modern De Novo Synthesis from Acyclic Precursors
In contrast to modifying a pre-formed ring, de novo syntheses construct the heterocyclic core from simple, non-cyclic building blocks. This approach offers significant advantages in terms of raw material cost, flexibility in analogue synthesis, and often milder reaction conditions.
Mechanistic Rationale
This innovative route, detailed in patent literature, employs a multi-component strategy.[2][3] It begins with a Claisen condensation between ethyl formate and a substituted acetate (methyl methoxyacetate) to form an α,β-unsaturated ester intermediate. This intermediate possesses the required 1,3-dielectrophilic character. The subsequent key step is a cyclocondensation reaction with urea. Urea acts as the N-C-N dinucleophile, attacking the electrophilic centers of the unsaturated ester to build the pyrimidine ring, yielding a 2,4-dihydroxypyrimidine intermediate. This intermediate is then subjected to chlorination, similar to the traditional route, to furnish the final product. The elegance of this approach lies in its convergence and the strategic construction of complexity from simple, inexpensive starting materials.
Representative Protocol: Synthesis of 2,4-Dichloro-5-methoxypyrimidine
This protocol is based on a novel synthetic method described in recent patent filings.[2]
Step-by-Step Methodology:
-
Condensation: In a suitable reaction vessel, ethyl formate and solid sodium methoxide are stirred. The mixture is cooled, and methyl methoxyacetate is added to perform a condensation reaction, yielding an α-methoxy-β-ethoxy-acrylic acid methyl ester intermediate.
-
Cyclization: Methanol and urea are added to the intermediate from the previous step. The mixture is heated to reflux. After the reaction, the mixture is concentrated, dissolved in water, cooled, and neutralized to precipitate 2,4-dihydroxy-5-methoxypyrimidine. The solid is filtered and dried.
-
Chlorination: The dried 2,4-dihydroxy-5-methoxypyrimidine is treated with a chlorinating agent (e.g., phosphorus oxychloride) and an acid-binding agent. The reaction is heated, then diluted and filtered to yield the crude product.
-
Purification: The crude material is refined (e.g., by crystallization or chromatography) to yield pure 2,4-dichloro-5-methoxypyrimidine. The patent reports overall yields in the range of 57-67% with purity exceeding 99.6%.[2][3]
Visualizing the Synthetic Workflows
The fundamental difference in the synthetic logic between the two routes is best illustrated with a workflow diagram.
Caption: High-level comparison of the traditional vs. de novo synthetic workflow.
Performance Benchmark: A Head-to-Head Comparison
To provide an objective assessment, the key parameters of each route are summarized below.
| Parameter | Traditional Route (from Uracil-5-COOH) | De Novo Route (from Acyclic Precursors) | Analysis |
| Starting Materials | Uracil-5-carboxylic acid, POCl₃, PCl₅ | Ethyl formate, methyl methoxyacetate, urea, POCl₃ | The de novo route utilizes simpler, less expensive, and more readily available acyclic starting materials. |
| Number of Key Stages | 1 (Direct Chlorination) | 3 (Condensation, Cyclization, Chlorination) | While appearing more complex, the de novo stages are typically high-yielding and build complexity efficiently. |
| Overall Yield | Very High (>95%)[1] | Good (57-67%)[2][3] | The traditional route boasts a higher yield for the final chlorination step, but this doesn't account for the synthesis of the starting uracil. The de novo yield is for the entire sequence from basic precursors. |
| Reagent Stoichiometry | Large excess of POCl₃ and PCl₅ | More controlled stoichiometry in condensation/cyclization steps. | The modern route offers better atom economy in the ring-forming stages. |
| Safety & Handling | Use of highly corrosive and water-reactive PCl₅ and POCl₃. | Involves flammable esters and POCl₃ in the final step. Overall hazard profile may be slightly more favorable by avoiding PCl₅. | |
| Substrate Scope | Limited by the availability of the corresponding substituted uracil. | Highly flexible; variation of the initial acyclic components can lead to a wide diversity of substituted pyrimidines. | |
| Purification | Product is often used crude. Distillation is possible. | Requires isolation of the dihydroxy intermediate and final purification of the product. | The traditional route can be more direct if the starting material is readily available. |
Conclusion and Expert Recommendation
The choice between a traditional and a de novo synthetic route is a strategic decision based on project goals, scale, and available resources.
-
The Traditional Route remains a highly effective and high-yielding method, particularly for large-scale production where a specific, commercially available uracil derivative is the starting point. Its primary drawback is the reliance on this pre-functionalized heterocycle and the use of harsh, excess chlorinating agents.
-
The De Novo Route represents a more modern and flexible approach. By building the pyrimidine core from simple acyclic units, it offers unparalleled advantages for medicinal chemistry programs where the exploration of structure-activity relationships (SAR) is paramount. The ability to easily vary the substitution pattern by simply changing the starting ester or condensation partner is a powerful tool for generating compound libraries. While the overall yield may be lower than the single-step chlorination, its efficiency from basic chemical feedstocks makes it highly attractive.
For research and drug development professionals, embracing de novo strategies is highly recommended. The initial investment in process development is often outweighed by the long-term benefits of flexibility, cost-effectiveness of raw materials, and the ability to rapidly generate novel analogues, thereby accelerating the discovery pipeline.
References
- [Referenced Patent] Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. US3561005A.
- [Referenced Patent] Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.
- [Referenced Patent] Preparation method of 2,4-dichloro-5-methoxypyrimidine. CN106187210A.
Sources
- 1. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. Preparation method of 2,4-dichloro-5-methoxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
The Pyrimidine Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition
A Comparative Guide to Efficacy, Mechanism, and Clinical Landscape
The pyrimidine nucleus stands as a cornerstone in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors for oncology and other therapeutic areas.[1][2] Its inherent ability to mimic the adenine ring of ATP allows for strategic interactions within the highly conserved kinase ATP-binding site.[3][4] This guide offers an in-depth, comparative analysis of the efficacy of various pyrimidine-based kinase inhibitors, grounded in experimental data. We will explore the structural nuances that govern their potency and selectivity, detail the rigorous experimental methodologies used for their evaluation, and discuss their translation into clinically impactful therapies.
The Rationale for Pyrimidine: A Structural and Mechanistic Overview
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[5] Their dysregulation is a frequent driver of cancer and other diseases.[5] The development of small molecule inhibitors that target the ATP-binding site has revolutionized treatment paradigms. The pyrimidine scaffold is particularly adept at this role due to its nitrogen-rich structure, which can form crucial hydrogen bonds with the "hinge" region of the kinase domain, a key interaction for ATP binding.[6]
However, the high conservation of the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity to minimize off-target effects and associated toxicities.[5][7] The true ingenuity in designing pyrimidine-based inhibitors lies in the strategic modification of the core scaffold. By appending various substituents, medicinal chemists can exploit subtle differences in the amino acid residues surrounding the ATP pocket, thereby tailoring the inhibitor's affinity for specific kinases.[1]
A critical aspect of kinase regulation and inhibitor design revolves around the conformation of the "DFG" (Asp-Phe-Gly) motif within the activation loop. Inhibitors can be designed to bind to the active "DFG-in" conformation or the inactive "DFG-out" conformation. Targeting the DFG-out state can often lead to greater selectivity, as it utilizes an allosteric pocket that is not present in the active conformation and is less conserved across the kinome.[5][8] Several pyrimidine-based inhibitors have been successfully designed to stabilize this inactive state, offering a pathway to enhanced selectivity.[8]
Comparative Efficacy: A Data-Driven Analysis
The ultimate measure of a kinase inhibitor's utility lies in its potency and selectivity, quantified through a combination of biochemical and cell-based assays. Below, we present a comparative analysis of prominent pyrimidine-based inhibitors against key oncogenic kinases.
Table 1: Head-to-Head Comparison of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in non-small cell lung cancer (NSCLC). The emergence of resistance mutations, such as T790M, has driven the development of next-generation inhibitors.
| Parameter | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) |
| Biochemical IC50 (EGFR WT) | ~15 nM | ~2 nM |
| Biochemical IC50 (EGFR L858R) | ~1 nM | ~2 nM |
| Biochemical IC50 (EGFR T790M) | ~1 nM | ~200 nM |
| Cellular IC50 (PC-9, EGFR del19) | ~10 nM | ~5 nM |
| Cellular IC50 (H1975, L858R/T790M) | ~15 nM | >5000 nM |
| Data compiled from multiple sources.[9] |
This comparison clearly illustrates the superior efficacy of the third-generation pyrimidine-based inhibitor, Osimertinib, against the T790M resistance mutation, a key limitation of the first-generation quinazoline-based inhibitor, Erlotinib.
Table 2: Efficacy of Pyrimidine-Based Inhibitors Against Mitotic Kinases
Aurora kinases (AURK) and Polo-like kinases (PLK) are crucial regulators of mitosis and are attractive targets in oncology.[10]
| Compound | Target Kinase | Biochemical IC50 (µM) | Cellular IC50 (µM) | Reference |
| Alisertib (MLN8237) | AURKA | 0.0012 | - | [10] |
| Barasertib (AZD1152) | AURKB | 0.00037 | - | [10] |
| Compound 38j | AURKA | 0.0071 | 0.012 (U937 cells) | [10] |
| Compound 38j | AURKB | 0.0257 | - | [10] |
| Compound 41l | AURKA | 0.0093 | 0.89 (A-549 cells) | [10] |
| Compound 41l | AURKB | 0.0028 | - | [10] |
| BI2536 | PLK1 | 0.00083 | - | [10] |
| BI6727 | PLK1 | 0.00087 | - | [10] |
| Compound 45a | PLK1 | 0.0018 | 0.0029 (HeLaS3 cells) | [10] |
The data in Table 2 highlight the remarkable potency of various pyrimidine derivatives against these critical mitotic kinases, with several compounds exhibiting low nanomolar efficacy in both biochemical and cellular assays.
Experimental Methodologies: Ensuring Rigor and Reproducibility
The robust evaluation of kinase inhibitors relies on a suite of well-defined experimental protocols. Here, we detail two fundamental assays.
In Vitro Kinase Inhibition Assay: The ADP-Glo™ Kinase Assay
Rationale: The principle behind most kinase activity assays is the measurement of either substrate phosphorylation or the consumption of ATP. The ADP-Glo™ Kinase Assay is a widely adopted, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[11][12] This universal approach is not dependent on the availability of specific antibodies for the phosphorylated substrate, making it applicable to virtually any kinase.[13] Its high sensitivity, low background signal, and amenability to high-throughput screening make it a preferred choice for determining inhibitor potency (IC50 values).[7]
Detailed Protocol:
-
Kinase Reaction Setup:
-
In a 384-well plate, combine the kinase, substrate, ATP, and the pyrimidine-based inhibitor at various concentrations in a total reaction volume of 5 µL.
-
Include appropriate controls: "no inhibitor" (for maximum kinase activity) and "no kinase" (for background).
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubate at room temperature for 40 minutes.[14]
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay: The Sulforhodamine B (SRB) Assay
Rationale: While in vitro assays are crucial for determining direct enzyme inhibition, it is equally important to assess an inhibitor's effect in a cellular context. Cell-based assays evaluate the inhibitor's ability to permeate cell membranes, engage its target in the complex intracellular environment, and elicit a biological response, such as inhibiting cell proliferation. The SRB assay is a colorimetric method that measures cell density based on the staining of total cellular protein, providing a reliable measure of cell viability and proliferation.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pyrimidine-based inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Fixation:
-
Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizing the Landscape: Pathways and Workflows
Signaling Pathway: EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Experimental Workflow: Kinase Inhibitor Evaluation
Sources
- 1. Structural basis for the inhibition of Aurora A kinase by a novel class of high affinity disubstituted pyrimidine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. promega.com [promega.com]
Navigating Regioselectivity: A Comparative Guide to the Functionalization of 2,4- versus 4,6-Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Dichloropyrimidines, in particular, serve as versatile building blocks, offering multiple sites for functionalization. However, the regiochemical outcome of substitution reactions on these isomers is not always intuitive and is highly dependent on the substitution pattern of the pyrimidine ring and the reaction conditions. This guide provides an in-depth comparison of the regioselectivity observed in the functionalization of 2,4- and 4,6-dichloropyrimidines, offering mechanistic insights and practical experimental protocols to aid in the strategic design of novel molecular entities.
The Decisive Factors: Electronic and Steric Influences on Reactivity
The reactivity of dichloropyrimidines in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions is primarily governed by the electron-deficient nature of the pyrimidine ring, a consequence of the presence of two electronegative nitrogen atoms. These nitrogen atoms significantly influence the electron distribution within the ring, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5[1]. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at positions ortho or para to the ring nitrogens[1].
2,4-Dichloropyrimidine: A Tale of Two Chlorines
In the case of 2,4-dichloropyrimidine, the two chlorine atoms are electronically and sterically distinct, leading to a general preference for substitution at the C4 position in SNAr and many palladium-catalyzed cross-coupling reactions[2][3]. This C4 selectivity is a result of the greater LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 position, rendering it more electrophilic[4].
However, this inherent preference is not absolute and can be modulated by several factors:
-
Electronic Effects of Ring Substituents: The presence of other substituents on the pyrimidine ring can dramatically alter the regioselectivity. Electron-donating groups (EDGs) such as -OMe and -NHMe at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position[4][5]. Conversely, electron-withdrawing groups (EWGs) like -CN, -NO₂, and -CF₃ at the C5 position tend to enhance the inherent preference for C4 substitution[2][4].
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines, can exhibit high selectivity for the C2 position, particularly when an EWG is present at C5[4]. Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers[6].
-
Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in directing the regiochemical outcome. For instance, employing a solvent/base system like n-butanol/DIPEA can lead to the formation of a single C4-substituted product[2].
-
Catalysis: The use of palladium catalysts in amination reactions has been shown to strongly favor the formation of the C4-substituted product[4][6].
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Regioselectivity in the functionalization of 2,4-dichloropyrimidine.
4,6-Dichloropyrimidine: A Symmetrical Starting Point
In contrast to its 2,4-isomer, 4,6-dichloropyrimidine is a symmetrical molecule. This symmetry simplifies the initial mono-substitution, as the C4 and C6 positions are equivalent, leading to a single mono-substituted product[7]. The primary challenge in the functionalization of 4,6-dichloropyrimidine arises during the second substitution. The introduction of an electron-donating group in the first step deactivates the ring towards subsequent nucleophilic attack, potentially requiring harsher reaction conditions for di-substitution[7].
The C4 and C6 positions in dichloropyrimidines are generally more reactive than the C2 position[7]. This is a key consideration when designing synthetic routes involving multi-substituted pyrimidines.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Functionalization pathway of 4,6-dichloropyrimidine.
Comparative Data Summary
The following table summarizes the key differences in the functionalization of 2,4- and 4,6-dichloropyrimidines.
| Feature | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine |
| Symmetry | Asymmetric | Symmetric |
| Major Site of Mono-substitution | C4 | C4 or C6 (equivalent) |
| Key Challenge | Controlling C4 vs. C2 regioselectivity | Achieving di-substitution due to deactivation after the first substitution |
| Influence of Substituents | Strong influence on regioselectivity | Modulates reactivity for di-substitution |
Experimental Protocols
The following are representative protocols for the nucleophilic aromatic substitution on 2,4- and 4,6-dichloropyrimidines. These protocols are intended as a starting point and may require optimization based on the specific substrate and nucleophile.
Protocol 1: Selective C4-Amination of 2,4-Dichloropyrimidine
Objective: To achieve selective mono-amination at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine of choice (e.g., ammonia, primary or secondary amine)
-
Ethanol
-
Dichloromethane
-
Petroleum ether
Procedure:
-
In a three-necked flask, dissolve 2,4-dichloropyrimidine in a suitable solvent such as ethanol.
-
Add the amine (e.g., aqueous ammonia) to the solution.
-
Stir the reaction mixture and reflux for 3-5 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC)[8].
-
Upon completion, cool the reaction mixture to room temperature and filter to collect the crude product.
-
Wash the crude product successively with ethanol and water.
-
Recrystallize the product from a mixture of dichloromethane and petroleum ether (1:1 v/v) to obtain the purified 2-amino-4-chloropyrimidine[8].
Protocol 2: Mono-amination of 4,6-Dichloropyrimidine
Objective: To synthesize a mono-aminated pyrimidine derivative from 4,6-dichloropyrimidine.
Materials:
-
4,6-Dichloropyrimidine
-
Primary or secondary amine of choice
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water and Brine
Procedure:
-
To a glass vial equipped with a magnetic stirrer, add 4,6-dichloropyrimidine (1.0 mmol), anhydrous potassium carbonate (4.0 mmol), and anhydrous DMF (2-4 mL)[7].
-
Add the desired primary or secondary amine (1.0-1.2 mmol) to the reaction mixture[7].
-
Seal the vial tightly and heat the reaction mixture to 140 °C with vigorous stirring for 24 hours[7].
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the mono-aminated pyrimidine.
Conclusion
The regioselective functionalization of dichloropyrimidines is a nuanced yet predictable process governed by a delicate interplay of electronic and steric factors. While 2,4-dichloropyrimidine generally favors substitution at the C4 position, this selectivity can be effectively tuned by modifying ring substituents, the nature of the nucleophile, and reaction conditions. In contrast, the symmetrical nature of 4,6-dichloropyrimidine simplifies mono-substitution, with the subsequent di-substitution presenting a greater synthetic challenge. A thorough understanding of these principles is paramount for medicinal chemists and drug development professionals to strategically navigate the synthesis of novel pyrimidine-based compounds with desired biological activities.
References
-
Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available at: [Link]
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Vertex AI Search. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH053avkwhO1zsnDiO60mhf5lHbE_R1bWJLXVQhqYT3ZEz9bhwL9RBIjFfPkolCVhAI9zNfzRKjl9qIeUPo1BygQxzuoekj73tCEoUv8xU24KshQDkmxTqR56g7N87OV_TtV7IsoXwo1t7TTgi-uEYcomjSMbH1VOwrK13O639qtqlruwM6a5GURETCy4V6Eoc5t7ZeGDeyYGrjRBuYvvrqQPwfsbQNP-rUdN3lTmlP_w==]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
NIH. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Available at: [Link]
-
ResearchGate. (2020). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. Available at: [Link]
-
ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids | Request PDF. ResearchGate. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Chloropyrimidine. Organic Syntheses Procedure. Available at: [Link]
-
NIH. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
- Vertex AI Search. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Vertex AI Search. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpeffSHJ3j6puDNH-VeqPmTnB6LGJa7NKhe5NxxafQtBJVxr4amzP0Vu2ks9f3skj8IeNGYOBdgOSuD6Haa54brgpExPgrnMXrZSLgWdiRo0VRhmJKHIxoTQNmFFfShzOd]
-
MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Available at: [Link]
-
ResearchGate. (2010). (PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.
-
Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Eureka | Patsnap. Available at: [Link]
-
ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
Sources
The Strategic Advantage of Ethyl 4,6-dichloropyrimidine-5-carboxylate in Solid-Phase Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient construction of diverse chemical libraries is a cornerstone of modern discovery. In the realm of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of Ethyl 4,6-dichloropyrimidine-5-carboxylate as a strategic building block in solid-phase synthesis (SPS), evaluating its performance against alternative methodologies and offering supporting experimental insights.
Introduction: The Quest for Efficient Library Synthesis
Solid-phase synthesis has revolutionized the generation of compound libraries by simplifying purification and enabling high-throughput workflows. The choice of the core building block is a critical determinant of the success and diversity of the synthesized library. This compound has emerged as a powerful and versatile scaffold for the solid-phase synthesis of highly substituted pyrimidine derivatives. Its key advantage lies in the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This inherent reactivity profile, coupled with the ester functionality for further diversification or as a point of attachment, provides a robust platform for generating a multitude of unique molecular architectures.
Mechanistic Rationale: Controlled Regioselectivity on a Solid Support
The utility of this compound in solid-phase synthesis is fundamentally linked to the electronic properties of the pyrimidine ring. The two ring nitrogens render the C4 and C6 positions electron-deficient and thus susceptible to nucleophilic attack. The presence of an electron-withdrawing carboxylate group at the C5 position further activates the ring towards SNAr.
Generally, in solution-phase reactions of 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position. A similar principle applies to the 4,6-dichloro isomer, where one chlorine is typically displaced preferentially over the other. This regioselectivity can be influenced by steric and electronic factors of the incoming nucleophile and the reaction conditions. In the context of solid-phase synthesis, this controlled, stepwise functionalization is a significant advantage, as it allows for the introduction of different substituents at specific positions of the pyrimidine core in a predictable manner.
The general workflow for the solid-phase synthesis of a disubstituted pyrimidine library using this compound can be visualized as follows:
Figure 1: General workflow for solid-phase synthesis using this compound.
Performance Comparison: this compound vs. Alternative Approaches
The advantages of employing this compound in solid-phase synthesis become evident when compared to other methods for generating substituted pyrimidine libraries.
| Parameter | This compound (SPS) | Alternative Method: Biginelli-type Cyclocondensation (SPS) |
| Starting Materials | Commercially available dichloropyrimidine. | Resin-bound urea/thiourea, aldehyde, and β-ketoester. |
| Diversity Generation | Sequential SNAr at C4 and C6 positions allows for high diversity. The ester at C5 can be further modified. | Diversity is introduced through the choice of the three components in a single step. |
| Regiocontrol | Excellent and predictable control over substituent placement. | Can lead to mixtures of regioisomers, especially with unsymmetrical β-dicarbonyls. |
| Reaction Conditions | Generally mild nucleophilic substitution conditions. | Often requires acidic or basic catalysts and elevated temperatures. |
| Yield & Purity | Generally good to excellent yields of pure products after cleavage due to efficient washing steps. | Yields can be variable, and purification of the final product may be more challenging. |
| Scope | Broad scope for a wide variety of nucleophiles (amines, thiols, alkoxides). | Scope can be limited by the availability and reactivity of the starting components. |
Supporting Experimental Data & Protocols
In contrast, solid-phase syntheses based on multicomponent reactions like the Biginelli reaction, while powerful, can present challenges in achieving high purity and predictable regioselectivity for all desired analogs.
Experimental Protocol: Solid-Phase Synthesis of a 4,6-Disubstituted Pyrimidine Library
The following is a representative protocol for the solid-phase synthesis of a pyrimidine library using this compound, adapted from established principles of solid-phase organic synthesis.
Materials:
-
Rink Amide resin
-
This compound
-
A library of primary and secondary amines (Nu1-H and Nu2-H)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Step 1: Resin Swelling and Preparation
-
Place Rink Amide resin in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Swell the resin in DMF for 1 hour.
Step 2: Attachment of the Pyrimidine Scaffold (if not commercially available as a pre-functionalized resin) Note: For this guide, we will assume a direct reaction with a resin-bound nucleophile for simplicity, or that the ester group is used for attachment in a different orientation.
Step 3: First Nucleophilic Substitution
-
To the swelled resin, add a solution of this compound (3 eq.) and DIPEA (4 eq.) in DMF.
-
Agitate the mixture at room temperature for 12 hours.
-
Wash the resin thoroughly with DMF (5 x 10 mL), DCM (5 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Second Nucleophilic Substitution
-
Swell the resin from Step 3 in DMF.
-
Add a solution of the second nucleophile (Nu2-H, 5 eq.) and DIPEA (6 eq.) in DMF.
-
Heat the mixture at 60°C for 16 hours.
-
Wash the resin as described in Step 3.
Step 5: Cleavage and Product Isolation
-
Treat the resin with a cleavage cocktail of 95:2.5:2.5 TFA/triisopropylsilane/water for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the desired 4,6-disubstituted pyrimidine-5-carboxylate.
Figure 2: Step-by-step experimental workflow for the solid-phase synthesis of a disubstituted pyrimidine library.
Conclusion: A Superior Tool for Controlled Diversity
This compound stands out as a superior building block for the solid-phase synthesis of diverse pyrimidine libraries due to its inherent and predictable regioselectivity. The ability to perform sequential nucleophilic aromatic substitutions allows for the controlled introduction of a wide range of functionalities at the C4 and C6 positions. This, combined with the potential for further modification at the C5 ester, provides a powerful and flexible platform for generating novel compounds with high purity and in good yields. While alternative methods like multicomponent reactions have their merits, the use of this compound offers a more robust and predictable approach to library synthesis, making it an invaluable tool for researchers in drug discovery and medicinal chemistry.
References
- Vanden Eynde, J. J., Labuche, N., Van Haverbeke, Y., & Tietze, L. (2003).
- Di Lucrezia, R., Gilbert, I. H., & Floyd, C. D. (2000). Solid phase synthesis of purines from pyrimidines. Organic Letters, 2(6), 787-790.
- Ishikawa, T., et al. (2000). Novel pyrimidine-5-carboxamide derivatives.
- Leitch, D. C., et al. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... Chemical Science, 13(3), 753-762.
- Dolle, R. E. (2003). Comprehensive survey of combinatorial library synthesis: 2002.
Sources
A Senior Application Scientist's Guide to Base Selection in the Amination of Dichloropyrimidines
Introduction: The Central Role of Aminopyrimidines and the Synthetic Challenge
Aminopyrimidines are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous therapeutics, including kinase inhibitors for oncology and antiviral agents.[1][2][3][4] The synthesis of these vital compounds frequently relies on the nucleophilic substitution of chlorine atoms on readily available dichloropyrimidine precursors. However, the success of this transformation—defined by yield, purity, and particularly regioselectivity—is critically dependent on the reaction conditions, with the choice of base being a paramount consideration.
This guide provides a comparative analysis of different bases used in the amination of dichloropyrimidines. We will move beyond simple protocols to explore the mechanistic rationale behind base selection, contrasting inorganic and organic bases in both catalyst-free and palladium-catalyzed systems. The insights and data presented herein are designed to empower researchers to make informed, effective decisions in their synthetic campaigns.
The Mechanistic Dichotomy: SNAr vs. Palladium-Catalyzed Amination
The amination of dichloropyrimidines primarily proceeds via two distinct mechanistic pathways. The choice between them dictates the entire set of reaction parameters, especially the nature of the base required.
-
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): In this classic approach, an amine directly displaces a chloride on the electron-deficient pyrimidine ring. The reaction is typically conducted at elevated temperatures. The primary role of the base is to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling): This method is indispensable for coupling less reactive aryl chlorides or sterically hindered amines. The reaction proceeds through a catalytic cycle involving a palladium complex. Here, the base plays a more active and crucial role: it deprotonates the amine nucleophile to form a more reactive amide, which is essential for the catalytic turnover.[5]
Below is a workflow to guide the initial decision-making process for reaction planning.
Caption: Decision workflow for selecting an amination strategy.
Part 1: Comparative Analysis of Bases in Catalyst-Free SNAr
In SNAr reactions, the base should be strong enough to scavenge the generated acid but not so nucleophilic that it competes with the amine. The choice often balances reactivity, cost, and ease of work-up. Inorganic bases are most common due to their low cost and non-nucleophilic nature.
The general reactivity of chloro positions on the pyrimidine ring follows the order C4(6) > C2, making the C4 position more susceptible to initial attack in SNAr reactions.[6][7][8]
Data Summary: Inorganic vs. Organic Bases for SNAr
| Base | Class | pKa of Conj. Acid | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | Inorganic | 10.3 | Dioxane or DMF, 100-140 °C | Inexpensive, easy to remove | Moderate reactivity, can require high temperatures |
| Cs₂CO₃ | Inorganic | 10.3 | Dioxane or DMF, 80-120 °C | Higher solubility and reactivity than K₂CO₃ | More expensive |
| DIPEA | Organic | 10.7 | n-Butanol or Dioxane, 80-120 °C | Good solubility in organic solvents | Can be difficult to remove, potential for side reactions |
| Et₃N | Organic | 10.7 | Dioxane or DMF, 80-120 °C | Inexpensive, common lab reagent | Lower boiling point, can be less effective than DIPEA |
Mechanistic Role of the Base in SNAr
The mechanism involves the formation of a negatively charged Meisenheimer intermediate. The departure of the chloride ion is the rate-determining step. The base does not directly participate in this step but prevents the protonation of the amine nucleophile by the HCl byproduct, ensuring a sufficient concentration of the free amine is available to react.
Caption: Simplified SNAr mechanism showing the base as an acid scavenger.
Part 2: Comparative Analysis of Bases in Palladium-Catalyzed Amination
For the Buchwald-Hartwig amination, a strong, non-nucleophilic base is critical. Its function is to deprotonate the amine (or the palladium-amine complex) to generate the key palladium-amido intermediate, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
The use of palladium catalysis can significantly enhance regioselectivity, often strongly favoring substitution at the C4 position.[6][7]
Data Summary: Common Bases for Buchwald-Hartwig Amination
| Base | Class | pKa of Conj. Acid | Typical Conditions | Advantages | Disadvantages |
| NaOtBu | Organic (Alkoxide) | ~19 | Toluene or Dioxane, 80-110 °C | Highly effective for a broad range of amines | Highly basic, sensitive to moisture, can promote side reactions |
| LiHMDS | Organic (Amide) | ~26 | THF or Toluene, 0-80 °C | Very strong base, excellent for achieving high regioselectivity[6][9] | Expensive, requires strictly anhydrous conditions |
| K₃PO₄ | Inorganic | 12.3 | Dioxane or Toluene, 100-120 °C | Milder than alkoxides, good for sensitive substrates | Less reactive, may require higher temperatures or longer reaction times |
| Cs₂CO₃ | Inorganic | 10.3 | Dioxane or Toluene, 100-120 °C | Effective with certain catalyst systems, good functional group tolerance | Weaker base, not universally effective |
Mechanistic Role of the Base in Buchwald-Hartwig Amination
The base is integral to the catalytic cycle. After the initial oxidative addition of the dichloropyrimidine to the Pd(0) catalyst, the base facilitates the formation of the palladium-amido complex. This is often the turnover-limiting step, and an appropriate base is essential for efficient catalysis.
Caption: The role of the base in the Buchwald-Hartwig catalytic cycle.
Experimental Protocols
The following protocols are generalized procedures. Researchers must optimize conditions for their specific substrates. Always conduct reactions under an inert atmosphere (e.g., Argon or Nitrogen) when using organometallic catalysts and anhydrous solvents.
Protocol 1: Catalyst-Free SNAr using Potassium Carbonate
This protocol is adapted for a typical monoamination of a dichloropyrimidine.[1]
-
Reaction Setup:
-
To a sealable reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol, 1.0 eq.).
-
Add the desired amine (1.1 mmol, 1.1 eq.) and finely powdered anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Add anhydrous solvent (e.g., DMF or Dioxane, 5-10 mL).
-
-
Execution:
-
Seal the vial tightly.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed Amination using LiHMDS for High Regioselectivity
This protocol is based on literature procedures demonstrating high C4-selectivity.[6][9][10]
-
Reaction Setup (under inert atmosphere):
-
In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., dppb, 4 mol%), and the 6-aryl-2,4-dichloropyrimidine (1.0 mmol, 1.0 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous THF (5 mL) via syringe.
-
In a separate dry flask, pre-mix the aliphatic secondary amine (1.2 mmol, 1.2 eq.) with LiHMDS (1.0 M in THF, 1.2 mmol, 1.2 eq.) at 0 °C.
-
-
Execution:
-
Slowly add the pre-mixed amine/base solution to the catalyst/substrate mixture at 0 °C. Note: This order of addition is often critical for selectivity.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Troubleshooting and Key Considerations
-
Low Yield: For SNAr, ensure the temperature is high enough and the base is truly anhydrous. For Pd-catalyzed reactions, screen different ligands and ensure the catalyst was not deactivated by oxygen or moisture.[5]
-
Poor Regioselectivity: This is a common challenge. For SNAr, a mixture of C2 and C4 isomers is often obtained.[7] To enhance C4 selectivity, a palladium-catalyzed approach is highly recommended.[6][7] The use of LiHMDS as the base with specific Pd/ligand combinations has been shown to provide excellent C4 selectivity.[6] Conversely, certain nucleophiles, like tertiary amines, can favor C2 substitution under specific conditions.[11][12]
-
Side Reactions: Using alcohol-based solvents with a base can lead to alkoxide formation and competitive O-alkylation.[5] If this is observed, switch to an aprotic solvent like dioxane or toluene. The presence of water can lead to hydrolysis of the chloro-substituent.
Conclusion
The selection of a base in the amination of dichloropyrimidines is a critical decision that directly influences the reaction's success. For robust, scalable, and cost-effective syntheses where high temperatures are feasible and regioselectivity is not paramount, catalyst-free SNAr with a weak inorganic base like K₂CO₃ is a sound choice. For transformations requiring higher reactivity, milder conditions, or, most importantly, stringent control of regioselectivity, the Buchwald-Hartwig amination is the superior method. In these cases, a strong, non-nucleophilic base is required, with NaOtBu offering broad utility and specialized bases like LiHMDS providing a powerful tool for achieving exceptional C4-selectivity. A thorough understanding of the mechanistic role of the base allows the modern chemist to navigate these choices effectively, accelerating the development of novel pyrimidine-based molecules.
References
- BenchChem. (2025).
- Krasavin, M., et al. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- BenchChem. (2025). comparative study of 4,6-diethoxy- vs.
-
Cee, V. J., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
- BenchChem. (2025).
-
Filho, E. V., et al. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities. SciSpace. [Link]
-
N/A. (n.d.). Amination of 2-chloro-and 2,4-dichloropyrimidines by polyamines. Request PDF. [Link]
- BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
- N/A. (2024).
-
Lee, M., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Cee, V. J., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ResearchGate. [Link]
-
N/A. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Al-dujaili, K. Z., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
N/A. (n.d.). The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. [Link]
- BenchChem. (2025).
- Cee, V. J., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
-
N/A. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
-
N/A. (2023). Functionalization of 2,4-Dichloropyrimidines by 2,2,6,6-Tetramethylpiperidyl Zinc Base Enables Modular Synthesis of Antimalarial Diaminopyrimidine P218 and Analogues. PubMed. [Link]
- N/A. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Dichloropyrimidine Isomers in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands out as a "privileged" structure, a core component in numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its versatile nature, offering a stable yet reactive framework for constructing complex, biologically active molecules. Among the vast array of pyrimidine derivatives, dichloropyrimidine isomers serve as exceptionally useful and versatile building blocks, particularly in the synthesis of targeted therapies like kinase inhibitors.[3][4][5]
This guide provides an in-depth comparison of the three primary dichloropyrimidine isomers—2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and 2,5-dichloropyrimidine. We will delve into their differential reactivity, synthetic accessibility, and strategic applications in drug discovery, supported by experimental data and established protocols. Our aim is to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively leverage these powerful intermediates.
Part 1: The Dichloropyrimidine Isomers: A Comparative Overview
The strategic placement of two chlorine atoms on the pyrimidine ring gives rise to distinct isomers, each with a unique reactivity profile that medicinal chemists can exploit. The three most prominent isomers in drug discovery are:
-
2,4-Dichloropyrimidine: The most widely used isomer, serving as a cornerstone in the synthesis of numerous kinase inhibitors.[3][4]
-
4,6-Dichloropyrimidine: A symmetrical isomer offering a different regioselectivity for nucleophilic substitution.[6][7]
-
2,5-Dichloropyrimidine: A less common but increasingly important isomer, particularly in the development of covalent inhibitors.[8][9]
A summary of their fundamental physicochemical properties is presented below:
| Property | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine | 2,5-Dichloropyrimidine |
| CAS Number | 3934-20-1[10] | 1193-21-1[11] | 22536-67-0[12] |
| Molecular Formula | C4H2Cl2N2[10] | C4H2Cl2N2[11] | C4H2Cl2N2[12] |
| Molecular Weight | 148.98 g/mol [10] | 148.98 g/mol [11] | 148.98 g/mol [12] |
| Appearance | White to light yellow solid[3][4] | Solid[11] | Solid |
| Melting Point | 57-61 °C[3][4] | 65-68 °C | 48-55 °C |
Part 2: Unraveling Reactivity and Regioselectivity
The utility of dichloropyrimidine isomers hinges on their susceptibility to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring makes the chlorine atoms excellent leaving groups.[13] However, the positions of these chlorine atoms dictate the regioselectivity of substitution, a critical factor in synthetic strategy.
2,4-Dichloropyrimidine: The Workhorse of Kinase Inhibitor Synthesis
For 2,4-dichloropyrimidine, the chlorine at the C4 position is generally more reactive towards nucleophilic substitution than the chlorine at the C2 position.[14][15] This preferential reactivity is the cornerstone of its widespread use, allowing for sequential and regioselective introduction of different substituents.
This differential reactivity has been rationalized through quantum mechanics (QM) analyses, which show that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C4 position in the unsubstituted 2,4-dichloropyrimidine.[16][17]
However, this inherent selectivity is not absolute and can be modulated by several factors:
-
Ring Substituents: Electron-donating groups at the C6 position can reverse the selectivity, favoring substitution at the C2 position.[14][16] Conversely, electron-withdrawing groups at the C5 position enhance the preference for C4 substitution.[14][18]
-
Nucleophile: While most nucleophiles favor the C4 position, tertiary amines have been shown to exhibit a remarkable preference for the C2 position.[18]
-
Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the outcome. For instance, an nBuOH/DIPEA system can favor C4 substitution, while a TFA/IPA system may be required for C2 substitution.[15]
Illustrative Workflow: Regioselective Substitution of 2,4-Dichloropyrimidine
Caption: Sequential substitution of 2,4-dichloropyrimidine.
4,6-Dichloropyrimidine: A Symmetrical Alternative
In 4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent, simplifying substitution reactions where the same nucleophile is introduced at both positions. This isomer is a valuable intermediate in the synthesis of various bioactive molecules, including antivirals, anticancer agents, and agrochemicals.[6][7] Its symmetrical nature can be advantageous in creating molecules with specific symmetry elements, which can impact binding to biological targets.[19]
2,5-Dichloropyrimidine: Enabling Covalent Inhibition
2,5-Dichloropyrimidine has emerged as a key scaffold for the development of covalent inhibitors. In a notable example, it was identified as the reactive fragment in a series of covalent inhibitors of the MSK1 kinase.[8] The 2-chloro moiety of the 2,5-dichloropyrimidine core undergoes an SNAr reaction with a cysteine residue in the kinase's active site, forming a covalent bond.[8] This application highlights the unique reactivity of this isomer and its potential in designing highly potent and selective therapeutic agents.
Part 3: Applications in Drug Discovery: Case Studies
The true utility of dichloropyrimidine isomers is best illustrated through their successful application in the synthesis of marketed drugs and clinical candidates.
Case Study 1: Pazopanib (Votrient®) - A 2,4-Dichloropyrimidine-Derived Kinase Inhibitor
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][4] A key step in its synthesis involves the use of 2,4-dichloropyrimidine as a central scaffold.
Synthetic Rationale: The differential reactivity of 2,4-dichloropyrimidine allows for the sequential addition of two different amine nucleophiles, ultimately leading to the final drug structure. This step-wise approach is crucial for building the desired molecular complexity.
Illustrative Synthetic Step:
-
Reaction: Nucleophilic substitution of 2,4-dichloropyrimidine with N-methyl-1,3-propanediamine.
-
Conditions: Typically carried out in a suitable solvent like n-butanol with a base such as diisopropylethylamine (DIPEA).[15]
-
Outcome: Selective substitution at the C4 position.
Case Study 2: Covalent MSK1 Inhibitors - Leveraging 2,5-Dichloropyrimidine
As mentioned earlier, 2,5-dichloropyrimidine has been instrumental in the discovery of covalent inhibitors of MSK1.[8] This represents a cutting-edge application of dichloropyrimidine chemistry.
Experimental Evidence: The covalent binding mechanism was confirmed through mass spectrometry, which showed a mass shift corresponding to the inhibitor covalently attached to the protein. X-ray crystallography further elucidated the binding mode, confirming the displacement of the 2-chloro group by the cysteine residue.[8]
| Drug/Candidate | Dichloropyrimidine Isomer | Therapeutic Target | Significance |
| Pazopanib | 2,4-Dichloropyrimidine | VEGFR, PDGFR, c-Kit | Demonstrates the utility of sequential, regioselective substitution.[3][4] |
| AZD9291 (Osimertinib) | 2,4-Dichloropyrimidine | EGFR | A third-generation EGFR inhibitor for non-small cell lung cancer.[3][4] |
| MSK1 Covalent Inhibitors | 2,5-Dichloropyrimidine | MSK1 Kinase | A rare example of a covalent inhibitor acting via SNAr with a chloropyrimidine.[8] |
Part 4: Experimental Protocols
To facilitate the practical application of the concepts discussed, we provide a representative experimental protocol for a key reaction in dichloropyrimidine chemistry.
Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
This protocol describes a microwave-assisted, regioselective Suzuki-Miyaura coupling at the C4 position of 2,4-dichloropyrimidine.[20]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 mmol), the aryl or heteroaryl boronic acid (1.2 mmol), Pd(PPh3)4 (0.005 mmol, 0.5 mol%), and Na2CO3 (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-2-chloropyrimidine.
Rationale for Experimental Choices:
-
Microwave Irradiation: Significantly reduces reaction times compared to conventional heating.[20]
-
Pd(PPh3)4 Catalyst: A robust and commonly used catalyst for Suzuki-Miyaura couplings. The low catalyst loading (0.5 mol%) makes the procedure cost-effective.[20]
-
Dioxane/Water Solvent System: A standard solvent mixture for Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.
-
Na2CO3 Base: Essential for the activation of the boronic acid in the catalytic cycle.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
Conclusion
Dichloropyrimidine isomers are indispensable tools in the medicinal chemist's arsenal. Their differential reactivity, particularly the well-established regioselectivity of 2,4-dichloropyrimidine, provides a reliable platform for the synthesis of complex molecules with diverse biological activities. As drug discovery continues to evolve, with an increasing emphasis on targeted and covalent therapies, the strategic application of all three dichloropyrimidine isomers will undoubtedly continue to fuel innovation and lead to the development of new and improved medicines.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. [Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PMC - PubMed Central. [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
The Critical Role of 2,4-Dichloropyrimidine in Modern Drug Synthesis. [Link]
-
The Chemical Intermediate: 2,4-Dichloropyrimidine in Pharmaceutical Innovation. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. [Link]
-
4,6-Dichloropyrimidine. SLT. [Link]
-
Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. PubMed Central. [Link]
-
What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds? FAQ. [Link]
-
2,4-Dichloropyrimidine Manufacturers. Srini Chem. [Link]
-
Understanding the Role of 2,5-Dichloropyrimidine in Heterocyclic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
- CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531. PubChem - NIH. [Link]
-
2,5-Dichloropyrimidine | C4H2Cl2N2 | CID 590641. PubChem - NIH. [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. SciSpace. [Link]
-
Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. PubMed. [Link]
-
Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing. [Link]
-
Discovery of novel dihydro-pyrimidine hybrids: insight into the design, synthesis, biological evaluation and absorption, distribution, metabolism and excretion studies. PMC - PubMed Central. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. clausiuspress.com [clausiuspress.com]
- 6. nbinno.com [nbinno.com]
- 7. sltchemicals.com [sltchemicals.com]
- 8. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 22536-67-0|2,5-Dichloropyrimidine|BLD Pharm [bldpharm.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Page loading... [guidechem.com]
- 16. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. wuxibiology.com [wuxibiology.com]
- 18. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Methods of Functionalized Pyrimidines
Introduction
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, profoundly impacting medicinal chemistry and materials science. As a privileged structure, it is integral to the nucleobases uracil, thymine, and cytosine, forming the very alphabet of our genetic code.[1][2] This fundamental role in biology has inspired chemists to explore pyrimidine derivatives, leading to the development of a vast array of therapeutic agents with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[1][3][4][5] 5-Fluorouracil, for instance, remains a widely used chemotherapy drug, highlighting the enduring legacy and therapeutic potential of this heterocyclic motif.[1][6]
The ever-increasing demand for novel, structurally diverse, and highly functionalized pyrimidines necessitates a deep understanding of the available synthetic methodologies. The field has evolved dramatically from classical condensation reactions to sophisticated, modern techniques that offer greater efficiency, selectivity, and sustainability.[1][7]
This guide provides a comparative review of the principal synthetic strategies for assembling functionalized pyrimidines. We will delve into the mechanistic underpinnings of classical methods, explore the transformative power of transition-metal catalysis, and examine the rise of green, photocatalytic approaches. By presenting detailed experimental protocols, comparative data, and expert insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to navigate this complex chemical landscape and select the optimal synthetic route for their target molecules.
I. Classical Synthetic Strategies: The Foundation of Pyrimidine Chemistry
The earliest and most fundamental methods for pyrimidine ring construction rely on the cyclocondensation of well-chosen precursors. These strategies, while sometimes limited by harsh conditions, are robust, scalable, and remain relevant for the synthesis of many important pyrimidine cores.
The Pinner Synthesis: A Classic Cyclocondensation
The Pinner synthesis is a quintessential method for forming the pyrimidine ring. It involves the cyclization of a β-dicarbonyl compound (or its equivalent) with an N-C-N building block, such as an amidine, urea, or guanidine.[8][9] The reaction is typically acid- or base-catalyzed and proceeds via a condensation mechanism to form the heterocyclic ring.
The primary advantage of this approach is its straightforwardness and the use of readily available starting materials. For example, the reaction of acetylacetone with urea yields the corresponding 2-pyrimidinone, while using guanidine hydrochloride leads to the formation of a 2-aminopyrimidine derivative.[8]
Causality Behind Experimental Choices: The choice of catalyst (acid or base) is crucial as it activates the carbonyl group for nucleophilic attack by the amidine nitrogen. The use of reflux conditions is necessary to overcome the activation energy barrier for the cyclization and subsequent dehydration steps that lead to the aromatic pyrimidine ring.
General Experimental Protocol: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equiv.) and acetamidine hydrochloride (1 equiv.) in ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (2 equiv.) portion-wise. A precipitate may form.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is then washed with cold water and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure product.
The Biginelli Reaction: A Landmark Multicomponent Synthesis
First reported in 1893, the Biginelli reaction is a powerful one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[10][11] This acid-catalyzed reaction produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), which are versatile intermediates for a wide range of biologically active molecules.
The elegance of the Biginelli reaction lies in its operational simplicity and atom economy, rapidly generating molecular complexity from simple precursors.[7] Modern iterations have focused on developing greener protocols using alternative catalysts, solvents, or energy sources to improve yields and reduce environmental impact.[11]
Comparative Data: Biginelli Reaction Protocols
The following table summarizes quantitative data from various published protocols, illustrating the evolution of the Biginelli reaction towards higher efficiency and greener conditions.
| Protocol | Reactants | Catalyst | Solvent | Reaction Conditions | Reported Yield (%) | Reference |
| Classical Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | HCl | Ethanol | Reflux, 3 hrs | Often low to moderate | [11] |
| Modified (Grindstone) | Benzaldehyde, Ethyl Acetoacetate, Urea | CuCl₂·2H₂O / HCl | Solvent-free | Grinding, room temp. | >90 | [11] |
| Modified (Thiourea) | Benzaldehyde, Ethyl Acetoacetate, Thiourea | NH₄Cl | Methanol | Reflux, 3 hrs | Not specified | [11] |
| Microwave-Assisted | Various aldehydes, β-dicarbonyls, ureas | Clay/Acid | Solvent-free | Microwave irradiation | 85-95 | [9] |
Experimental Protocol: Solvent-Free Biginelli Reaction (Grindstone Method) [11]
This protocol is a self-validating system as the reaction progress can often be visually monitored and completion is indicated by the formation of a solid mass. It represents an eco-friendly alternative to the classical method.
-
Reactant Preparation: In a mortar, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add the catalyst, such as CuCl₂·2H₂O (0.25 mmol), and a few drops of concentrated HCl.
-
Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The mixture will typically become a paste and then solidify.
-
Monitoring: Monitor the reaction by TLC (eluent: ethyl acetate/hexane mixture) by dissolving a small sample of the reaction mixture.
-
Isolation: Upon completion, wash the solid reaction mixture with cold water to remove the catalyst and any unreacted urea.
-
Purification: Collect the solid product by filtration and recrystallize from ethanol to obtain the pure dihydropyrimidine.
II. Modern Synthetic Methods: Precision, Efficiency, and Diversity
While classical methods are foundational, modern synthetic chemistry has ushered in an era of unprecedented control and efficiency. Transition-metal catalysis and photocatalysis have revolutionized the synthesis of functionalized pyrimidines, particularly through direct C-H functionalization, which circumvents the need for pre-activated substrates.
Transition-Metal Catalyzed C–H Functionalization
Direct C–H functionalization has emerged as a powerful strategy for streamlining the synthesis of complex molecules by directly converting C-H bonds into C-C or C-heteroatom bonds.[12][13] In the context of pyrimidines, this approach allows for the late-stage introduction of functional groups onto the pre-formed heterocyclic core, offering a highly modular and efficient route to diverse derivatives.[12][14] Palladium (Pd), Rhodium (Rh), and Copper (Cu) are among the most effective metals for catalyzing these transformations.[15][16][17]
The regioselectivity of C-H activation (i.e., which C-H bond reacts) is a critical challenge. On the electron-deficient pyrimidine ring, nucleophilic attack is favored at the C2, C4, and C6 positions, while electrophilic substitution occurs at C5.[8] Metal-catalyzed C-H activation can be directed to specific positions through various mechanisms, including concerted metalation-deprotonation, oxidative addition, or the use of directing groups.[13][15]
Experimental Protocol: Palladium-Catalyzed C5-H Arylation of 2-Aminopyrimidines [15]
Causality Behind Experimental Choices: This protocol utilizes a Pd(II) catalyst which is believed to proceed through a Pd(II)/Pd(IV) cycle. The base (Na₂CO₃) is critical for deprotonating the amine, which enhances the electron density at the C5 position, thereby facilitating the electrophilic palladation step. 1,4-dioxane is chosen as the solvent due to its high boiling point and ability to dissolve both the organic substrates and the palladium catalyst.
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-aminopyrimidine substrate (1 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and Na₂CO₃ (2 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the C5-arylated pyrimidine.
Photocatalytic Synthesis: A Green Chemistry Approach
Visible-light photocatalysis has recently emerged as a powerful and sustainable tool in organic synthesis.[18] This methodology uses a photocatalyst (often an organic dye or a metal complex) that absorbs visible light to generate excited states capable of promoting chemical reactions under exceptionally mild conditions.[18][19]
For pyrimidine synthesis, photocatalysis offers a green alternative to traditional methods that often require high temperatures or stoichiometric, harsh reagents. A notable example is the three-component synthesis of pyrano[2,3-d]pyrimidine scaffolds using eosin Y, an inexpensive and readily available organic dye, as the photocatalyst.[18]
Experimental Protocol: Eosin Y-Catalyzed Synthesis of Pyrano[2,3-d]pyrimidines [18]
Trustworthiness: This protocol is self-validating due to its simplicity and mild conditions. The reaction is conducted at room temperature using a common LED light source, making it highly reproducible. The high yields reported (up to 94%) and the scalability to the gram level demonstrate its robustness.[18]
-
Reaction Setup: In a standard glass vial, combine the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and barbituric acid (1.0 mmol).
-
Solvent and Catalyst: Add a 2:1 mixture of H₂O/EtOH (3 mL) and Na₂ eosin Y (1 mol%).
-
Irradiation: Stir the mixture at room temperature under irradiation from an 18W white LED lamp.
-
Monitoring: Monitor the reaction's progress by TLC using n-hexane/ethyl acetate (3:1) as the eluent. Reactions are typically complete within 10-20 minutes.
-
Isolation: Once the reaction is complete, the solid product is collected by filtration.
-
Purification: Wash the collected solid with water and then recrystallize from ethanol to obtain the pure pyrano[2,3-d]pyrimidine product.
III. Summary and Comparative Analysis
The choice of a synthetic method for a functionalized pyrimidine depends on numerous factors, including the desired substitution pattern, functional group tolerance, scalability, and sustainability considerations.
| Method Type | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Pinner Synthesis | β-Dicarbonyls, Amidines/Ureas | Acid or base catalysis, reflux | Robust, simple starting materials, well-established | Harsh conditions, limited functional group tolerance, moderate yields |
| Biginelli Reaction | Aldehydes, β-Ketoesters, Ureas | Acid catalysis (HCl, Lewis acids), reflux or solvent-free | One-pot, multicomponent, high atom economy, operational simplicity | Product is a dihydropyrimidine (requires subsequent oxidation for aromatization) |
| C-H Functionalization | Pyrimidine core, Aryl halides/Olefins | Transition-metal catalyst (e.g., Pd, Rh), high temperature | High efficiency, modular, late-stage functionalization, avoids pre-activation | Catalyst cost, potential metal contamination, requires optimization for regioselectivity |
| Photocatalysis | Aldehydes, Active methylenes, etc. | Photocatalyst (e.g., Eosin Y), visible light, room temp. | Extremely mild conditions, green and sustainable, rapid, high yields | Substrate scope can be limited, requires photochemical setup |
IV. Conclusion and Future Outlook
The synthesis of functionalized pyrimidines has progressed from robust, classical condensations to highly sophisticated and efficient modern methodologies. The Pinner and Biginelli reactions laid the essential groundwork, providing access to fundamental pyrimidine scaffolds. However, the contemporary demands of drug discovery and materials science for novel analogues have driven the field towards more elegant solutions.
The ascent of transition-metal-catalyzed C-H functionalization represents a paradigm shift, enabling the direct and selective modification of the pyrimidine core with unprecedented efficiency.[12][15] This strategy significantly shortens synthetic routes and expands the accessible chemical space. Looking forward, the development of more sustainable and cost-effective catalysts, including those based on earth-abundant metals, will be a key research focus.[7]
Furthermore, the adoption of green chemistry principles, exemplified by photocatalytic and multicomponent reactions, is reshaping the synthetic landscape.[1][18] These methods offer mild reaction conditions, reduce waste, and utilize renewable resources like visible light. Future advancements will likely involve the integration of these technologies with flow chemistry and automated synthesis platforms, accelerating the discovery of new functionalized pyrimidines. The synergy between innovative synthetic strategies and computational tools, including AI and machine learning for reaction prediction and optimization, promises an exciting future for pyrimidine chemistry.[1]
References
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2023). Journal of Molecular Structure, 1292, 136158. [Link]
-
Gour, P., et al. (2018). Eco-friendly synthesis of pyrimidines and its derivatives: A review on broad spectrum bioactive moiety with huge therapeutic profile. Journal of the Chinese Chemical Society, 65(2), 1-24. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Egyptian Journal of Chemistry, 62(1), 1-15. [Link]
-
Hocek, M. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(9), 13473-13494. [Link]
-
Pyrimidine. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017). Synfacts, 13(02), 0131. [Link]
-
(PDF) Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017). ResearchGate. [Link]
-
Current Advances in Synthesis and Therapeutic Applications of Pyrimidine. (2024). R Discovery. [Link]
-
Mohamadpour, F. (2023). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. BMC Chemistry, 17(1), 2. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ChemistrySelect, 9(25). [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2024). RSC Advances, 14(12), 8245-8279. [Link]
-
Wu, X.-F., & Wang, Z. (2016). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. Elsevier. [Link]
-
Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition. (2016). Elsevier Shop. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Molecular Structure, 1310, 138356. [Link]
-
Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(19), 6649. [Link]
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). Molecules, 28(18), 6537. [Link]
-
Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. (2024). Journal of Heterocyclic Chemistry. [Link]
-
Graves, L. M., et al. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences, 59(10), 1640-1651. [Link]
-
Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2013). Der Pharma Chemica, 5(3), 160-169. [Link]
-
BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. (n.d.). DAV University. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2024). Journal of the Iranian Chemical Society, 1-32. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters, 10(4), 339-356. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 748. [Link]
-
An overview on synthesis and biological activity of pyrimidines. (2020). World Journal of Advanced Research and Reviews, 8(2), 221-230. [Link]
-
Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. [Link]
-
Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2024). ACS Omega. [Link]
-
Pyrimidine metabolism. (n.d.). In Wikipedia. Retrieved January 7, 2026. [Link]
-
7.10: Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2024). ResearchGate. [Link]
-
Mohamadpour, F. (2023). Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere. ProQuest. [Link]
-
Synthesis of pyrimidines using nano-NiZr4 (PO4)6 as a retrievable and robust heterogeneous catalyst. (2020). Nanochemistry Research, 5(2), 141-147. [Link]
Sources
- 1. ijsat.org [ijsat.org]
- 2. wjarr.com [wjarr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. jchemrev.com [jchemrev.com]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 17. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photochemical synthesis of pyrano[2,3<i>-d</i>]pyrimidine scaffolds using photoexcited organic dye, Na<sub>2</sub> eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere - ProQuest [proquest.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4,6-dichloropyrimidine-5-carboxylate
This guide provides an in-depth, procedural framework for the safe handling and disposal of Ethyl 4,6-dichloropyrimidine-5-carboxylate (CAS No. 51940-64-8). As a chlorinated heterocyclic compound integral to the synthesis of more complex molecules in pharmaceutical and agrochemical research, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond mere instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Identification and Fundamental Risk Assessment
Before handling any chemical, a thorough understanding of its intrinsic hazards is essential. This compound is classified as a hazardous substance, and its risks must be managed at all stages, from use to disposal.[1][2]
The primary hazards are summarized below:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Primary Risk |
| Skin Irritation, Category 2 | GHS07 (Irritant) | Warning | H315: Causes skin irritation[1][2][3] | Direct contact can cause redness, itching, and inflammation. |
| Eye Irritation, Category 2 | GHS07 (Irritant) | Warning | H319: Causes serious eye irritation[1][2][3] | Direct contact can cause pain, tearing, and potential damage to eye tissue. |
| Specific Target Organ Toxicity | GHS07 (Irritant) | Warning | H335: May cause respiratory irritation[1][2] | Inhalation of the dust can irritate the nose, throat, and lungs. |
| Acute Toxicity, Oral, Category 4 | GHS07 (Irritant) | Warning | H302: Harmful if swallowed[2][4] | Ingestion can lead to adverse health effects. |
The causality behind these classifications lies in the molecule's reactive nature. The two chlorine atoms are electron-withdrawing, making the pyrimidine ring susceptible to nucleophilic attack, a property leveraged in synthesis but which also contributes to its irritant effects on biological tissues.
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[5][6] This is not merely an administrative requirement; it is based on fundamental chemical principles and environmental regulations.
Why Segregate?
-
Destruction Chemistry: Halogenated compounds like this compound cannot be disposed of via standard solvent fuel blending. They require high-temperature incineration (typically >900°C) in specialized facilities equipped with acid gas scrubbers.[7][8] During combustion, the chlorine atoms are converted primarily into hydrogen chloride (HCl), a corrosive and toxic gas that must be neutralized before release into the atmosphere.[9][10]
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[11][12] While this specific chemical may not be individually listed, it falls under the broad category of regulated halogenated organics.[11]
-
Economic Impact: Mixing halogenated waste with non-halogenated waste (like acetone or hexane) contaminates the entire batch.[13] The cost to incinerate a drum of halogenated waste is significantly higher—often double or more—than the cost to process a drum of non-halogenated waste, which can sometimes be reclaimed for its fuel value.[13]
Chemical Incompatibility: Never mix waste this compound with strong acids, strong oxidizing agents, or acid chlorides in the same waste container.[10][14] Such mixing can lead to unforeseen and potentially vigorous chemical reactions.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the collection and disposal of waste this compound, ensuring safety and compliance at every stage.
Experimental Protocol: Waste Handling and Disposal
1. Personal Protective Equipment (PPE) Confirmation:
- Before handling the waste, ensure you are wearing the appropriate PPE.[3]
- Minimum Requirement: Nitrile gloves, a properly fitted lab coat, and ANSI-rated safety goggles with side shields.
- For Bulk Quantities or Dust Generation: Consider using a full-face shield and working within a certified chemical fume hood to mitigate inhalation risks.[15]
2. Waste Container Selection:
- Select a dedicated waste container compatible with chlorinated organic solids. A high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap is appropriate.
- The container must be in good condition, free from cracks or residue from previous use.
3. Waste Labeling (First-Drop Principle):
- The container must be labeled before the first drop or crystal of waste is added.[6]
- The label must clearly state:
- The words "HAZARDOUS WASTE "[13]
- The full chemical name: "Waste this compound " (avoid abbreviations or formulas).[6]
- The associated hazards: "Irritant, Harmful if Swallowed "
- Appropriate GHS pictograms (GHS07).
4. Waste Collection and Segregation:
- Solid Waste: Carefully sweep or scrape residual solid material using a dedicated spatula or brush into the designated, pre-labeled halogenated waste container.[1]
- Contaminated Materials: Any disposable items heavily contaminated with the compound (e.g., weigh boats, gloves, paper towels from a spill cleanup) should also be placed in this container.
- NEVER mix this waste with non-halogenated organic solvents, aqueous waste, or acidic waste streams.[5][13]
5. Temporary Storage (Satellite Accumulation):
- Keep the hazardous waste container tightly sealed at all times, except when actively adding waste.[6]
- Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of laboratory personnel.
- Ensure the container is stored away from incompatible materials.[10][14]
6. Final Disposal:
- Once the container is full, or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.[16]
- Do not pour this chemical down the drain or dispose of it in the regular trash.[1]
Emergency Procedures: Spill Management
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Assess the Spill: For a small spill of solid material, laboratory personnel with proper training and PPE may proceed with cleanup. For large spills, evacuate the area and contact EHS or the emergency response team immediately.
-
Don PPE: At a minimum, wear double nitrile gloves, a lab coat, and chemical splash goggles.
-
Containment: Prevent the solid from becoming airborne. Do not use a dry brush. Gently cover the spill with an absorbent material.
-
Cleanup: Carefully sweep the absorbed material into a designated waste container suitable for halogenated waste.[1]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cleaning materials into the same hazardous waste container.
-
Label and Dispose: Seal, label, and dispose of the container as described in the SOP above.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Sources
- 1. fishersci.se [fishersci.se]
- 2. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. d-nb.info [d-nb.info]
- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. View Document - California Code of Regulations [govt.westlaw.com]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. srinichem.com [srinichem.com]
- 15. bu.edu.eg [bu.edu.eg]
- 16. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Operational Guide: Personal Protective Equipment for Handling Ethyl 4,6-dichloropyrimidine-5-carboxylate
This guide provides a comprehensive operational framework for the safe handling and disposal of Ethyl 4,6-dichloropyrimidine-5-carboxylate. Tailored for researchers, scientists, and drug development professionals, its purpose is to establish a self-validating system of safety protocols that extend beyond basic compliance to instill a deep-rooted culture of safety and precision in the laboratory.
Hazard Assessment and Risk Profile
This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards of closely related dichloropyrimidine derivatives necessitate a cautious and rigorous approach.[1][2] The primary risks are associated with its reactivity and potential as an irritant. The chlorine atoms on the pyrimidine ring are effective leaving groups, making the molecule susceptible to nucleophilic attack, a mechanism that can extend to biological macromolecules if exposure occurs.
Based on data from analogous compounds, the following hazards are anticipated:
| Hazard Category | Anticipated Risk | Rationale and Causality |
| Skin Corrosion/Irritation | High | Causes skin irritation.[3][4][5] Halogenated organic compounds can defat the skin and cause significant irritation upon contact. Prolonged exposure may lead to more severe chemical burns. |
| Serious Eye Damage/Irritation | High | Causes serious eye irritation.[3][4][5] Direct contact with the dust or solutions can cause severe irritation and potential damage to the cornea. |
| Respiratory Irritation | Moderate | May cause respiratory tract irritation.[3][4][6] Inhalation of the fine powder or aerosols can irritate the mucous membranes of the respiratory system. |
| Acute Oral Toxicity | Moderate | Harmful if swallowed.[3][6][7] Ingestion can lead to gastrointestinal irritation.[2] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier between the operator and the chemical. It must be used in conjunction with primary engineering controls.
Primary Engineering Control: Chemical Fume Hood
All handling of this compound powder and its solutions must be conducted within a certified chemical fume hood.[8] This is the most critical control measure to minimize inhalation exposure and contain any potential spills.
Respiratory Protection
Standard operations within a fume hood should not require respiratory protection.[4] However, a NIOSH-approved respirator is mandatory under the following circumstances:
-
Emergency Situations: During a spill cleanup outside of a fume hood.
-
Engineering Control Failure: If the fume hood is not functioning correctly.
-
Large-Scale Transfers: When handling significant quantities where dust generation is unavoidable.
A respirator with an N95 filter (for particulates) or a combination of organic vapor and particulate cartridges is recommended.[9]
Eye and Face Protection
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or European Standard EN166 are required at all times.[2][10] Standard safety glasses with side shields are insufficient.[9]
-
Recommended: A full-face shield should be worn over safety goggles when there is a significant risk of splashing, such as during the transfer of large volumes of solutions or when handling the bulk solid.[11]
Hand Protection
Due to the high risk of skin irritation, robust hand protection is non-negotiable.
-
Glove Type: Nitrile gloves are a suitable choice for incidental splash protection. Always inspect gloves for tears or punctures before use.[11]
-
Double Gloving: It is best practice to wear two pairs of nitrile gloves.[9] This is crucial for maintaining an aseptic boundary and for safe doffing. The outer glove is removed and disposed of within the fume hood after handling is complete, minimizing the spread of contamination.[9]
-
Glove Change Frequency: Gloves should be changed immediately if contamination is suspected or after a maximum of 60 minutes of use.[9]
Body Protection
-
A flame-resistant lab coat, fully fastened, is mandatory.
-
For operations involving larger quantities (over 100g) or a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[12]
-
Ensure clothing is made of a material that does not readily absorb chemicals.
Procedural Workflow for Safe Handling
Preparation & Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning properly.
-
Locate the nearest emergency eyewash station and safety shower.[8][13]
-
Prepare all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood.
-
Ensure a designated hazardous waste container is properly labeled and accessible.[14]
Step-by-Step PPE Donning Sequence
The sequence of donning PPE is designed to prevent contamination of clean layers.
Caption: PPE Donning Workflow
Safe Handling Operations
-
Weighing: If possible, weigh the compound directly within the fume hood. If an external balance must be used, tare a closed container, add the chemical inside the hood, seal the container, and then weigh it externally.
-
Transfers: Use a spatula for solid transfers. When making solutions, add the solid to the solvent slowly to avoid splashing.
-
Work Surface: Cover the work surface in the fume hood with absorbent, disposable liners to contain any minor spills.
Step-by-Step PPE Doffing (Removal) Sequence
This sequence is critical to prevent contaminating your skin with chemicals from the exterior of your PPE.
Caption: PPE Doffing and Decontamination Workflow
Decontamination and Disposal Plan
Personnel Decontamination
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][14] Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[2][13] Seek immediate medical attention.[8]
Equipment Decontamination
All glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) in the fume hood. The rinsate must be collected and disposed of as hazardous liquid waste.
Waste Disposal
All waste generated from handling this compound is considered hazardous.[4]
-
Solid Waste: Contaminated PPE (gloves, liners, etc.) and any unreacted chemical must be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: All solutions and solvent rinses containing the compound must be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.[10][14]
Emergency Response Protocol
| Scenario | Immediate Action Plan |
| Minor Spill (<5g in Fume Hood) | 1. Alert colleagues in the immediate area. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material. 3. Gently sweep up the material into a designated hazardous waste container.[4][14] 4. Wipe the area with a solvent-dampened cloth, placing the cloth in the solid waste container. |
| Major Spill (>5g or outside Hood) | 1. Evacuate the immediate area and alert others. 2. Restrict access to the area. 3. Contact your institution's Environmental Health & Safety (EHS) department immediately. 4. Do not attempt to clean up a large spill without specialized training and equipment. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Flush skin with plenty of soap and water for at least 15 minutes.[2][14] 3. Seek medical attention if irritation develops.[14] |
| Eye Contact | 1. Immediately proceed to an eyewash station and flush eyes for at least 15 minutes, lifting upper and lower eyelids.[2][13] 2. Seek immediate medical attention.[8] |
| Inhalation | 1. Move the affected person to fresh air immediately.[13][14] 2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[13] 3. Seek immediate medical attention.[8] |
| Ingestion | 1. Do NOT induce vomiting.[2][8] 2. If the person is conscious, rinse their mouth with water.[13] 3. Seek immediate medical attention.[8] |
References
-
Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]
-
AFG Bioscience LLC. (2016, April 4). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
Labkem. (2024, November 4). 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,4-dichloropyrimidine-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
-
Chem-Supply. (n.d.). 2,4-Dichloropyrimidine(3934-20-1)MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dichloropyrimidine, 97%. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Personal Protective Equipment. Environmental Health & Safety Services. Retrieved from [Link]
Sources
- 1. afgsci.com [afgsci.com]
- 2. 2,4-Dichloropyrimidine(3934-20-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. Ethyl 2,4-dichloropyrimidine-5-carboxylate | C7H6Cl2N2O2 | CID 104020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.se [fishersci.se]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
